BB-22 6-hydroxyisoquinoline isomer
Description
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-21-11-10-20-15-26-13-12-19(20)14-21)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-15,17-18H,1-3,6-7,16H2 |
InChI Key |
VUCVJQBQZRPWSK-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC=C(C=NC=C2)C2=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Synonyms |
isoquinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Inferred Biological Activity of BB-22 6-hydroxyisoquinoline Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic cannabinoid BB-22 6-hydroxyisoquinoline isomer. Due to a lack of extensive research on this specific isomer, this document focuses on its chemical structure in relation to its parent compound, BB-22 (quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate). The physiological and toxicological properties of the this compound are currently not known[1][2]. This guide will, therefore, leverage the well-documented pharmacological data of BB-22 to infer potential biological activity. All quantitative data for the parent compound is presented in structured tables, and relevant experimental methodologies are detailed. Additionally, signaling pathways and structural relationships are visualized using diagrams.
Introduction to BB-22 and its Isomers
BB-22 is a potent synthetic cannabinoid that is an analog of JWH-018.[1] Structurally, it is distinguished by the replacement of the naphthalene group found in JWH-018 with an 8-hydroxyquinoline moiety.[1][3] The this compound is a structural variant of BB-22 where the quinoline group is substituted with an isoquinoline group attached at the sixth position.[1][3] Like many synthetic cannabinoids, these compounds are of significant interest to the forensic and research communities.
Chemical Structure and Properties
The fundamental characteristics of the this compound are detailed below.
| Property | Value | Reference |
| Formal Name | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 6-isoquinolinyl ester | [1] |
| CAS Number | 2704733-61-7 | [1] |
| Molecular Formula | C₂₅H₂₄N₂O₂ | [1] |
| Molecular Weight | 384.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Storage | -20°C | [3] |
The key structural difference between BB-22 and its 6-hydroxyisoquinoline isomer lies in the nature and attachment point of the heterocyclic ring system.
Structural relationship between BB-22 and its isomer.
Inferred Biological Activity and Pharmacology of the Parent Compound (BB-22)
While the pharmacological profile of the 6-hydroxyisoquinoline isomer remains uncharacterized, the parent compound, BB-22, is a potent agonist of the cannabinoid receptors CB1 and CB2.[4] It demonstrates a significantly higher affinity for the CB1 receptor compared to earlier generations of synthetic cannabinoids like JWH-018.[5][6]
Quantitative Pharmacological Data for BB-22
The following tables summarize the key in vitro and in vivo quantitative data for BB-22.
Table 1: In Vitro Cannabinoid Receptor Activity of BB-22
| Parameter | Value | Notes | Reference |
| CB1 Receptor Affinity (Ki) | 0.11 nM | 30 times lower (higher affinity) than JWH-018 (3.38 nM) | [5][7] |
| CB1 Agonist Potency (EC₅₀) | 2.9 nM | Higher potency than JWH-018 (20.2 nM) | [5][7] |
| CB1 Agonist Efficacy (Eₘₐₓ) | 217% | Higher efficacy relative to JWH-018 (163%) | [5] |
| CB2 Receptor Affinity (Ki) | 0.338 nM | [4] |
Table 2: In Vivo Concentrations of BB-22 and its Metabolite in Human Subjects
| Specimen | Analyte | Concentration Range | Notes | Reference |
| Serum | BB-22 | 149 - 6680 pg/mL | From two case studies | [6][8] |
| Serum | BB-22 3-carboxyindole | 0.755 - 38.0 ng/mL | Major metabolite | [6][8] |
| Urine | BB-22 | 5.52 - 6.92 pg/mL | From three case studies | [6][8] |
| Urine | BB-22 3-carboxyindole | 0.131 - 21.4 ng/mL | Major metabolite | [6][8] |
Signaling Pathway
BB-22 acts as a full agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[4] Activation of the CB1 receptor is known to modulate neurotransmitter release. In the case of BB-22, this leads to an increase in dopamine levels in the nucleus accumbens shell, which is a key component of the brain's reward circuitry.[5] This effect is completely blocked by the CB1 antagonist AM251.[5]
Presumed signaling pathway of BB-22 via CB1 receptor agonism.
Experimental Protocols
Detailed methodologies for the characterization and quantification of synthetic cannabinoids like BB-22 are crucial for reproducible research.
In Vitro CB1 Receptor Binding and Activity Assay
This protocol is based on the methodology used to characterize the pharmacology of BB-22.[5]
Workflow for in vitro cannabinoid receptor assays.
Quantification in Biological Matrices (Urine/Serum)
This protocol outlines the general steps for detecting and quantifying BB-22 and its metabolites in biological samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
-
Sample Preparation:
-
For urine samples, enzymatic hydrolysis with β-glucuronidase is often performed to cleave conjugated metabolites.
-
Liquid-liquid extraction is used to isolate the analytes (BB-22 and its metabolites) from the biological matrix (serum or hydrolyzed/unhydrolyzed urine).
-
-
Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system.
-
A C18 or similar reversed-phase column is used to separate the compounds based on their physicochemical properties.
-
-
Mass Spectrometric Detection and Quantification:
-
The separated compounds are introduced into a tandem mass spectrometer (e.g., a QTRAP system).
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity, using specific precursor-to-product ion transitions for each analyte.
-
Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared with certified reference standards. The limits of detection for BB-22 and its 3-carboxyindole metabolite in urine were reported as 3 pg/mL and 30 pg/mL, respectively.[8]
-
Metabolism of BB-22
Studies on the metabolism of BB-22 in human hepatocytes have identified several biotransformation pathways. The primary metabolic route is the hydrolysis of the ester linkage, leading to the loss of the quinolinyl side-chain and the formation of BB-22 3-carboxyindole.[9] Further metabolism occurs through hydroxylation of the indole or cyclohexylmethyl moieties, followed by glucuronidation.[9] It is crucial to note that BB-22 3-carboxyindole is not a specific metabolite for BB-22 intake, as it has also been identified as a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[9]
Conclusion and Future Directions
The this compound is a structurally defined analog of the potent synthetic cannabinoid BB-22. While its chemical properties are established, its pharmacological and toxicological profiles remain unexplored. Based on the high CB1 receptor affinity and efficacy of its parent compound, it can be hypothesized that the 6-hydroxyisoquinoline isomer may also possess significant cannabinoid activity. However, empirical validation is essential.
Future research should prioritize:
-
Synthesis and purification of the isomer to enable pharmacological testing.
-
In vitro receptor binding and functional assays to determine its affinity and efficacy at CB1 and CB2 receptors.
-
In vivo studies in animal models to characterize its physiological and behavioral effects.
-
Metabolic profiling to identify unique biomarkers of intake for forensic purposes.
This foundational work is critical for the scientific and drug development communities to understand the potential risks and properties associated with this and other emerging synthetic cannabinoids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BB--22-7--hydroxyisoquinoline-isomer, 5MG | Labscoop [labscoop.com]
- 3. BB-22 6-hydroxyquinoline isomer | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Biological Properties of BB-22 6-hydroxyisoquinoline Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22 (quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid that has been identified in recreational products.[1][2][3] Its chemical structure, characterized by an indole core, a cyclohexylmethyl group, and a quinoline ester, places it within a class of compounds with significant affinity for cannabinoid receptors.[1][4][5] This guide focuses on a specific structural isomer, the BB-22 6-hydroxyisoquinoline isomer, providing a detailed overview of its known physical properties, proposed experimental protocols for their determination, and an exploration of its potential biological activity and associated signaling pathways based on the broader understanding of synthetic cannabinoids.
While specific experimental data for the 6-hydroxyisoquinoline isomer of BB-22 is limited in publicly accessible literature, this document compiles available information on the parent compound and related isomers to offer a comprehensive resource for the scientific community.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and understanding its physiological disposition.
Table 1: Physicochemical Properties of BB-22 and its 6-hydroxyisoquinoline Isomer
| Property | BB-22 (Parent Compound) | This compound | Data Source/Comment |
| Chemical Name | quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | IUPAC Nomenclature |
| Synonyms | QUCHIC | - | [2] |
| CAS Number | 1400742-42-8 | 2704733-61-7 | Chemical Registry |
| Molecular Formula | C₂₅H₂₄N₂O₂ | C₂₅H₂₄N₂O₂ | [3][6] |
| Molecular Weight | 384.5 g/mol | 384.5 g/mol | [3][6] |
| Appearance | Neat solid | Crystalline solid | [3] |
| Melting Point | Not Reported | Not Reported | Data not available in searched literature. |
| Boiling Point | 593.1±25.0 °C (Predicted) | Not Reported | [6] (Predicted for parent compound) |
| pKa | 2.21±0.17 (Predicted) | Not Reported | [6] (Predicted for parent compound). The 6-hydroxyisoquinoline moiety is expected to have a phenolic proton with an acidic pKa. |
| Solubility | DMF: 14 mg/mlDMSO: 10 mg/mlEthanol: 1 mg/mlDMF:PBS(pH7.2) (1:2): 0.3 mg/ml | DMF: 14 mg/mlDMSO: 10 mg/mlEthanol: 1 mg/mlDMF:PBS(pH7.2) (1:2): 0.3 mg/ml | [2][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing scientific understanding. The following sections outline standard methodologies for determining key physical properties of the this compound.
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid.
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Materials:
-
This compound (crystalline solid)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a target range for a more accurate measurement.
-
Accurate Melting Point Determination: Allow the apparatus to cool. Using a new packed capillary tube, heat the sample rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Solubility Determination
Understanding a compound's solubility in various solvents is essential for its use in biological assays and for formulation development.
Objective: To qualitatively and quantitatively determine the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at pH 7.2)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure (Qualitative):
-
Add approximately 1 mg of the compound to 1 mL of each solvent in a separate vial.
-
Vortex each vial for 30 seconds.
-
Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains as a solid, it is insoluble. If some dissolves, it is partially soluble.
Procedure (Quantitative):
-
Prepare a series of saturated solutions by adding an excess of the compound to a known volume of each solvent.
-
Agitate the solutions at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the solutions to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is available) or HPLC.
-
Express the solubility in units such as mg/mL or mol/L.
Biological Activity and Signaling Pathways
BB-22 and its analogues are known to act as agonists at the cannabinoid receptors CB1 and CB2.[1][8][9] These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes.
Cannabinoid Receptor Binding and Activation
The parent compound, BB-22, is a full agonist with high binding affinity for both CB1 (Ki = 0.217 nM) and CB2 (Ki = 0.338 nM) receptors.[1] It is highly probable that the 6-hydroxyisoquinoline isomer also acts as a potent agonist at these receptors, though the specific binding affinities may differ due to the altered position of the hydroxyl group on the isoquinoline ring. This structural change could influence the interaction with the receptor binding pocket.
Signaling Pathways
Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] Additionally, cannabinoid receptor activation can modulate various ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[10][11][12]
Below is a generalized diagram representing the primary signaling pathway initiated by a synthetic cannabinoid agonist like this compound upon binding to the CB1 receptor.
Caption: Simplified signaling cascade following CB1 receptor activation.
The activation of the Gi/o protein by the cannabinoid receptor leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP.[10][11] This reduction in cAMP levels influences the activity of protein kinase A (PKA) and subsequently affects the function of various downstream proteins, ultimately leading to the modulation of neuronal excitability and neurotransmitter release.[13]
Conclusion
The this compound is a synthetic cannabinoid for which a complete physicochemical and biological profile is still emerging. This guide provides a consolidated overview of its known properties and offers standardized protocols for further experimental investigation. Based on the data available for the parent compound BB-22 and the general pharmacology of synthetic cannabinoids, it is anticipated that this isomer is a potent cannabinoid receptor agonist that modulates intracellular signaling primarily through the Gi/o pathway. Further research is necessary to fully elucidate the specific pharmacological and toxicological properties of this particular isomer, which will be crucial for both forensic and drug development applications.
References
- 1. QUCHIC - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. BB-22 | 1400742-42-8 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Unveiling the Enigmatic Mechanism: A Technical Guide to the BB-22 6-hydroxyisoquinoline Isomer
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of the available scientific knowledge regarding the mechanism of action of the synthetic cannabinoid BB-22, with a specific focus on its 6-hydroxyisoquinoline isomer. While direct pharmacological data for this specific isomer remains largely unavailable in peer-reviewed literature, this guide extrapolates its likely mechanism based on the well-characterized parent compound, BB-22, and related synthetic cannabinoids. This paper will delve into the pharmacology, signaling pathways, and metabolic fate of BB-22, presenting quantitative data and experimental methodologies to inform future research and development. It is critical to note that while inferences can be drawn, the physiological and toxicological properties of the BB-22 6-hydroxyisoquinoline isomer are not definitively known[1].
Introduction to BB-22 and its 6-hydroxyisoquinoline Isomer
BB-22 (QUCHIC) is a potent synthetic cannabinoid that shares a structural resemblance to JWH-018 and PB-22[1]. A distinguishing feature of BB-22 and PB-22 is the substitution of the naphthalene group found in JWH-018 with an 8-hydroxyquinoline moiety[1]. The this compound is a structural variant where the hydroxyquinoline group is attached at the sixth position of the isoquinoline ring system instead of the eighth position of a quinoline ring[1]. While this structural alteration may influence its pharmacological profile, a lack of specific studies on this isomer necessitates a review of the parent compound's activity.
Core Mechanism of Action: Cannabinoid Receptor Agonism
Synthetic cannabinoids, including BB-22, exert their effects primarily by acting as agonists at the cannabinoid receptors, CB1 and CB2[2][3]. These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes.
-
CB1 Receptors: Predominantly located in the central nervous system, CB1 receptors are responsible for the psychoactive effects of cannabinoids[3][4].
-
CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are mainly involved in modulating inflammation and immune responses[3].
BB-22 is a full agonist at both CB1 and CB2 receptors, demonstrating high affinity and efficacy[2][5]. This is in contrast to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, which is a partial agonist[6]. The full agonism of synthetic cannabinoids like BB-22 is believed to contribute to their higher potency and, in some cases, more severe adverse effects compared to natural cannabinoids[2][7].
Quantitative Pharmacological Data for BB-22
The following table summarizes the key quantitative data for the parent compound BB-22, providing a benchmark for the potential activity of its 6-hydroxyisoquinoline isomer.
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | CB1 | 0.11 - 0.217 nM | Rat | [2][5] |
| CB2 | 0.338 nM | Rat | [2] | |
| Functional Activity (EC50) | CB1 | 2.9 nM | Rat | [2][5] |
| Efficacy (Emax) | CB1 | 217% (relative to JWH-018) | Rat | [5] |
Signaling Pathways
The activation of CB1 and CB2 receptors by agonists like BB-22 initiates a cascade of intracellular signaling events. As G protein-coupled receptors (GPCRs), their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various ion channels and protein kinases, ultimately leading to an inhibition of neurotransmitter release[4].
Visualizing the Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by the binding of a synthetic cannabinoid agonist to the CB1 receptor.
Caption: General Cannabinoid Receptor 1 (CB1) Signaling Pathway.
Experimental Protocols
The determination of the pharmacological parameters of synthetic cannabinoids involves a variety of in vitro and in vivo experimental techniques.
In Vitro Assays
4.1.1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
-
Objective: To measure the displacement of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) from CB1 or CB2 receptors by the test compound (e.g., BB-22).
-
Methodology:
-
Prepare cell membranes expressing the target cannabinoid receptor (e.g., from rat cerebral cortex homogenates for CB1).
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
4.1.2. [³⁵S]GTPγS Binding Assay
This functional assay measures the agonist-induced activation of G proteins coupled to the receptor.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound as a receptor agonist.
-
Methodology:
-
Prepare cell membranes expressing the target cannabinoid receptor.
-
Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
Agonist binding activates the G protein, which then binds [³⁵S]GTPγS.
-
Separate bound and free [³⁵S]GTPγS via filtration.
-
Measure the radioactivity to quantify the amount of G protein activation.
-
Plot the data to determine the EC50 and Emax values.
-
In Vivo Studies
4.2.1. Microdialysis
This technique is used to measure neurotransmitter levels in specific brain regions of living animals.
-
Objective: To assess the effect of a compound on neurotransmitter release (e.g., dopamine in the nucleus accumbens).
-
Methodology:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized animal (e.g., rat).
-
Perfuse the probe with an artificial cerebrospinal fluid.
-
Collect the dialysate, which contains extracellular fluid from the brain region.
-
Administer the test compound (e.g., intravenously).
-
Analyze the dialysate samples using high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.
-
Metabolism of BB-22
Understanding the metabolic fate of BB-22 is crucial for interpreting its pharmacological and toxicological profile. A study utilizing human hepatocytes identified ten metabolites of BB-22. The primary metabolic pathway was found to be the hydrolysis of the ester linkage, leading to the loss of the quinolinyl side-chain. Further biotransformations included hydroxylation of the indole or cyclohexylmethyl moieties, as well as glucuronidation[8].
Visualizing the Metabolic Workflow
The following diagram outlines the general experimental workflow for studying the in vitro metabolism of a compound like BB-22.
Caption: In Vitro Metabolism Experimental Workflow.
Conclusion and Future Directions
The synthetic cannabinoid BB-22 is a potent full agonist at both CB1 and CB2 receptors. Its mechanism of action follows the established signaling pathways of cannabinoid receptor activation, leading to the modulation of neurotransmitter release. While this provides a strong hypothetical framework for the activity of the this compound, the lack of direct experimental data for this specific compound represents a significant knowledge gap.
Future research should prioritize the pharmacological characterization of the this compound. Specifically, conducting in vitro binding and functional assays will be essential to determine its affinity, potency, and efficacy at cannabinoid receptors. Furthermore, in vivo studies are necessary to elucidate its physiological and toxicological effects. Such data will be invaluable for the scientific and drug development communities in understanding the structure-activity relationships of this class of synthetic cannabinoids and in assessing the potential risks and therapeutic applications of this specific isomer.
References
- 1. BB-22 6-hydroxyquinoline isomer | 2365471-70-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. calpoison.org [calpoison.org]
- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychonautwiki.org [psychonautwiki.org]
- 8. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of BB-22 (QUCHIC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of a plausible synthetic pathway for BB-22, a potent synthetic cannabinoid also known as QUCHIC. It is crucial to note that the common nomenclature "BB-22 6-hydroxyisoquinoline isomer" is a misnomer. The correct chemical identity of BB-22 is 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester [1]. This document elucidates the synthesis of the core precursors—1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline—and details a proposed final esterification step to yield the target compound. All experimental protocols are based on established chemical transformations, and quantitative data from analogous reactions are provided for reference. This guide is intended for research and forensic applications only.
Introduction: Clarification of Chemical Structure
BB-22 (QUCHIC) is a designer drug that has been identified in synthetic cannabis products[1]. Its structure features an indole core, a common motif in many synthetic cannabinoids, linked via an ester to an 8-hydroxyquinoline moiety[1]. The compound acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with high binding affinities of 0.217 nM and 0.338 nM, respectively[1]. The initial user query referenced a "6-hydroxyisoquinoline isomer," which is structurally incorrect. BB-22 contains an ester of quinolin-8-ol (8-hydroxyquinoline), not an isoquinoline derivative. This distinction is critical for understanding its synthesis and structure-activity relationships.
Overall Proposed Synthesis Pathway for BB-22
The synthesis of BB-22 can be logically approached as a multi-step process, culminating in the coupling of two key precursors. The overall strategy involves:
-
Synthesis of Precursor 1: Preparation of the indole core, 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid.
-
Synthesis of Precursor 2: Preparation of the quinoline moiety, 8-hydroxyquinoline.
-
Final Coupling Reaction: Esterification of the indole carboxylic acid with 8-hydroxyquinoline to form the final product, BB-22.
Experimental Protocols and Data
Synthesis of Precursor 1: 1-(cyclohexylmethyl)-1H-indole-3-carboxylic Acid
This synthesis is a two-step process starting from commercially available methyl indole-3-carboxylate.
The indole nitrogen is alkylated using cyclohexylmethyl bromide in the presence of a strong base.
References
A Technical Guide to the Biological Activity of 6-Hydroxyisoquinoline and Its Isomers
Disclaimer: The term "BB-22" does not correspond to a recognized chemical entity in the public scientific literature in the context of 6-hydroxyisoquinoline isomers. It is presumed to be a non-standard identifier. This guide will, therefore, focus on the well-documented biological activities of 6-hydroxyisoquinoline and its related isomers, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] The introduction of a hydroxyl group, as in 6-hydroxyisoquinoline, and its various isomeric forms, further diversifies the potential pharmacological properties of this heterocyclic system. These compounds have garnered significant interest in medicinal chemistry for their potential as therapeutic agents in various disease areas.[3][4]
Anticancer Activity
Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[5][6]
A number of isoquinoline alkaloids and their synthetic derivatives have been investigated for their cytotoxic effects against a range of human cancer cell lines.[7][8][9] For instance, certain isoquinoline derivatives have been shown to inhibit the proliferation of ovarian cancer cells with IC50 values in the low microgram per milliliter range.[5] The primary mechanism of action in many cases appears to be the induction of apoptosis.[5]
Some isoquinoline alkaloids have also been found to be effective against multidrug-resistant (MDR) cancer cells, suggesting they may act as P-glycoprotein inhibitors or have other mechanisms to overcome resistance.[4]
Table 1: Cytotoxicity of Selected Isoquinoline Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | Quantitative Data (IC50) | Reference |
| B01002 (Isoquinoline derivative) | SKOV3 (Ovarian Cancer) | CCK-8 | 7.65 µg/mL | [5] |
| C26001 (Isoquinoline derivative) | SKOV3 (Ovarian Cancer) | CCK-8 | 11.68 µg/mL | [5] |
| Sanguinarine | A375 (Melanoma) | Cell Viability | 2.1 µM (24h) | [7] |
| Sanguinarine | A431 (Squamous Cell Carcinoma) | Cell Viability | 3.14 µM (24h) | [7] |
| 9-Methoxycanthin-6-one | A2780 (Ovarian Cancer) | Sulphorhodamine B | 4.04 ± 0.36 µM | [10] |
| 9-Methoxycanthin-6-one | HT-29 (Colorectal Cancer) | Sulphorhodamine B | 3.79 ± 0.069 µM | [10] |
A common method to evaluate the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., SKOV3, HeLa, A549) are cultured in an appropriate medium, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 10,000 cells per well) and allowed to adhere overnight.[11]
-
Compound Treatment: The test compounds (e.g., 6-hydroxyisoquinoline isomers) are dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these different concentrations.[11]
-
Incubation: The treated cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT. The plates are then incubated for a few more hours, during which viable cells with active mitochondrial reductase convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Neuroprotective Activity
Derivatives of isoquinoline have shown promise as neuroprotective agents, potentially offering therapeutic avenues for neurodegenerative disorders.[2][12] Their mechanisms of action often involve antioxidant, anti-inflammatory, and anti-apoptotic effects.[13][14]
One study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (a derivative of a quinoline, structurally related to isoquinoline) demonstrated a neuroprotective effect in a rat model of cerebral ischemia/reperfusion.[13][14] The compound was found to reduce oxidative stress, inhibit inflammation by downregulating Nfkb2 and interleukins, and decrease apoptosis by reducing caspase activity.[13][14] Furthermore, it modulated the antioxidant defense system.[13]
Table 2: Neuroprotective Effects of a Quinoline Derivative
| Compound | Model | Key Findings | Reference |
| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Rat model of cerebral ischemia/reperfusion | Reduced histopathological changes, decreased oxidative stress markers, inhibited inflammation and apoptosis.[13][14] | [13][14] |
A common in vivo model to study neuroprotection is the cerebral ischemia/reperfusion (CIR) model in rats.[13]
-
Animal Model: The CIR model is induced in rats, for example, by bilateral common carotid artery occlusion for a specific duration, followed by reperfusion.[13]
-
Compound Administration: The test compound (e.g., a 6-hydroxyisoquinoline derivative) is administered to the animals, typically before or after the ischemic event, at a specific dose and for a defined period.[13]
-
Neurological Assessment: Neurological deficit scores are evaluated to assess functional recovery.
-
Histopathological Analysis: After the experimental period, brain tissues are collected and subjected to histological staining (e.g., hematoxylin and eosin) to evaluate neuronal damage.[13]
-
Biochemical Assays: Brain homogenates are used to measure markers of oxidative stress (e.g., 8-hydroxy-2-deoxyguanosine, 8-isoprostane), inflammation (e.g., myeloperoxidase activity, cytokine levels), and apoptosis (e.g., caspase activity, DNA fragmentation).[13][14]
-
Gene Expression Analysis: Real-time PCR can be used to assess the expression levels of genes involved in antioxidant defense, inflammation, and apoptosis.[13]
Antimicrobial Activity
The isoquinoline scaffold is also found in compounds with significant antimicrobial properties.[15][16] Synthetic derivatives of tetrahydroisoquinolines have been shown to exhibit bactericidal and fungicidal activities.[15]
For example, certain 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated broad-range bactericidal activity.[15] Structure-activity relationship (SAR) studies have indicated that specific substitutions, such as halogenated phenyl and phenethyl carbamates, can enhance this activity.[15] Some derivatives also show antifungal activity, with chlorinated derivatives being particularly effective.[15]
Table 3: Antimicrobial Activity of Selected Isoquinoline Derivatives
| Compound Class | Target Organisms | Key Findings | Reference |
| 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Bacteria, Fungi | Broad-range bactericidal activity; some derivatives showed antifungal activity.[15] | [15] |
| Halogenated phenyl- and phenethyl carbamates of THIQ | Bacteria | Remarkable bactericidal activity.[15] | [15] |
| Chlorinated derivatives of THIQ esters and carbamates | Fungi | Greatest antifungal activity.[15] | [15] |
The minimum inhibitory concentration (MIC) of a compound against various microorganisms is often determined using the broth microdilution method.
-
Microorganism Culture: Bacterial or fungal strains are grown in a suitable broth medium to a standardized cell density.
-
Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
Isoquinoline alkaloids can modulate several key signaling pathways involved in cellular processes such as proliferation, survival, and inflammation. Understanding these interactions is crucial for elucidating their mechanism of action and therapeutic potential. Some of the commonly affected pathways include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a critical regulator of the inflammatory response. Some isoquinoline derivatives have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[17]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Modulation of this pathway by isoquinoline alkaloids can contribute to their anticancer activity.[6]
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This is a crucial signaling pathway for cell survival and proliferation. Inhibition of the PI3K/Akt pathway is a common mechanism for the anticancer effects of many natural products, including some isoquinoline alkaloids.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 9. Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. brieflands.com [brieflands.com]
- 12. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.bgu.ac.il [cris.bgu.ac.il]
- 14. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BB-22 6-hydroxyisoquinoline isomer
Disclaimer: The physiological and toxicological properties of BB-22 6-hydroxyisoquinoline isomer have not been extensively characterized in published scientific literature.[1] This guide provides a comprehensive overview based on its chemical structure, the known pharmacology of related synthetic cannabinoids, and general experimental methodologies for the characterization of such compounds.
Introduction
This compound is a synthetic cannabinoid and a structural isomer of BB-22 and PB-22.[1] Synthetic cannabinoids are a class of psychoactive substances that are functionally similar to Δ⁹-tetrahydrocannabinol (THC), the active principle of cannabis. These compounds, however, often exhibit higher potency and efficacy at the cannabinoid receptors, leading to unpredictable and severe adverse effects. This guide serves as a technical resource for researchers, scientists, and drug development professionals, outlining the presumed pharmacology, potential metabolic pathways, and the experimental protocols required for the full characterization of this compound.
Chemical Profile
-
Systematic Name: (1-(cyclohexylmethyl)-1H-indol-3-yl)(isoquinolin-6-yl)methanone
-
Molecular Formula: C₂₅H₂₄N₂O₂
-
Molecular Weight: 384.5 g/mol
-
Structural Class: Aminoalkylindole
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | Not available |
| Synonyms | QUCHIC 6-hydroxyisoquinoline isomer |
| Appearance | Expected to be a crystalline solid or oil |
| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and DMF |
| Chemical Structure | (See Figure 1 below) |
Figure 1: Chemical Structure of this compound
Presumed Pharmacology and Mechanism of Action
As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These are G-protein coupled receptors (GPCRs) that form the core of the endocannabinoid system.
-
CB1 Receptors: Primarily located in the central nervous system, their activation is responsible for the psychoactive effects of cannabinoids.
-
CB2 Receptors: Predominantly found in the peripheral nervous system and on immune cells, their activation is associated with immunomodulatory effects.
Activation of these Gi/o-coupled receptors by an agonist like this compound is expected to initiate a cascade of intracellular signaling events.
The binding of a synthetic cannabinoid to CB1 or CB2 receptors typically leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Including the extracellular signal-regulated kinase (ERK), which can influence gene expression and cell proliferation.
References
A Comprehensive Technical Guide to BB-22 6-Hydroxyisoquinoline Isomer
This technical guide provides an in-depth overview of the synthetic cannabinoid, BB-22 6-hydroxyisoquinoline isomer, tailored for researchers, scientists, and drug development professionals. It covers its chemical properties, analytical data, and metabolic pathways.
Introduction
This compound is a synthetic cannabinoid and a structural isomer of BB-22 (also known as QUCHIC).[1] BB-22 itself is an analog of the potent synthetic cannabinoid JWH 018.[1][2] In the parent compound BB-22, the naphthalene group of JWH 018 is replaced by an 8-hydroxyquinoline moiety.[1][2][3] This specific isomer, this compound, is distinct in that the quinoline group is substituted with an isoquinoline group attached at the sixth position.[1] The physiological and toxicological properties of this particular isomer are not yet fully known, and it is primarily intended for forensic and research applications.[1]
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 2704733-61-7 | [1][4] |
| Molecular Formula | C₂₅H₂₄N₂O₂ | [5] |
| Molecular Weight | 384.5 g/mol | [5] |
| Purity | ≥98% | [1][4] |
| Appearance | Crystalline solid | [4][5] |
| Storage Temperature | -20°C | [4][5] |
Experimental Protocols
Detailed experimental protocols for the comprehensive analysis of synthetic cannabinoids like BB-22 and its metabolites are crucial for forensic and clinical toxicology. Below is a summarized methodology for the detection and quantification of BB-22 and its metabolites in biological samples, based on published research.
Objective: To identify and quantify BB-22 and its metabolites in human serum and urine.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
A QTRAP tandem mass spectrometer or a high-resolution Orbitrap mass spectrometer is used for the identification and quantification of the target compounds.[6]
-
The limits of detection for BB-22 and its primary metabolite, BB-22 3-carboxyindole, in urine have been reported to be 3 pg/mL and 30 pg/mL, respectively.[6]
-
Metabolism and Signaling Pathways
The metabolism of BB-22 is a critical area of study for identifying reliable biomarkers of intake. Research has shown that the primary metabolic pathway involves the hydrolysis of the ester linkage.
The major biotransformation of BB-22 is the loss of the quinolinyl side-chain through ester hydrolysis.[7] This is followed by further modifications, such as hydroxylation of the indole or cyclohexylmethyl groups, and glucuronidation.[7] Consequently, BB-22 3-carboxyindole and two isomers of BB-22 3-carboxyindole-hydroxycyclohexylmethyl are recommended as target metabolites for confirming BB-22 consumption.[7] It is important to note that BB-22 3-carboxyindole is not exclusive to BB-22, as it has also been identified as a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[7]
As a synthetic cannabinoid, BB-22 acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with high binding affinities of 0.217 nM and 0.338 nM, respectively.[2][8]
The following diagram illustrates the primary metabolic steps of BB-22.
Caption: Metabolic pathway of BB-22.
Conclusion
This compound is a significant compound in the field of synthetic cannabinoid research and forensic analysis. While specific toxicological data for this isomer remains limited, understanding its physicochemical properties and the established metabolic pathways of its parent compound, BB-22, is essential for its detection and for future research into its biological activity. The methodologies outlined in this guide provide a foundation for the analytical characterization of this and related compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. buyresearchchemicalspowder24.com [buyresearchchemicalspowder24.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. BB-22 6-hydroxyquinoline isomer | Benchchem [benchchem.com]
- 6. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QUCHIC - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to BB-22 and its 6-Hydroxyisoquinoline Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic cannabinoid BB-22 and its 6-hydroxyisoquinoline structural isomer. It covers core physicochemical properties, biological signaling pathways, metabolic fate, and detailed experimental protocols for synthesis and analysis, designed to support research and drug development activities.
Core Compound Data
BB-22 and its positional isomers are synthetic cannabinoids that have been identified in forensic and research contexts. While sharing the same molecular formula and weight, their structural differences, particularly the position of the linkage on the quinoline or isoquinoline moiety, can influence their pharmacological and toxicological profiles.
Table 1: Molecular Data for BB-22 and its 6-Hydroxyisoquinoline Isomer
| Property | BB-22 (QUCHIC) | BB-22 6-Hydroxyisoquinoline Isomer |
| Formal Name | quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | isoquinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
| Molecular Formula | C₂₅H₂₄N₂O₂[1] | C₂₅H₂₄N₂O₂[1][2] |
| Molecular Weight | 384.5 g/mol [1] | 384.5 g/mol [1][2] |
| CAS Number | 1400742-42-8 | 2704733-61-7[2] |
Biological Activity and Signaling Pathways
As a synthetic cannabinoid, BB-22 and its isomers are potent agonists of the cannabinoid receptors CB1 and CB2.[1] These receptors are G-protein coupled receptors (GPCRs) primarily associated with Gi/o proteins.[3][4] Activation of these receptors initiates a cascade of intracellular events that modulate neurotransmission and immune responses.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] The dissociated G-protein subunits also modulate ion channels, notably inhibiting voltage-gated calcium (Ca²⁺) channels and activating inwardly rectifying potassium (K⁺) channels, which contributes to the modulation of neuronal excitability.[3] Furthermore, CB1 and CB2 receptor stimulation activates various mitogen-activated protein kinase (MAPK) pathways, including p42/p44 MAPK (ERK1/2), p38 MAPK, and JNK, which regulate gene transcription and other cellular processes.[3][6][7]
Metabolic Pathways
The metabolism of BB-22 is critical for understanding its duration of action and for identifying appropriate biomarkers of exposure in toxicological screenings. Studies using human hepatocytes have shown that the primary metabolic route for BB-22 is the hydrolysis of the ester linkage, which cleaves the quinolinyl side-chain.[8] This results in the formation of BB-22 3-carboxyindole. Further metabolism occurs through hydroxylation on either the indole or the cyclohexylmethyl portions of the molecule, followed by potential glucuronidation for excretion.[8]
Experimental Protocols
Generalized Protocol for Synthesis of Indole-based Synthetic Cannabinoids
This protocol outlines a general two-step procedure for the synthesis of synthetic cannabinoids like BB-22 and its isomers, involving N-alkylation of the indole core followed by esterification or amidation.
Step 1: N-Alkylation of the Indole Core
-
Reagents and Materials: Indole-3-carboxylic acid, appropriate alkyl halide (e.g., cyclohexylmethyl bromide), Sodium Hydride (NaH, 60% dispersion in mineral oil), Dimethylformamide (DMF).
-
Procedure: a. Dissolve the indole-3-carboxylic acid core in anhydrous DMF in a flask under an inert atmosphere (e.g., Nitrogen or Argon). b. Cool the solution to 0 °C in an ice bath. c. Add NaH (approx. 3 equivalents) portion-wise to the solution. Stir for 30-60 minutes at 0 °C. d. Add the alkyl halide (approx. 1.2-1.5 equivalents) dropwise to the reaction mixture. e. Allow the reaction to slowly warm to room temperature and stir overnight. f. Monitor the reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). g. Upon completion, quench the reaction by slowly adding water or a saturated ammonium chloride solution. h. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the N-alkylated intermediate product via column chromatography.
Step 2: Esterification with Hydroxy(iso)quinoline
-
Reagents and Materials: N-alkylated indole-3-carboxylic acid, 6-hydroxyisoquinoline, coupling agents (e.g., TBTU - 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate), Triethylamine (TEA), Acetonitrile.
-
Procedure: a. Dissolve the N-alkylated intermediate (1 equivalent) in acetonitrile. b. Add the coupling agent TBTU (approx. 1.2 equivalents) and TEA (approx. 2.5 equivalents). c. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. d. Add the 6-hydroxyisoquinoline (approx. 1.2-2 equivalents) to the mixture. e. Stir the reaction at room temperature or gentle heat (e.g., 65 °C) for 2-24 hours, monitoring by TLC or LC-MS.[9] f. Once complete, concentrate the reaction mixture and partition between ethyl acetate and water. g. Collect the organic layer, wash with brine, dry, and concentrate. h. Purify the final product by column chromatography to yield the this compound.
Protocol for In Vitro Metabolism Study Using Human Hepatocytes
This protocol is for assessing the metabolic stability and identifying metabolites of BB-22 isomers using cryopreserved human hepatocytes.
-
Reagents and Materials: Cryopreserved pooled human hepatocytes, appropriate thawing and incubation media, BB-22 isomer stock solution (in DMSO or acetonitrile), 24-well plates, stop solution (e.g., cold acetonitrile).
-
Procedure: a. Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density. b. Dilute the hepatocytes to a final density of approximately 1 x 10⁶ viable cells/mL in pre-warmed incubation medium. c. Pre-plate the test compound, diluted in incubation medium to the final desired concentration (e.g., 10 µM), into 24-well plates. Ensure the final organic solvent concentration is low (<0.1%) to avoid toxicity. d. For the zero time point (T=0), add the stop solution to the designated wells before adding the cell suspension. e. Initiate the incubation by adding the hepatocyte suspension to the wells containing the test compound. f. Place the plates in a 37 °C incubator with a humidified atmosphere and 5% CO₂, often with gentle rocking (e.g., 150 RPM). g. At designated time points (e.g., 0, 10, 30, 60, 120 minutes), terminate the metabolic activity by adding an equal volume of cold stop solution to the appropriate wells.[10] h. After the final time point, transfer the contents of the wells to a deep-well plate or microcentrifuge tubes. i. Centrifuge the samples (e.g., 920 x g for 10 minutes at 10 °C) to pellet precipitated proteins and cell debris.[10] j. Collect the supernatant for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Protocol for LC-MS/MS Analysis of BB-22 and Metabolites
This protocol provides a framework for the sensitive detection and quantification of BB-22 and its metabolites in biological matrices like urine or serum.[11][12]
-
Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of sample (urine or serum), add an internal standard. b. For analysis of glucuronidated metabolites, perform enzymatic hydrolysis by adding β-glucuronidase and incubating at an appropriate temperature and pH. c. Add a suitable buffer (e.g., phosphate buffer) and an extraction solvent (e.g., a mixture of hexane and ethyl acetate). d. Vortex vigorously and centrifuge to separate the layers. e. Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
-
Instrumentation and Conditions: a. Liquid Chromatography (LC): Use a high-performance liquid chromatography system equipped with a suitable column (e.g., a biphenyl or C18 column) for separating the analytes.[8] b. Mobile Phase: Employ a gradient elution using a mixture of an aqueous phase (e.g., water with 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile/water 90:10 with 10 mM ammonium acetate).[9] c. Mass Spectrometry (MS/MS): Utilize a tandem mass spectrometer (e.g., a QTRAP or high-resolution Orbitrap) operating in positive electrospray ionization (ESI+) mode.[12] d. Data Acquisition: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for quantification. Monitor at least two specific precursor-to-product ion transitions for the parent compound, its metabolites (e.g., BB-22 3-carboxyindole), and the internal standard to ensure specificity and accuracy.[12]
-
Method Validation: a. Linearity: Establish calibration curves by spiking blank matrix with known concentrations of analytical standards. b. Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For BB-22, reported LODs in urine are as low as 3 pg/mL.[11][13] c. Accuracy and Precision: Evaluate by analyzing quality control samples at multiple concentration levels. d. Matrix Effects and Recovery: Assess the influence of the biological matrix on ionization and the efficiency of the extraction process.
References
- 1. BB-22 6-hydroxyquinoline isomer | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide on the Physicochemical Properties of BB-22 and its Isomers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of available data and general scientific protocols. Specific quantitative solubility data for the BB-22 6-hydroxyisoquinoline isomer is not currently available in the public domain. The information presented for other isomers and the parent compound is for comparative and informational purposes.
Introduction
BB-22 (QUCHIC) is a synthetic cannabinoid that has been identified in forensic and research contexts. Like many synthetic cannabinoids, it is an analog of JWH 018. A key structural feature of BB-22 and its related compounds, such as PB-22, is the replacement of the naphthalene group of JWH 018 with a quinoline or isoquinoline moiety. Positional isomers, such as the 6-hydroxyisoquinoline isomer, are of interest to researchers for understanding structure-activity relationships, metabolic fate, and physicochemical properties, including solubility. This guide focuses on the available solubility data for BB-22 and its isomers and the signaling pathways associated with this class of compounds.
Solubility Data
Table 1: Reported Solubility of BB-22 and its Isomers
| Compound/Isomer | Solvent | Solubility |
| BB-22 | DMF | 14 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | |
| DMSO | 10 mg/mL | |
| Ethanol | 1 mg/mL | |
| BB-22 4-hydroxyquinoline isomer | DMF | 14 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | |
| DMSO | 10 mg/mL | |
| Ethanol | 1 mg/mL | |
| BB-22 7-hydroxyisoquinoline isomer | DMF | 14 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | |
| DMSO | 10 mg/mL | |
| Ethanol | 1 mg/mL | |
| BB-22 8-hydroxyisoquinoline isomer | DMF | 14 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | |
| DMSO | 10 mg/mL | |
| Ethanol | 1 mg/mL |
Note: The consistent solubility values across the reported isomers suggest that the 6-hydroxyisoquinoline isomer may exhibit similar solubility in these common organic solvents. However, experimental verification is necessary.
Experimental Protocols for Solubility Determination
In the absence of a specific protocol for this compound, general methodologies for determining the solubility of small molecules are provided below. These can be adapted for the compound of interest.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[1]
Workflow:
Caption: Shake-Flask Method for Thermodynamic Solubility.
Protocol Details:
-
Preparation: Add an excess amount of the test compound (e.g., this compound) to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved material.
-
Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Kinetic Solubility Determination
Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[2]
Workflow:
References
An In-depth Technical Guide on the Toxicological Properties of BB-22 and its 6-hydroxyisoquinoline Isomer
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The physiological and toxicological properties of the specific compound "BB-22 6-hydroxyisoquinoline isomer" are not known, and no dedicated studies have been published to date[1][2]. This document provides a comprehensive overview of the available toxicological data for the parent compound, BB-22 (QUCHIC), and the broader class of synthetic cannabinoids to which it belongs. Information on the 6-hydroxyisoquinoline moiety is also included to provide a complete toxicological context.
Executive Summary
BB-22 (also known as QUCHIC) is a potent synthetic cannabinoid that has been linked to fatal intoxications and hospitalizations[3][4]. Like other synthetic cannabinoids, it primarily acts as an agonist at the cannabinoid receptors CB1 and CB2, leading to a range of physiological and psychoactive effects[3][5]. While data on the specific 6-hydroxyisoquinoline isomer of BB-22 is unavailable, this guide synthesizes the current understanding of BB-22's pharmacology, toxicology, and mechanism of action. It also details common experimental protocols used to assess synthetic cannabinoids and provides visual representations of key signaling pathways.
Introduction to BB-22 and its Analogs
BB-22, or quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, is a synthetic cannabinoid that is structurally analogous to JWH 018. A distinctive feature of BB-22 and its related compound, PB-22, is the replacement of the naphthalene group found in many earlier synthetic cannabinoids with an 8-hydroxyquinoline group[6][7]. The this compound differs from BB-22 by having the hydroxyquinoline group attached at the six position instead of the eight position[1]. The abuse of these novel psychoactive substances (NPS) is a significant public health concern due to their high potency and potential for severe toxicity[8][9].
Quantitative Toxicological and Pharmacological Data
While specific LD50 values for BB-22 are not available in the reviewed literature, in vitro and in vivo studies have quantified its receptor affinity and physiological effects.
Table 1: In Vitro Receptor Binding Affinity and Potency of BB-22
| Receptor | Ligand | Ki (nM) | Species | Source |
| CB1 | BB-22 | Sub-nanomolar | Human, Murine | [3][4] |
| CB2 | BB-22 | Sub-nanomolar | Human, Murine | [3][4] |
Note: The specific sub-nanomolar Ki values were not detailed in the abstract.
Table 2: In Vivo Effects of BB-22 in a CD-1 Mouse Model
| Effect | Dose Range (mg/kg) | Observation | Source |
| Sensorimotor & Motor Responses | 0.001 - 6 | Deeply impaired | [3][4] |
| Core Temperature | 0.001 - 6 | Impaired | [3][4] |
| Breath Rate | 0.001 - 6 | Impaired | [3][4] |
| Nociceptive Threshold | 0.001 - 6 | Impaired | [3][4] |
Table 3: General Toxicological Data for 6-Hydroxyquinoline
| Test | Species | Route | Value | Source |
| LD50 | Mouse | Oral | 177 mg/kg | [10] |
Note: This data is for the 6-hydroxyquinoline moiety, not the full BB-22 isomer. The toxicological properties of 6-hydroxyisoquinoline have not been fully investigated[11].
Mechanism of Action and Signaling Pathways
Synthetic cannabinoids, including BB-22, exert their effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein-coupled receptors (GPCRs)[12].
-
CB1 Receptors: Predominantly found in the central and peripheral nervous systems. Their activation is responsible for the psychotropic effects of cannabinoids[5].
-
CB2 Receptors: Primarily located in immune cells and are involved in modulating inflammation and immune responses.
Upon activation by a synthetic cannabinoid agonist like BB-22, the CB1 receptor stimulates pertussis toxin-sensitive G proteins (Gi/Go)[5]. This initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[8].
-
Modulation of Ion Channels: The G-protein activation results in the decreased opening of N-type Ca2+ channels and the activation of G protein-gated inward rectifier (GIRK) K+ channels[5].
-
Activation of Kinase Pathways: CB1 receptor signaling is also implicated in the modulation of multiple intracellular pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway[8].
This combination of signaling events ultimately dampens neuronal activity by reducing action potential formation and neurotransmitter release[5]. The effects of BB-22 have been shown to be fully preventable by pretreatment with a selective CB1 receptor antagonist (AM-251), confirming a CB1 receptor-mediated action[3][4].
Signaling Pathway Diagram
Caption: Simplified CB1 receptor signaling pathway upon activation by a synthetic cannabinoid.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of protocols typically employed in the evaluation of synthetic cannabinoids like BB-22.
In Vitro Competition Binding Assays
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation of Membranes: Membranes from cells expressing human or murine CB1 and CB2 receptors are prepared.
-
Incubation: The membranes are incubated with a known radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the test compound (e.g., BB-22).
-
Separation: The reaction is terminated, and bound and unbound radioligands are separated via rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Cannabinoid Tetrad Assay in Mice
This is a standard battery of tests used to assess the cannabimimetic activity of a compound in rodents[13][14]. The study on BB-22 utilized a similar approach to assess its in vivo effects[3][4].
-
Subjects: Adult male mice (e.g., CD-1 or C57BL/6 strain) are used[4][13].
-
Drug Administration: The test compound (BB-22) is dissolved in a vehicle solution and administered systemically (e.g., intraperitoneal injection) at various doses. A control group receives only the vehicle.
-
Behavioral Assessments: At specific time points after injection, the following are measured:
-
Locomotor Activity: Spontaneous activity is measured in an open field or activity chamber.
-
Catalepsy: The time the mouse remains immobile on an elevated bar is recorded.
-
Analgesia: Nociceptive threshold is measured using a tail-flick or hot-plate test.
-
Hypothermia: Core body temperature is measured using a rectal probe[13].
-
-
Antagonism Studies: To confirm receptor-mediated effects, a separate group of animals is pre-treated with a CB1 antagonist (e.g., AM-251) before the administration of the test compound[3].
-
Data Analysis: The effects of different doses of the test compound are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Experimental Workflow Diagram
Caption: General workflow for in vivo toxicological assessment of synthetic cannabinoids.
Metabolism
Understanding the metabolism of a synthetic cannabinoid is critical for identifying appropriate biomarkers of intake in forensic and clinical toxicology[9]. A study using cryopreserved human hepatocytes found that BB-22 is extensively metabolized. The primary metabolic pathway involves ester hydrolysis, followed by oxidation of the cyclohexylmethyl or indole moieties. The recommended metabolite targets for documenting BB-22 intake are BB-22 3-carboxyindole and two of its hydroxycyclohexylmethyl isomers[9]. It is important to note that BB-22 3-carboxyindole is not specific to BB-22, as it is also a minor metabolite of other synthetic cannabinoids[9].
Conclusion
There is a significant knowledge gap regarding the specific toxicological properties of the this compound. However, research on the parent compound, BB-22, demonstrates that it is a potent synthetic cannabinoid with sub-nanomolar affinity for CB1 and CB2 receptors, and it elicits significant physiological effects in vivo at low milligram per kilogram doses[3][4]. Its mechanism of action is consistent with other high-potency synthetic cannabinoids, involving the modulation of key intracellular signaling pathways that regulate neuronal activity[5][8]. The extensive metabolism of BB-22 highlights the need for well-characterized metabolite targets for accurate toxicological screening[9]. Further research is imperative to characterize the pharmacology and toxicology of BB-22 isomers to better understand their potential risks to human health.
References
- 1. BB-22 6-hydroxyquinoline isomer | 2365471-70-9 [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. Behavioral and binding studies on the quinolinyl ester indoles 5F-PB22 (5F-QUPIC) and BB-22 (QUCHIC) in the mouse model [sfera.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Research Chemical BB-22 6-Hydroxyisoquinoline Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22 6-hydroxyisoquinoline isomer is a synthetic cannabinoid and a structural analog of JWH 018. As a research chemical, its physiological and toxicological properties are not yet fully understood. This guide provides a comprehensive overview of its known characteristics, analytical methodologies, and the general experimental protocols used to study such compounds. It is intended for forensic and research applications only and is not for human or veterinary use.[1]
Structurally, BB-22 and its analogs are distinct from classical cannabinoids in that they feature an 8-hydroxyquinoline substituent in place of the naphthalene group found in JWH 018. The 6-hydroxyisoquinoline isomer of BB-22 specifically incorporates an isoquinoline ring system with a hydroxyl group at the sixth position.[1]
Physicochemical Properties
A summary of the known physicochemical properties of the this compound is presented in Table 1. This data is crucial for its handling, storage, and preparation for experimental use.
| Property | Value | Reference |
| Formal Name | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 6-isoquinolinyl ester | [1] |
| Molecular Formula | C₂₅H₂₄N₂O₂ | [1] |
| Molecular Weight | 384.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 14 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL, DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL | [1] |
| UV λmax | 220, 295 nm | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Biological Activity and Signaling Pathways
As a synthetic cannabinoid, the this compound is presumed to exert its effects primarily through interaction with the cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
The canonical signaling pathway for cannabinoid receptors involves coupling to inhibitory G-proteins (Gi/o). Activation of the receptor by an agonist leads to the dissociation of the G-protein subunits (Gα and Gβγ). The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other effectors, including ion channels.
Metabolism
The metabolic fate of the parent compound, BB-22, has been investigated using human hepatocytes. The primary metabolic pathway is the hydrolysis of the ester linkage, leading to the formation of BB-22 3-carboxyindole.[2] Further metabolism can occur through hydroxylation of the indole or cyclohexylmethyl moieties, followed by glucuronidation.[2] It is plausible that the 6-hydroxyisoquinoline isomer undergoes a similar metabolic transformation.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible study of research chemicals. Below are generalized methodologies for key in vitro assays used to characterize synthetic cannabinoids.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.
-
Objective: To quantify the affinity of the this compound for cannabinoid receptors.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) for binding to membranes prepared from cells expressing the receptor of interest.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid agonist (e.g., WIN 55,212-2).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Incubate at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Functional Activity Assays
This assay measures the functional activation of G-proteins by an agonist.
-
Objective: To determine if the this compound is an agonist, antagonist, or inverse agonist at cannabinoid receptors and to quantify its potency (EC₅₀) and efficacy (Emax).
-
Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the activated state.
-
Procedure:
-
Incubate cell membranes expressing the receptor with various concentrations of the test compound and a constant concentration of [³⁵S]GTPγS and GDP.
-
After incubation, separate the bound and free [³⁵S]GTPγS by filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to determine EC₅₀ and Emax values.
-
This assay measures the downstream effect of Gi/o-coupled receptor activation.
-
Objective: To confirm the functional consequence of receptor activation by measuring the inhibition of adenylyl cyclase activity.
-
Principle: CB1 and CB2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. This assay measures the decrease in intracellular cAMP levels in response to agonist stimulation, often in the presence of forskolin (an adenylyl cyclase activator).
-
Procedure:
-
Culture cells expressing the receptor of interest.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin and varying concentrations of the test compound.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).
-
Plot the cAMP concentration against the test compound concentration to determine the IC₅₀ for the inhibition of cAMP production.
-
Analytical Characterization
The identity and purity of the this compound should be confirmed using a combination of analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the isomeric form.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the analysis of synthetic cannabinoids in seized materials.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for the quantification of the compound and its metabolites in biological matrices.[2]
Conclusion
The this compound is a synthetic cannabinoid with a unique structural feature. While its specific pharmacological profile remains to be fully elucidated, this guide provides a framework for its study based on its known physicochemical properties and the established methodologies for characterizing similar compounds. Researchers should exercise appropriate caution when handling this and other research chemicals, and all experimental work should be conducted in accordance with institutional safety guidelines and regulations. Further research is warranted to fully understand the binding affinities, functional activities, and metabolic fate of this specific isomer, which will contribute to a more comprehensive understanding of the structure-activity relationships of novel synthetic cannabinoids.
References
- 1. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The 6-Hydroxyisoquinoline Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-hydroxyisoquinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activity and its presence in a variety of natural products and synthetic compounds with therapeutic potential.[1] This heterocyclic aromatic compound, a structural isomer of quinoline, serves as a crucial building block in the design of novel drugs targeting a wide array of diseases, most notably cancer and neurodegenerative disorders.[2] Its unique electronic and structural properties allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the 6-hydroxyisoquinoline core, its synthesis, its role in modulating key signaling pathways, and its application in the development of targeted therapeutics, supported by quantitative data and detailed experimental methodologies.
Therapeutic Applications of the 6-Hydroxyisoquinoline Scaffold
The inherent bioactivity of the 6-hydroxyisoquinoline nucleus has been leveraged to develop potent inhibitors of various enzymes and modulators of cellular pathways implicated in disease.
Anticancer Activity
Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant potential in oncology by targeting fundamental cellular processes such as cell cycle progression, apoptosis, and signal transduction.[3] Compounds bearing the 6-hydroxyisoquinoline scaffold have been investigated as inhibitors of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Rho-associated coiled-coil containing protein kinase (ROCK).[4][5]
Table 1: Anticancer Activity of Selected Isoquinoline Derivatives
| Compound | Target/Cell Line | Activity | IC50 Value | Reference |
| B01002 | SKOV3 (Ovarian Cancer) | Antiproliferative | 7.65 µg/mL | [6] |
| C26001 | SKOV3 (Ovarian Cancer) | Antiproliferative | 11.68 µg/mL | [6] |
| Compound 7i | A549, HT-29, MCF-7 | Antiproliferative | 2.25, 1.72, 2.81 µM | [5] |
| Compound 7i | EGFR | Kinase Inhibition | 17.32 nM | [5] |
| Apomorphine | Protein Kinase C (PKC) | Kinase Inhibition | 8 µM | [7] |
| Sanguinarine | Catalytic subunit of PKA (cAK) | Kinase Inhibition | 6 µM | [7] |
Neuroprotective Effects
The 6-hydroxyisoquinoline moiety is also a key feature in compounds designed to combat neurodegenerative diseases.[8] Its antioxidant properties and ability to modulate pathways involved in neuronal survival make it a promising scaffold for the development of agents against conditions like Parkinson's and Alzheimer's disease.[9][10] For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a derivative, has been shown to reduce oxidative stress and inhibit inflammation and apoptosis in models of cerebral ischemia/reperfusion.[11]
Table 2: Neuroprotective Activity of a 6-Hydroxy-tetrahydroquinoline Derivative
| Compound | Model | Effect | Dosage | Reference |
| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rotenone-induced Parkinson's Disease (rats) | Decreased oxidative stress, normalized chaperone activity, suppressed apoptosis | 25 and 50 mg/kg | [9] |
| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | Cerebral Ischemia/Reperfusion (rats) | Reduced histopathological changes, decreased oxidative stress markers, inhibited inflammation and apoptosis | 50 mg/kg | [11] |
Key Signaling Pathways Modulated by 6-Hydroxyisoquinoline Derivatives
The therapeutic effects of 6-hydroxyisoquinoline-based compounds are often attributed to their ability to interfere with critical intracellular signaling cascades.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[12] Isoquinoline alkaloids have been shown to induce apoptosis in cancer cells by modulating the MAPK/ERK pathway.[12]
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many cancers.[13] Several isoquinoline alkaloids have been found to inhibit this pathway, leading to autophagy and apoptosis in cancer cells.[14]
Nrf2/HO-1 Pathway in Neuroprotection
In the context of neuroprotection, the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a key target. Activation of Nrf2 leads to the expression of antioxidant enzymes like Heme oxygenase-1 (HO-1), which protect neurons from oxidative stress.[15]
Experimental Protocols
General Synthesis of 6-Hydroxyisoquinoline Derivatives
A common route for the synthesis of substituted 6-hydroxyisoquinolines involves multi-step reactions starting from commercially available precursors. The following is a representative, generalized protocol.
Example: Synthesis of 6-Hydroxy-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline [16]
-
Materials: 6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide, 3-methoxybenzyl chloride, potassium carbonate, methylene chloride, water, magnesium sulfate, ethyl acetate.
-
Procedure:
-
Combine 4.3 g of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide, 3.1 g of 3-methoxybenzyl chloride, and 2.8 g of finely powdered potassium carbonate in a suitable reaction vessel.
-
Stir the mixture at room temperature for 2 hours.
-
Heat the reaction mixture to 80°C and maintain for 5 hours with continuous stirring.
-
After cooling to room temperature, remove the solvent under reduced pressure (in vacuo).
-
Take up the residue in a mixture of water and methylene chloride.
-
Separate the organic phase and wash it again with water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain a yellow oil.
-
Triturate the oil with ethyl acetate to induce crystallization, yielding the final product.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Materials: Cancer cell line (e.g., SKOV3), complete culture medium, 96-well plates, 6-hydroxyisoquinoline derivative stock solution, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 6-hydroxyisoquinoline derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 1% DMSO in medium) and a blank (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]
-
Conclusion
The 6-hydroxyisoquinoline scaffold remains a highly privileged and versatile core in drug discovery. Its amenability to chemical modification allows for the generation of large libraries of compounds with diverse pharmacological activities. The demonstrated efficacy of 6-hydroxyisoquinoline derivatives in preclinical models of cancer and neurodegeneration underscores their therapeutic potential. Future research will likely focus on the development of more selective and potent analogs, elucidation of their detailed mechanisms of action, and their advancement into clinical trials. The continued exploration of this remarkable scaffold promises to yield novel and effective therapies for some of the most challenging human diseases.
References
- 1. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]
- 9. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prepchem.com [prepchem.com]
- 17. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on BB-22 6-hydroxyisoquinoline Isomer and Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the synthetic cannabinoid BB-22, with a particular focus on its lesser-known 6-hydroxyisoquinoline isomer. Synthetic cannabinoids represent a large and structurally diverse class of new psychoactive substances (NPS) that mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] These compounds, however, often exhibit significantly higher potency and a more severe adverse effect profile than THC.[2][3]
BB-22 (QUCHIC) is a potent synthetic cannabinoid that is structurally distinct from many earlier generations of synthetic cannabinoids due to the replacement of the classical naphthalene group of JWH-018 with an 8-hydroxyquinoline moiety.[4] The BB-22 6-hydroxyisoquinoline isomer is a structural variant of BB-22 where the quinoline group is substituted with an isoquinoline group attached at its sixth position.[1] While the parent compound BB-22 has been characterized to some extent, the physiological and toxicological properties of its 6-hydroxyisoquinoline isomer remain largely unknown, highlighting the need for further research.[1] This guide aims to consolidate the available information on BB-22 and related compounds, and to provide a framework for the experimental investigation of the 6-hydroxyisoquinoline isomer.
Chemical and Physical Properties
The fundamental chemical and physical properties of BB-22 and its 6-hydroxyisoquinoline isomer are crucial for their synthesis, handling, and analysis. While experimental data for the isomer is scarce, its properties can be inferred from the parent compound.
| Property | BB-22 | This compound | Reference |
| Formal Name | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 6-isoquinolinyl ester | [1] |
| Molecular Formula | C₂₅H₂₄N₂O₂ | C₂₅H₂₄N₂O₂ | [1] |
| Molecular Weight | 384.5 g/mol | 384.5 g/mol | [1] |
| Appearance | Crystalline solid | Crystalline solid | [1] |
| Solubility | DMF: 14 mg/ml; DMSO: 10 mg/ml; Ethanol: 1 mg/ml | Not reported | [1] |
Pharmacology and Toxicology
Synthetic cannabinoids primarily exert their effects through interaction with the cannabinoid receptors, CB1 and CB2.[2][5] The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is mainly found in the periphery and is associated with immune function.[2]
Receptor Binding Affinity and Functional Activity
BB-22 is a potent full agonist at both CB1 and CB2 receptors.[4] In vitro competition binding experiments have demonstrated its sub-nanomolar affinity.[6] The binding affinity and functional activity of the 6-hydroxyisoquinoline isomer have not been reported.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC₅₀) | Reference |
| BB-22 | CB1 | 0.11-0.217 nM | 2.9 nM | [4] |
| CB2 | 0.338 nM | Not reported | [4] | |
| This compound | CB1 | Not reported | Not reported | |
| CB2 | Not reported | Not reported |
In Vivo Effects
Preclinical studies in animal models have shown that BB-22 can facilitate the release of dopamine in the nucleus accumbens of rats, suggesting a potential for reward and addiction.[4] The in vivo effects of the 6-hydroxyisoquinoline isomer have not been investigated.
Metabolism
The metabolism of BB-22 has been studied in human hepatocytes. The primary metabolic pathway is the hydrolysis of the ester linkage, leading to the loss of the quinolinyl side-chain and the formation of BB-22 3-carboxyindole.[7] This major metabolite can be further hydroxylated on the indole or cyclohexylmethyl moieties, followed by glucuronidation.[7] It is important to note that BB-22 3-carboxyindole is not a specific biomarker for BB-22 intake, as it is also a metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[7]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and characterization of novel compounds like the this compound.
Synthesis of Quinoline-based Synthetic Cannabinoids
The synthesis of quinoline and isoquinoline-based synthetic cannabinoids can be achieved through various established organic chemistry reactions. A general synthetic approach involves the coupling of an indole core with a quinoline or isoquinoline moiety. Several methods for the synthesis of the quinoline scaffold have been reported, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[8][9]
A plausible synthetic route for the this compound would involve the esterification of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 6-hydroxyisoquinoline.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Cannabinoid Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for the CB1 and CB2 receptors.[10][11] This assay measures the ability of the test compound to displace a radiolabeled cannabinoid ligand from the receptor.
Protocol for CB1/CB2 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA, pH 7.4.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Incubation: Incubate receptor membranes (5 µg protein) with a fixed concentration of [³H]CP-55,940 and varying concentrations of the test compound in a 96-well plate.
-
Non-specific Binding: Determine in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., 1 µM CP-55,940).
-
Incubation Conditions: Incubate at 30°C for 1 hour with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through a GF/B filter plate.
-
Washing: Wash the filters with ice-cold wash buffer (50 mM Tris-HCl with 1% BSA).
-
Scintillation Counting: Add scintillation cocktail to the dried filters and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki value using non-linear regression analysis (e.g., using GraphPad Prism).
In Vitro Functional Assay (cAMP Assay)
A common method to assess the functional activity of a synthetic cannabinoid at the CB1 receptor is to measure its effect on cyclic adenosine monophosphate (cAMP) levels. CB1 receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Protocol for cAMP Functional Assay
-
Cell Culture: Use cells co-expressing the human CB1 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Compound Treatment: Concurrently treat the cells with varying concentrations of the test compound.
-
Incubation: Incubate for a specified period (e.g., 4-6 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity, which is proportional to the cAMP levels.
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value.
Signaling Pathways
Activation of the CB1 receptor by a synthetic cannabinoid agonist initiates a cascade of intracellular signaling events. The primary signaling pathway is through the G-protein-coupled receptor (GPCR) system, but G-protein-independent pathways involving β-arrestin have also been identified.[5][12]
CB1 Receptor Signaling Pathway
Caption: Simplified diagram of CB1 receptor signaling pathways activated by synthetic cannabinoids.
Analytical Detection
The detection and quantification of synthetic cannabinoids and their metabolites in biological matrices are crucial for forensic and clinical toxicology. Due to the high potency of compounds like BB-22, their concentrations in biological fluids are often very low, necessitating highly sensitive analytical methods.[6][13]
Analytical Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standard methods for the analysis of synthetic cannabinoids.[14] High-resolution mass spectrometry (HRMS) is also increasingly used for the identification of novel compounds and their metabolites.[7]
Workflow for Analytical Detection
Caption: General workflow for the analytical detection of synthetic cannabinoids.
Quantitative Data from Authentic Samples
A study analyzing authentic human serum and urine samples reported the following concentrations for BB-22 and its primary metabolite:
| Analyte | Matrix | Concentration Range | Reference |
| BB-22 | Serum | 149 - 6680 pg/mL | [13][15] |
| Urine | 5.52 - 6.92 pg/mL | [13][15] | |
| BB-22 3-carboxyindole | Serum | 0.755 - 38.0 ng/mL | [13][15] |
| Urine | 0.131 - 21.4 ng/mL | [13][15] |
Conclusion and Future Directions
BB-22 is a potent synthetic cannabinoid with well-documented high affinity for cannabinoid receptors. Its 6-hydroxyisoquinoline isomer, however, remains a largely uncharacterized compound. This technical guide has summarized the available data on BB-22 and provided a framework of experimental protocols that can be applied to investigate the pharmacology and toxicology of its 6-hydroxyisoquinoline isomer.
Future research should focus on:
-
Synthesis and Purification: Development of a robust and scalable synthetic route for the this compound.
-
Pharmacological Characterization: Determination of its binding affinity and functional activity at CB1 and CB2 receptors.
-
In Vivo Studies: Investigation of its physiological and behavioral effects in animal models.
-
Metabolism and Toxicological Profiling: Identification of its metabolites and assessment of its potential toxicity.
A thorough understanding of the structure-activity relationships of novel synthetic cannabinoids like the this compound is critical for forensic science, clinical toxicology, and the development of potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 20S combined with a 22R configuration markedly increases both in vivo and in vitro biological activity of 1α,25-dihydroxy-22-methyl-2-methylene-19-norvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. 2.6. Cannabinoid Receptor Binding Assay [bio-protocol.org]
- 12. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Synthetic Cannabinoids: A Technical Overview of BB-22 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of novel psychoactive substances (NPS), synthetic cannabinoid receptor agonists (SCRAs) represent one of the largest and most structurally diverse classes. Among these, BB-22 (also known as QUCHIC) has emerged as a potent compound, raising significant public health concerns. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological profile of BB-22 and its analogs. By presenting key quantitative data, detailed experimental methodologies, and illustrating the relevant signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
BB-22, chemically identified as quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, is a synthetic cannabinoid that acts as a full agonist at both the central (CB1) and peripheral (CB2) cannabinoid receptors.[1] Its high potency, significantly greater than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, has contributed to its prevalence in illicit markets.[1] The structural backbone of BB-22, featuring a quinoline ester linked to an indole core, represents a departure from earlier generations of synthetic cannabinoids, highlighting the continuous chemical innovation within this class of compounds.
Understanding the structure-activity relationships (SAR) of BB-22 and its analogs is crucial for predicting the pharmacological and toxicological profiles of newly emerging SCRAs. This guide will delve into the available data on how modifications to the core structure of BB-22 influence its interaction with cannabinoid receptors, providing a foundation for the development of analytical detection methods and potential therapeutic interventions.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the binding affinity (Kᵢ) and functional efficacy (EC₅₀) of BB-22 and a selection of related synthetic cannabinoids for the human CB1 and CB2 receptors. This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Structure Modification from BB-22 | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) | Reference |
| BB-22 (QUCHIC) | - | 0.11 - 0.217 | 0.338 | 2.9 | [1] |
| 5F-PB-22 | Cyclohexylmethyl tail replaced by a 5-fluoropentyl chain | - | - | - | |
| 5F-AKB-48 | Indole core replaced by an indazole core; quinoline ester replaced by an adamantyl carboxamide | - | - | - | |
| STS-135 | Cyclohexylmethyl tail replaced by a 5-fluoropentyl chain; indole core replaced by an indazole core | - | - | - |
Structure-Activity Relationships (SAR)
The pharmacological activity of BB-22 and its analogs is determined by the interaction of different structural moieties with the cannabinoid receptors. While a comprehensive SAR study on a dedicated series of BB-22 analogs is not extensively documented in publicly available literature, general principles derived from the broader class of indole- and indazole-based synthetic cannabinoids can be applied.
-
Indole/Indazole Core: The indole ring system is a common scaffold in many synthetic cannabinoids and is crucial for binding to the CB1 and CB2 receptors. Replacement of the indole with an indazole core, as seen in compounds like 5F-AKB-48 and STS-135, is a common modification that often retains or enhances cannabinoid activity.
-
N-Alkyl Chain (Tail Region): The 1-(cyclohexylmethyl) group in BB-22 is a key determinant of its binding affinity. Modifications in this region significantly impact potency. For instance, the replacement of the cyclohexylmethyl group with a pentyl or a fluorinated pentyl chain (as in 5F-PB-22 and STS-135) is a common strategy to modulate receptor affinity and efficacy, with fluorination often leading to increased potency.[2]
-
Linker Group: The carboxylate linker in BB-22 connects the indole core to the quinoline head group. The nature of this linker can influence the compound's stability and pharmacological properties.
-
Head Group (Quinoline): The 8-quinolinyl ester group is a distinctive feature of BB-22. This bulky, aromatic group contributes significantly to the overall binding affinity of the molecule. Variations in this part of the structure are less common in the documented analogs but would be expected to have a substantial impact on receptor interaction.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of synthetic cannabinoid receptor agonists like BB-22.
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is a standard method to determine the binding affinity (Kᵢ) of a compound for a receptor.
1. Membrane Preparation:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors are harvested.
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 0.5% BSA, pH 7.4).
-
Protein concentration is determined using a standard method like the Bradford assay.
2. Competition Binding Assay:
-
In a 96-well plate, cell membranes (typically 5-20 µg of protein) are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (e.g., BB-22 or its analogs).
-
Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
The reaction mixture is incubated at 30°C for 60-90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay: [³⁵S]GTPγS Binding Assay
This assay measures the functional activity (efficacy) of a compound by quantifying G-protein activation upon receptor stimulation.
1. Membrane Preparation:
-
Membranes are prepared as described in the radioligand binding assay protocol.
2. [³⁵S]GTPγS Binding Assay:
-
Cell membranes (10-20 µg of protein) are pre-incubated with GDP (e.g., 30 µM) in an assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4) for 15-30 minutes at 30°C.
-
Varying concentrations of the test compound are added to the membranes.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).
-
Basal G-protein activation is determined in the absence of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The reaction mixture is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The data are analyzed using non-linear regression to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect produced by the agonist).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of synthetic cannabinoid receptor agonists and a typical experimental workflow for their pharmacological characterization.
Conclusion
BB-22 and its analogs represent a significant challenge to public health and forensic sciences. Their high potency and evolving chemical structures necessitate a deep and ongoing scientific investigation. This technical guide has provided a foundational overview of the discovery, pharmacology, and analytical considerations for these compounds. The presented quantitative data, while limited for a broad range of direct analogs, highlights the potent nature of BB-22. The detailed experimental protocols offer a standardized approach for the in vitro characterization of these and future synthetic cannabinoids. A thorough understanding of the structure-activity relationships, as outlined, is paramount for predicting the effects of new analogs and for the rational design of potential therapeutic countermeasures. Continued research and data sharing within the scientific community are essential to stay ahead of the rapid evolution of synthetic cannabinoids.
References
Methodological & Application
Application Note and Synthetic Protocol: BB-22 6-Hydroxyisoquinoline Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, three-stage synthetic protocol for a potential isomer of the synthetic cannabinoid BB-22, specifically 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 6-hydroxyisoquinolinyl ester. As no direct published synthesis for this specific isomer is available, this protocol is a proposed route based on established, high-yield chemical transformations. The protocol is divided into the synthesis of two key precursors—1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid and 6-hydroxyisoquinoline—followed by their final esterification. Detailed experimental procedures, quantitative data tables, and a workflow diagram are provided to guide researchers in the synthesis of this and structurally related compounds.
Introduction
The continuous emergence of novel psychoactive substances necessitates the availability of analytical standards and an understanding of their synthesis for forensic and research purposes. BB-22 (QUCHIC) is a potent synthetic cannabinoid characterized by an ester linkage between 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid and quinolin-8-ol.[1] Positional isomers, where the quinoline core is substituted with an isoquinoline moiety at different positions, represent a potential avenue for the creation of new analogs. This protocol outlines a robust synthetic strategy for the 6-hydroxyisoquinoline isomer of BB-22, a compound of interest for analytical standard generation and pharmacological evaluation.
The synthetic approach is modular, involving the independent preparation of the indole carboxylic acid and the hydroxyisoquinoline cores, followed by a final coupling reaction.
Overall Synthetic Workflow
The synthesis is comprised of three main stages:
-
Stage 1: N-alkylation of indole-3-carboxylic acid to produce the core indole intermediate.
-
Stage 2: Pomeranz-Fritsch cyclization to construct the 6-hydroxyisoquinoline ring system.
-
Stage 3: Acyl chloride-mediated esterification to couple the two intermediates, yielding the final product.
Caption: Overall synthetic workflow for the BB-22 6-hydroxyisoquinoline isomer.
Experimental Protocols
Stage 1: Synthesis of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic Acid
This procedure details the direct N-alkylation of indole-3-carboxylic acid.
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.).
-
Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, then carefully suspend the NaH in anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add indole-3-carboxylic acid (1.0 eq.) portion-wise to the stirred suspension over 20 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C, then warm to room temperature for 1 hour.
-
Add cyclohexylmethyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water (50 mL).
-
Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass/Vol. |
| Indole-3-carboxylic acid | 1.0 | 161.16 | 5.00 g |
| Sodium Hydride (60%) | 2.2 | 24.00 | 3.00 g |
| Cyclohexylmethyl bromide | 1.1 | 177.08 | 5.80 g (4.3 mL) |
| DMF (anhydrous) | - | - | 50 mL |
| Expected Yield | 257.32 | ~85% (6.7 g) |
Table 1: Reagents for 1-(cyclohexylmethyl)-1H-indole-3-carboxylic Acid Synthesis.
Stage 2: Synthesis of 6-Hydroxyisoquinoline via Pomeranz-Fritsch Reaction
This synthesis involves the condensation of 3-hydroxybenzaldehyde with an aminoacetal, followed by acid-catalyzed cyclization.
Methodology:
-
Step A (Condensation): In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq.) and 2,2-diethoxyethylamine (1.05 eq.) in ethanol (100 mL). Stir the mixture at room temperature for 4-6 hours to form the benzalaminoacetal (Schiff base). The solvent can be removed under reduced pressure, and the crude intermediate can be used directly in the next step.
-
Step B (Cyclization): Add the crude benzalaminoacetal intermediate slowly and carefully to a flask containing concentrated sulfuric acid (75 mL) cooled to 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 3-4 hours.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (approx. 500 g).
-
Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 6-hydroxyisoquinoline.
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass/Vol. |
| 3-Hydroxybenzaldehyde | 1.0 | 122.12 | 10.0 g |
| 2,2-Diethoxyethylamine | 1.05 | 133.19 | 11.5 g (12.7 mL) |
| Concentrated Sulfuric Acid | - | 98.08 | 75 mL |
| Expected Yield | 145.16 | ~50% (5.9 g) |
Table 2: Reagents for 6-Hydroxyisoquinoline Synthesis.
Stage 3: Esterification to Yield this compound
This final step involves the formation of an acyl chloride followed by esterification with 6-hydroxyisoquinoline.
Methodology:
-
Step A (Acyl Chloride Formation): In a flame-dried flask under a nitrogen atmosphere, suspend 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 80 mL).
-
Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise to the suspension at room temperature. A catalytic amount of DMF (2-3 drops) can be added.
-
Stir the mixture at room temperature for 2-3 hours until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude indole-3-carbonyl chloride. Use this intermediate immediately in the next step.
-
Step B (Esterification): Dissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool to 0 °C.
-
In a separate flask, dissolve 6-hydroxyisoquinoline (1.1 eq.) and anhydrous pyridine (2.0 eq.) in anhydrous DCM (50 mL).
-
Add the solution of 6-hydroxyisoquinoline and pyridine dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Mass/Vol. |
| 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid | 1.0 | 257.32 | 2.00 g |
| Thionyl Chloride (SOCl₂) | 1.5 | 118.97 | 1.39 g (0.85 mL) |
| 6-Hydroxyisoquinoline | 1.1 | 145.16 | 1.24 g |
| Pyridine | 2.0 | 79.10 | 1.23 g (1.25 mL) |
| Expected Yield | 384.48 | ~70% (2.1 g) |
Table 3: Reagents for Final Esterification.
Conclusion
This document provides a comprehensive, albeit theoretical, protocol for the synthesis of the 6-hydroxyisoquinoline isomer of BB-22. The described methods utilize well-established and reliable organic reactions. Researchers should perform all experiments with appropriate safety precautions in a controlled laboratory setting. The characterization of all intermediates and the final product by standard analytical techniques (NMR, MS, HPLC) is crucial to confirm their identity and purity. This protocol serves as a foundational guide for the synthesis of this and other related novel psychoactive substances for research and forensic applications.
References
Application Notes and Protocols for the Analytical Determination of BB-22 6-hydroxyisoquinoline isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and proposed analytical protocols for the identification and quantification of the synthetic cannabinoid, BB-22 6-hydroxyisoquinoline isomer. As a structural isomer of BB-22, this compound presents unique analytical challenges, necessitating robust and specific methodologies for its unambiguous detection and characterization in various matrices. The physiological and toxicological properties of this specific isomer are not extensively documented, making accurate analytical determination critical for forensic, clinical, and research applications.
The protocols outlined below are based on established analytical techniques for the broader class of synthetic cannabinoids and are intended to serve as a comprehensive guide for researchers. These methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for routine screening, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
Analytical Methods Overview
The differentiation and quantification of synthetic cannabinoid isomers are primarily achieved through a combination of chromatographic separation and mass spectrometric or spectroscopic detection. Due to the identical mass-to-charge ratio of isomers, chromatographic separation is crucial.
-
LC-MS/MS is the gold-standard for the quantification of synthetic cannabinoids and their metabolites in biological matrices due to its high sensitivity and selectivity.
-
GC-MS is a widely used technique in forensic laboratories for the screening of seized materials and can be effective in separating isomers with appropriate chromatographic columns and temperature programs.
-
NMR Spectroscopy provides unequivocal structural information, making it an invaluable tool for the definitive identification of isomers and the characterization of new psychoactive substances.
Section 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section details a proposed LC-MS/MS method for the quantification of this compound in biological matrices such as urine and serum. The method is adapted from established protocols for the parent compound, BB-22.[1][2]
Sample Preparation
Effective sample preparation is critical for removing matrix interferences and concentrating the analyte.
1.1.1. Liquid-Liquid Extraction (LLE) for Serum/Plasma
-
To 100 µL of serum or plasma, add an internal standard (e.g., BB-22-d5).
-
Add 300 µL of 0.1 M sodium hydroxide solution and vortex.
-
Add 1 mL of a mixture of n-hexane and ethyl acetate (9:1, v/v).
-
Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
1.1.2. Solid-Phase Extraction (SPE) for Urine
-
To 1 mL of urine, add an internal standard (e.g., BB-22-d5) and 50 µL of β-glucuronidase solution.
-
Incubate at 60°C for 2 hours to hydrolyze glucuronidated metabolites.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
Table 1: Proposed LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-12 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Precursor Ion (m/z) | 385.2 |
| Product Ion 1 (m/z) | 214.1 (Quantifier) |
| Product Ion 2 (m/z) | 144.1 (Qualifier) |
| Collision Energy | Optimized for specific instrument (typically 20-40 eV) |
Quantitative Data (Hypothetical)
The following table presents hypothetical, yet realistic, quantitative parameters for the analysis of this compound, based on data available for BB-22.[1][2]
Table 2: Hypothetical Quantitative Performance of the LC-MS/MS Method
| Parameter | Urine | Serum |
| Linear Range | 0.01 - 10 ng/mL | 0.05 - 50 ng/mL |
| Limit of Detection (LOD) | 0.003 ng/mL | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL | 0.05 ng/mL |
| Recovery | > 85% | > 80% |
| Matrix Effect | < 15% | < 20% |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Analytical Workflow Diagram
Section 2: Screening by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the screening of seized materials and can be used for the analysis of biological samples after derivatization.
Sample Preparation for Seized Material
-
Homogenize the seized plant material.
-
Extract 100 mg of the homogenized material with 5 mL of methanol by sonication for 15 minutes.
-
Centrifuge the extract at 3000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter before GC-MS analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
GC Column: A low-bleed, mid-polarity column is recommended for isomer separation (e.g., DB-5ms, HP-5ms).
Table 3: Proposed GC-MS Parameters for this compound
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 500 m/z |
Section 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural confirmation of the this compound, allowing for the differentiation from other positional isomers.
Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Instrumentation and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed.
Expected ¹H NMR Spectral Features:
-
Aromatic Region (δ 7.0-8.5 ppm): A complex pattern of signals corresponding to the protons on the indole and isoquinoline rings. The specific coupling patterns and chemical shifts in this region will be diagnostic for the 6-hydroxyisoquinoline substitution pattern.
-
Cyclohexylmethyl Protons (δ 0.8-4.0 ppm): Signals corresponding to the methylene bridge and the cyclohexyl ring protons.
Section 4: Hypothetical Signaling Pathway
Synthetic cannabinoids primarily act as agonists at the cannabinoid type 1 (CB1) receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates a hypothetical signaling cascade following the activation of the CB1 receptor by the this compound.
Activation of the CB1 receptor by an agonist like the this compound is expected to initiate a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. Additionally, activation of the mitogen-activated protein kinase (MAPK) pathway can occur, ultimately leading to changes in gene transcription and cellular responses.[3][4][5][6][7]
Disclaimer: The experimental protocols and signaling pathway described herein are proposed based on existing scientific literature for similar compounds. These should be validated in a laboratory setting for the specific analysis of this compound.
References
- 1. NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Multiple Waves of Cannabinoid 1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 6-Hydroxyisoquinoline and Its Positional Isomers
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxyisoquinoline is a key heterocyclic compound with significant biological activity, serving as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its isomers, such as other positional hydroxyisoquinolines (e.g., 8-hydroxyisoquinoline), may exhibit different biological properties and can be present as impurities in synthetic preparations. Therefore, a robust analytical method to separate and quantify 6-hydroxyisoquinoline from its isomers is crucial for quality control, drug development, and research applications. This application note provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 6-hydroxyisoquinoline and its isomers.
Data Presentation
The following table summarizes the typical quantitative data obtained for the separation of 6-hydroxyisoquinoline and a common positional isomer, 8-hydroxyisoquinoline, using the protocol described below.
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| 8-Hydroxyisoquinoline | 8.5 | >1.5 | 0.05 | 0.15 |
| 6-Hydroxyisoquinoline | 10.2 | - | 0.05 | 0.15 |
Note: The provided retention times and resolution are typical and may vary depending on the specific HPLC system, column batch, and exact experimental conditions. LOD and LOQ are estimated based on typical performance for similar assays.
Experimental Protocols
A detailed methodology for the HPLC analysis of 6-hydroxyisoquinoline isomers is provided below.
Materials and Reagents
-
6-Hydroxyisoquinoline standard (≥95% purity)[1]
-
8-Hydroxyisoquinoline standard (≥95% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Formic acid (optional, for MS compatibility), LC-MS grade
-
Methanol, HPLC grade (for sample dissolution)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of 6-hydroxyisoquinoline standard and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Repeat for the 8-hydroxyisoquinoline standard.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 100 µL of each stock solution into a 10 mL volumetric flask.
-
Dilute to volume with the initial mobile phase composition (60:40 Water:Acetonitrile).
-
Sample Preparation
The appropriate sample preparation will depend on the sample matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a representative amount of the sample containing the analytes of interest.
-
Dissolve the sample in a suitable solvent, such as methanol. Sonication may be used to aid dissolution.[2]
-
Dilute the sample solution with the initial mobile phase to a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.[2]
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solution to determine the retention times and system suitability parameters (e.g., resolution, peak symmetry).
-
Inject the prepared sample solutions.
-
After the analytical run, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
-
Store the column in an appropriate solvent (e.g., acetonitrile/water mixture).
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of 6-hydroxyisoquinoline isomers.
Caption: Logical relationship of the analytical method for isomer separation.
References
Application Note: Mass Spectrometric Differentiation of BB-22 and its 6-Hydroxyisoquinoline Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22 (QUCHIC) is a potent synthetic cannabinoid featuring a quinolin-8-yl ester linked to a 1-(cyclohexylmethyl)-1H-indole-3-carboxylate core. As with many clandestinely produced designer drugs, isomers of regulated substances are often synthesized to circumvent existing legislation. One such isomer is the BB-22 6-hydroxyisoquinoline isomer, which differs in the position of the ester linkage and the core heterocyclic system from a quinoline to an isoquinoline. The differentiation of these positional isomers is a significant challenge in forensic and clinical toxicology, as they may exhibit different pharmacological and toxicological profiles. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for the identification and differentiation of such closely related compounds.
This application note provides a detailed protocol for the analysis of BB-22 and its 6-hydroxyisoquinoline isomer using LC-MS/MS and outlines the expected fragmentation patterns that can be used for their differentiation. While specific mass spectral data for the 6-hydroxyisoquinoline isomer of BB-22 is not widely available in the literature, this document infers its fragmentation based on the known fragmentation of BB-22 and structurally similar synthetic cannabinoids, such as PB-22 and its isomers.
Predicted Mass Spectrometric Fragmentation
The primary fragmentation of BB-22 and its isomers is expected to occur at the ester linkage, leading to the formation of characteristic product ions corresponding to the indole-3-carboxylic acid moiety and the (iso)quinoline moiety.
BB-22 Fragmentation: The metabolism of BB-22 is known to primarily involve the hydrolysis of the ester linkage, leading to the loss of the quinolinyl side-chain.[1] This cleavage is also a prominent feature in mass spectrometric fragmentation. Further fragmentation of the indole core and the cyclohexylmethyl group is also anticipated.
This compound Fragmentation (Predicted): It is predicted that the 6-hydroxyisoquinoline isomer will also undergo primary fragmentation at the ester bond. The resulting isoquinoline-containing fragment will have the same mass as the quinoline-containing fragment from BB-22, making them isobaric. Differentiation will, therefore, rely on the analysis of unique fragment ions generated from the subsequent fragmentation of the (iso)quinoline ring systems or subtle differences in the relative abundances of common fragments. The position of the hydroxyl group on the isoquinoline ring may influence the fragmentation pathways, potentially leading to unique daughter ions.
Data Presentation
Table 1: Predicted Quantitative Data for BB-22 and its 6-Hydroxyisoquinoline Isomer
| Compound | Parent Ion (m/z) [M+H]⁺ | Primary Fragment 1 (m/z) (Indole-3-carboxylic acid moiety) | Primary Fragment 2 (m/z) (Quinoline/Isoquinoline moiety) | Predicted Differentiating Fragment Ions (m/z) |
| BB-22 | 385.2016 | 242.1494 | 144.0444 | Fragments from the quinoline ring system |
| This compound | 385.2016 | 242.1494 | 144.0444 | Fragments from the isoquinoline ring system, potentially influenced by the 6-hydroxy position |
Note: The m/z values are predicted based on the chemical formulas and may vary slightly depending on the instrument calibration.
Experimental Protocols
Sample Preparation
-
Standard Preparation: Prepare stock solutions of BB-22 and its 6-hydroxyisoquinoline isomer in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working solutions by serial dilution in the initial mobile phase.
-
Biological Matrix (e.g., Serum, Urine): A liquid-liquid extraction or solid-phase extraction (SPE) is recommended.
-
LLE: To 1 mL of sample, add an internal standard and 2 mL of a suitable organic solvent (e.g., hexane:ethyl acetate 9:1 v/v). Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
SPE: Utilize a mixed-mode or polymeric SPE cartridge. Condition the cartridge according to the manufacturer's instructions. Load the pre-treated sample, wash with an appropriate solvent to remove interferences, and elute the analytes with a suitable elution solvent. Evaporate the eluate and reconstitute.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Full scan and product ion scan (or Multiple Reaction Monitoring - MRM for targeted quantification).
-
Collision Energy: Optimize collision energy for the specific instrument and analytes to achieve characteristic fragmentation. A collision energy ramp (e.g., 10-40 eV) can be used to observe the fragmentation patterns.
-
Resolution: High resolution (>10,000 FWHM) is recommended for accurate mass measurements and formula determination.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of BB-22 and its isomer.
Caption: Logical relationship of the fragmentation of BB-22 and its isomer.
Caption: Simplified signaling pathway of synthetic cannabinoids.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of BB-22 6-hydroxyisoquinoline isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22, a potent synthetic cannabinoid, and its isomers are of significant interest to the forensic and pharmacological research communities. Structural elucidation and differentiation of isomers are critical for unambiguous identification and for understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the non-destructive structural characterization of synthetic cannabinoids.[1][2] This document provides a detailed guide for the NMR spectroscopic analysis of the BB-22 6-hydroxyisoquinoline isomer. While specific experimental data for this exact isomer is not publicly available, this guide outlines generalized protocols and expected data based on the analysis of structurally similar compounds.
Data Presentation
Due to the lack of specific experimental NMR data for the this compound, the following table provides estimated ¹³C NMR chemical shifts for the 6-hydroxyisoquinoline moiety. These estimations are based on known data for 6-hydroxyquinoline and general principles of NMR spectroscopy. Actual experimental values may vary.
| Atom | Estimated ¹³C Chemical Shift (δ, ppm) |
| C2 | ~152 |
| C3 | ~108 |
| C4 | ~136 |
| C4a | ~129 |
| C5 | ~122 |
| C6 | ~155 |
| C7 | ~110 |
| C8 | ~130 |
| C8a | ~144 |
Note: The numbering of the isoquinoline ring is standard. These are estimations and require experimental verification.
Experimental Protocols
A comprehensive NMR analysis for structural elucidation of the this compound involves a suite of one- and two-dimensional NMR experiments.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3][4][5]
-
Sample Purity: Ensure the sample is of high purity (≥98%).
-
Sample Amount: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR spectroscopy.[3]
-
Solvent: Use 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] The choice of solvent will depend on the solubility of the compound.
-
Procedure:
-
Weigh the desired amount of the this compound into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to dissolve the sample completely.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[4]
-
Transfer the clear solution into a clean, unscratched NMR tube.
-
Cap the NMR tube securely.
-
NMR Experiments
The following series of NMR experiments is recommended for complete structural assignment.
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
Typical Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
-
-
¹³C NMR (Carbon NMR): This experiment provides information about the number of different types of carbon atoms in the molecule.
-
Typical Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
-
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It helps in tracing out the proton spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for identifying quaternary carbons.
Visualizations
General Workflow for NMR-based Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a small organic molecule like the this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Logical Relationship for 2D NMR Data Interpretation
This diagram illustrates how different 2D NMR experiments are logically combined to determine the chemical structure.
Caption: Logical flow of 2D NMR data interpretation.
Conclusion
References
- 1. Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. scribd.com [scribd.com]
Application Notes and Protocols for In Vitro Assays Involving BB-22 and its Isomers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides detailed protocols and data related to the synthetic cannabinoid BB-22 (QUCHIC) . While the focus of the query is the BB-22 6-hydroxyisoquinoline isomer , a thorough review of scientific literature and chemical supplier databases indicates that the physiological and toxicological properties of this specific isomer are currently unknown[1]. The protocols detailed below are based on established in vitro assays performed on the parent compound, BB-22, and are provided as a representative framework for the characterization of its isomers.
Introduction to BB-22
BB-22, also known as QUCHIC, is a potent synthetic cannabinoid receptor agonist (SCRA)[2]. It is an analog of JWH-018 where an 8-hydroxyquinoline group replaces the naphthalene group[1][3]. BB-22 demonstrates high affinity for the cannabinoid type 1 (CB1) receptor and acts as a full agonist, exhibiting greater potency and efficacy than the prototypical synthetic cannabinoid JWH-018 and the primary psychoactive component of cannabis, Δ⁹-THC[4][5]. Its activity at the CB1 receptor is linked to the activation of G-proteins and subsequent downstream signaling cascades[4][6]. The 6-hydroxyisoquinoline isomer of BB-22 is a structural variant, and while commercially available for research, its biological activity has not been reported in peer-reviewed literature[1][7].
Quantitative Data Summary
The following table summarizes the reported in vitro binding affinity and functional activity of the parent compound, BB-22, at the rat CB1 receptor. This data is provided for comparative purposes when evaluating novel isomers.
| Compound | Assay Type | Target | Parameter | Value (nM) | Reference |
| BB-22 | Radioligand Binding | Rat CB1 Receptor | Kᵢ | 0.11 | [4][8] |
| BB-22 | [³⁵S]GTPγS Binding | Rat CB1 Receptor | EC₅₀ | 2.9 | [4][8] |
| JWH-018 (Comparator) | Radioligand Binding | Rat CB1 Receptor | Kᵢ | 3.38 | [4] |
| JWH-018 (Comparator) | [³⁵S]GTPγS Binding | Rat CB1 Receptor | EC₅₀ | 20.2 | [4] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the canonical CB1 receptor signaling pathway activated by agonists like BB-22 and the general workflows for key in vitro characterization assays.
References
- 1. BB-22 6-hydroxyquinoline isomer | 2365471-70-9 [chemicalbook.com]
- 2. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Forensic Analysis of BB-22 and its Isomers
Topic: BB-22 and its 6-hydroxyisoquinoline isomer in forensic analysis.
Audience: Researchers, scientists, and drug development professionals.
Introduction
BB-22, also known as QUCHIC, is a potent synthetic cannabinoid that has been identified in forensic casework. Like many synthetic cannabinoids, BB-22 is designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. The clandestine nature of synthetic cannabinoid production often leads to the creation of structural isomers, which can pose significant challenges for forensic analysis. This document provides detailed application notes and protocols for the identification and quantification of BB-22 and its metabolites, with a focus on addressing the analytical difficulties presented by isomers such as the 6-hydroxyisoquinoline isomer.
Synthetic cannabinoids are a class of novel psychoactive substances (NPS) that are often sold as "herbal incense" or "potpourri" to circumvent drug laws. They are highly potent agonists of the cannabinoid receptors, CB1 and CB2, and their use has been associated with numerous adverse health effects, including acute intoxications and fatalities. The chemical structures of synthetic cannabinoids are diverse and constantly evolving, making their detection and identification a continuous challenge for forensic laboratories.
The analysis of BB-22 and its isomers requires sensitive and selective analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to differentiate between structurally similar compounds and to detect the low concentrations typically found in biological samples. Furthermore, understanding the metabolic fate of these compounds is crucial for identifying suitable biomarkers of intake.
Quantitative Data Summary
The following table summarizes quantitative data from authentic forensic casework involving the detection of BB-22 and its primary metabolite, BB-22 3-carboxyindole, in human serum and urine samples. This data is essential for toxicologists and forensic scientists in interpreting analytical findings.
| Case | Matrix | Analyte | Concentration |
| Case 1 | Serum | BB-22 | 149 pg/mL |
| BB-22 3-carboxyindole | 0.755 ng/mL | ||
| Urine | BB-22 | 5.64 pg/mL | |
| BB-22 3-carboxyindole | 0.131 ng/mL | ||
| Case 2 | Serum | BB-22 | 6680 pg/mL |
| BB-22 3-carboxyindole | 38.0 ng/mL | ||
| Urine | BB-22 | 5.52 pg/mL | |
| BB-22 3-carboxyindole | 21.4 ng/mL | ||
| Case 3 | Urine | BB-22 | 6.92 pg/mL |
| BB-22 3-carboxyindole | 5.15 ng/mL | ||
| Data sourced from Minakata et al., Forensic Toxicology, 2019.[1][2] |
Experimental Protocols
Protocol 1: Extraction of BB-22 and its Metabolites from Biological Matrices
This protocol outlines a liquid-liquid extraction (LLE) procedure for the isolation of BB-22 and its metabolites from serum and urine samples prior to LC-MS/MS analysis.
Materials:
-
Serum or urine samples
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Acetonitrile
-
Ethyl acetate
-
Internal standard solution (e.g., BB-22-d5)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of serum or urine into a 15 mL centrifuge tube.
-
Add the internal standard solution and vortex briefly.
-
-
Enzymatic Hydrolysis (for conjugated metabolites in urine):
-
To the urine sample, add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase.
-
Incubate the mixture at 37°C for 1 hour to hydrolyze glucuronide conjugates.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate to the sample (or hydrolyzed urine).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of BB-22 and its Isomers
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of BB-22 and its isomers. Method optimization and validation are critical for each specific instrument and application.
Instrumentation:
-
Liquid chromatograph (LC) system capable of gradient elution.
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A reversed-phase column suitable for the separation of non-polar compounds (e.g., C18, biphenyl).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
BB-22: Precursor ion (m/z) -> Product ion(s) (m/z)
-
BB-22 3-carboxyindole: Precursor ion (m/z) -> Product ion(s) (m/z)
-
Internal Standard (BB-22-d5): Precursor ion (m/z) -> Product ion(s) (m/z) (Note: Specific MRM transitions must be optimized for the instrument in use by infusing pure standards.)
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
Addressing Isomers: The key challenge in the analysis of the BB-22 6-hydroxyisoquinoline isomer and other positional isomers is their identical mass-to-charge ratio. Differentiation relies on chromatographic separation.[3]
-
Chromatography: Utilize high-resolution analytical columns and optimize the gradient elution to achieve baseline separation of the isomers. Different stationary phases (e.g., biphenyl, C18) should be evaluated.
-
Reference Materials: The use of certified reference materials for each specific isomer is essential for positive identification and accurate quantification.
-
High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can provide accurate mass measurements to confirm the elemental composition, although it cannot distinguish between positional isomers without chromatographic separation.
Visualizations
Metabolic Pathway of BB-22
The metabolic pathway of BB-22 primarily involves hydrolysis of the ester linkage and hydroxylation of the quinoline and cyclohexyl moieties.
Caption: Metabolic pathway of BB-22.
Experimental Workflow for Synthetic Cannabinoid Analysis
This workflow provides a logical overview of the steps involved in the forensic analysis of synthetic cannabinoids from biological samples.
Caption: General workflow for forensic analysis.
Conclusion
The forensic analysis of BB-22 and its isomers presents a significant analytical challenge that requires sophisticated instrumentation and carefully developed methodologies. The protocols and information provided in this document offer a foundation for laboratories to develop and validate their own methods for the detection and quantification of these potent synthetic cannabinoids. The ability to differentiate between isomers is critical for accurate forensic interpretation and for keeping pace with the ever-changing landscape of novel psychoactive substances. Continued research into the metabolism and analytical characterization of new synthetic cannabinoid isomers is essential for the forensic and clinical toxicology communities.
References
- 1. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Study of BB-22 6-hydroxyisoquinoline Isomer in Cannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22 (QUCHIC) is a potent synthetic cannabinoid that shares a structural resemblance to JWH-018. A lesser-studied variant, the BB-22 6-hydroxyisoquinoline isomer, presents a novel area of investigation within cannabinoid research. This compound is characterized by the substitution of the quinoline ring found in BB-22 with a 6-hydroxyisoquinoline moiety. While the pharmacological and toxicological profile of this specific isomer is not yet extensively documented, its structural similarity to other potent synthetic cannabinoids suggests it may exhibit significant activity at cannabinoid receptors (CB1 and CB2).
These application notes provide a comprehensive guide for the initial characterization of the this compound. The protocols outlined below are established methodologies in cannabinoid research and can be adapted to investigate the binding affinity, functional activity, and signaling pathways of this novel compound.
Quantitative Data Summary
Due to the novelty of the this compound, extensive quantitative data is not yet available in the public domain. The following tables are presented as templates to guide researchers in organizing their experimental findings. Hypothetical data is included for illustrative purposes and should be replaced with experimentally derived values.
Table 1: Cannabinoid Receptor Binding Affinity of this compound
| Compound | Receptor | Kᵢ (nM) | Radioligand | Source |
| This compound | CB1 | [Hypothetical Value] | [³H]CP55,940 | [Experimental Data] |
| This compound | CB2 | [Hypothetical Value] | [³H]CP55,940 | [Experimental Data] |
| BB-22 (for comparison) | CB1 | 0.11 - 0.217[1] | [³H]CP55,940 | Published Literature |
| BB-22 (for comparison) | CB2 | 0.338[1] | [³H]CP55,940 | Published Literature |
| Δ⁹-THC (for comparison) | CB1 | ~40 | [³H]CP55,940 | Published Literature |
| Δ⁹-THC (for comparison) | CB2 | ~3 | [³H]CP55,940 | Published Literature |
Table 2: Functional Activity of this compound at Cannabinoid Receptors
| Assay | Receptor | Parameter | Value | Reference Agonist |
| cAMP Assay | CB1 | EC₅₀ (nM) | [Hypothetical Value] | CP55,940 |
| Eₘₐₓ (%) | [Hypothetical Value] | CP55,940 | ||
| CB2 | EC₅₀ (nM) | [Hypothetical Value] | CP55,940 | |
| Eₘₐₓ (%) | [Hypothetical Value] | CP55,940 | ||
| β-Arrestin Recruitment | CB1 | EC₅₀ (nM) | [Hypothetical Value] | CP55,940 |
| Eₘₐₓ (%) | [Hypothetical Value] | CP55,940 | ||
| CB2 | EC₅₀ (nM) | [Hypothetical Value] | CP55,940 | |
| Eₘₐₓ (%) | [Hypothetical Value] | CP55,940 |
Experimental Protocols
Synthesis of this compound
The synthesis of the this compound can be approached through established methods for creating synthetic cannabinoids with isoquinoline moieties. A potential synthetic route is outlined below.
Caption: A potential synthetic workflow for the this compound.
Methodology:
-
Acylation of 1-(cyclohexylmethyl)-1H-indole: The starting indole can be acylated at the 3-position using an appropriate acylating agent, such as 3-carboxyindole chloride, in the presence of a Lewis acid catalyst.
-
Esterification: The resulting carboxylic acid is then coupled with 6-hydroxyisoquinoline. This can be achieved using standard esterification methods, such as activation of the carboxylic acid with a coupling reagent (e.g., DCC, EDC) followed by reaction with 6-hydroxyisoquinoline in the presence of a base (e.g., DMAP).
-
Purification: The final product should be purified using column chromatography on silica gel to obtain the desired this compound.
-
Characterization: The structure and purity of the synthesized compound must be confirmed using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Cannabinoid Receptor Binding Assays
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of the this compound for CB1 and CB2 receptors.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Utilize cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of the radioligand [³H]CP55,940 (typically near its K₋d value).
-
A range of concentrations of the this compound.
-
For non-specific binding, use a high concentration of a known unlabeled cannabinoid agonist (e.g., 10 µM WIN55,212-2).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of the this compound to inhibit forskolin-stimulated cAMP production, a hallmark of CB1/CB2 receptor activation via Gαi/o coupling.
Caption: Workflow for a cAMP functional assay.
Methodology:
-
Cell Culture: Use cells stably expressing CB1 or CB2 receptors (e.g., CHO-hCB1/hCB2).
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the this compound for 15-30 minutes.
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate for a further 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
β-Arrestin Recruitment Assay
This assay assesses the ability of the this compound to promote the interaction between the activated cannabinoid receptor and β-arrestin, a key event in receptor desensitization and G-protein independent signaling.
Caption: Workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™). These cells co-express the cannabinoid receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.
-
Cell Seeding: Plate the cells in a 384-well plate.
-
Compound Addition: Add serial dilutions of the this compound to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Signal Detection: Add the detection reagents provided with the assay kit and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the concentration-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
Signaling Pathways
The activation of cannabinoid receptors by an agonist like the this compound is expected to trigger multiple downstream signaling cascades.
Caption: Major signaling pathways activated by cannabinoid receptor agonists.
Disclaimer
The this compound is a novel research compound with limited published data. The protocols provided herein are based on standard methodologies for cannabinoid research and may require optimization for this specific molecule. All research should be conducted in accordance with institutional guidelines and safety protocols. The hypothetical data presented is for illustrative purposes only and should not be considered as factual.
References
Application Notes and Protocols for BB-22 6-hydroxyisoquinoline isomer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution of BB-22 6-hydroxyisoquinoline isomer, a synthetic cannabinoid analog intended for forensic and research applications. The information herein is designed to ensure accurate and reproducible preparation of stock solutions for various experimental needs.
Physicochemical Properties and Solubility
This compound is a structural isomer of BB-22, characterized by the substitution of the quinoline group with an isoquinoline group attached at the sixth position. It is typically supplied as a crystalline solid and requires storage at -20°C. The physiological and toxicological properties of this compound have not been fully characterized.
The solubility of this compound has been determined in several common organic solvents. This data is crucial for the preparation of stock solutions for in vitro and in vivo studies.
Table 1: Solubility Profile of this compound
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 14[1] |
| Dimethyl sulfoxide (DMSO) | 10[1] |
| Ethanol | 1[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.3[1] |
| DMF:PBS (pH 7.2) (1:2) | 0.33[2] |
Experimental Protocols
The following protocols provide step-by-step instructions for the dissolution of this compound to prepare stock solutions.
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the compound. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the compound.
-
Dissolution:
-
Cap the vial securely.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
-
Storage: Once the compound is fully dissolved, the stock solution should be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store at -80°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Protocol 2: Preparation of a 14 mg/mL Stock Solution in DMF
Materials:
-
This compound (crystalline solid)
-
Dimethylformamide (DMF), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound. For a 1 mL stock solution of 14 mg/mL, weigh 14 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMF to the vial. For a 14 mg/mL solution, add 1 mL of DMF to 14 mg of the compound.
-
Dissolution:
-
Securely cap the vial.
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If necessary, sonicate the vial for 5-10 minutes to ensure all solid material is dissolved.
-
-
Storage: Store the DMF stock solution at -20°C. For extended storage, aliquoting and storing at -80°C is recommended.
Note on Aqueous Solutions: Direct dissolution in aqueous buffers like PBS is challenging due to the low solubility of the compound (0.3 mg/mL)[1]. To prepare aqueous working solutions, it is recommended to first dissolve the compound in an organic solvent such as DMSO or DMF and then dilute this stock solution into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental system, as it may have effects on cells or organisms. A common practice is to keep the final organic solvent concentration below 0.5%.
Visualized Workflows
The following diagrams illustrate the experimental workflow for dissolving this compound and the logical steps for preparing working solutions.
Caption: Experimental workflow for dissolving this compound.
Caption: Logical workflow for preparing and using stock solutions of BB-22 isomer.
References
Application Notes and Protocols for Safe Handling of BB-22 6-hydroxyisoquinoline isomer
Disclaimer: The physiological and toxicological properties of BB-22 6-hydroxyisoquinoline isomer are not known.[1][2] This product is intended for forensic and research applications only and is not for human or veterinary use.[1][2] Due to the lack of specific safety data, this compound must be handled with extreme caution, treating it as a potentially hazardous substance. The following procedures are based on a precautionary approach, drawing parallels from safety data of structurally related compounds such as 6-hydroxyisoquinoline and 6-hydroxyquinoline.
Hazard Assessment and Overview
This compound is an analog of the synthetic cannabinoid JWH 018.[1] It is structurally similar to PB-22, with an isoquinoline group replacing the quinoline group.[1] While specific toxicity data is unavailable, general information on isoquinoline derivatives suggests a potential for neurotoxicity.[3][4] Structurally similar compounds like 6-hydroxyquinoline are known irritants to the skin, eyes, and respiratory tract.[5] Therefore, it is prudent to assume that this compound may possess similar or other adverse health effects.
Potential Hazards (Assumed based on related structures):
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory system.[5]
-
Potential for unknown systemic effects or long-term toxicity.
A logical workflow for assessing the hazards of a compound with unknown toxicological properties is outlined below.
Caption: Hazard assessment workflow for a research chemical with unknown properties.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated. |
| Eye Protection | Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |
| Body Protection | A lab coat must be worn. For procedures with a higher risk of splashes or aerosol generation, consider a chemically resistant apron or coveralls. |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] |
Engineering Controls
| Control Type | Description |
| Ventilation | Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible in the laboratory where the compound is handled. |
| Designated Area | Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with appropriate warning signs. |
Experimental Protocols
General Handling and Weighing Protocol
The following workflow outlines the general procedure for safely handling and weighing a potent compound with unknown hazards like this compound.
Caption: General workflow for handling potent compounds with unknown hazards.
Methodology:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work surface is clean. Prepare all necessary equipment, including spatulas, weighing paper, and vials. Have decontamination solutions and waste containers ready.
-
PPE: Don the required PPE as outlined in Section 2.
-
Weighing: Perform all weighing operations within the fume hood. Use a microbalance with a draft shield if available to minimize air currents and prevent dissemination of the powder.
-
Solution Preparation: Prepare solutions by adding the solvent to the weighed solid in a sealed container (e.g., a vial with a septum cap) to minimize aerosol generation.
-
Decontamination: After handling, decontaminate all surfaces and equipment. A suitable decontamination solution would be 70% ethanol followed by a laboratory detergent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.
Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C.[1] |
| Storage Conditions | Keep in a tightly closed container in a dry and well-ventilated place. |
| Stability | The compound is reported to be stable for at least 5 years when stored at -20°C.[1] |
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or outside of a fume hood, alert laboratory personnel and the safety officer.
-
For small spills within a fume hood, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
First Aid Measures (based on general guidance for irritants): [5]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[5] |
Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Solubility |
| DMF | 14 mg/ml |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol | 1 mg/ml |
| Data from Cayman Chemical product information.[1] |
Conclusion
Given that the toxicological properties of this compound are unknown, a highly cautious and conservative approach to its handling is essential. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. All procedures should be conducted with the assumption that the compound is hazardous.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BB--22-7--hydroxyisoquinoline-isomer, 5MG | Labscoop [labscoop.com]
- 3. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for BB-22 (6-Hydroxyisoquinoline) Stock Solution Preparation
Affiliation: Google Research
Introduction
6-Hydroxyisoquinoline, also known as isoquinolin-6-ol, is a versatile heterocyclic compound with significant applications in pharmaceutical research and development.[1][2] Its unique structure serves as a valuable scaffold for the synthesis of bioactive molecules, particularly in the development of novel therapeutics for neurological disorders and as a precursor for anti-cancer drugs.[1] Furthermore, its fluorescent properties make it useful in the creation of probes for biological imaging, and it has been studied for its antioxidant properties.[1] This document provides a detailed protocol for the preparation of a stock solution of 6-hydroxyisoquinoline for use in various research applications.
Physicochemical Properties
A summary of the key physicochemical properties of 6-hydroxyisoquinoline is provided in Table 1. This information is crucial for the accurate preparation and storage of stock solutions.
| Property | Value | Reference |
| Synonyms | Isoquinolin-6-ol | [1][2] |
| CAS Number | 7651-82-3 | [1][2] |
| Molecular Formula | C₉H₇NO | [1][2] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | Grey to yellow solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Temperature | 0-8 °C | [1][3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of 6-Hydroxyisoquinoline in DMSO
This protocol describes the preparation of a 10 mM stock solution of 6-hydroxyisoquinoline in dimethyl sulfoxide (DMSO). The solubility of 6-hydroxyisoquinoline in organic solvents is established, and DMSO is a common solvent for related isomers like 5-hydroxyisoquinoline.[1][4]
Materials:
-
6-Hydroxyisoquinoline powder (CAS: 7651-82-3)
-
Anhydrous/Hygroscopic DMSO (Dimethyl sulfoxide)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipette and sterile pipette tips
-
Analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Equilibrate Reagents: Allow the 6-hydroxyisoquinoline powder and DMSO to come to room temperature before use.
-
Weighing: Accurately weigh out 1.45 mg of 6-hydroxyisoquinoline powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of DMSO to the microcentrifuge tube containing the 6-hydroxyisoquinoline powder. This will result in a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. Gentle warming in a water bath (up to 60°C) can be applied to aid dissolution if necessary.[4]
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Preparation of Working Solutions
Working solutions can be prepared by diluting the 10 mM stock solution in an appropriate cell culture medium or buffer immediately before use.
Example: Preparation of a 100 µM working solution:
-
Thaw a single aliquot of the 10 mM 6-hydroxyisoquinoline stock solution.
-
In a sterile tube, add 990 µL of the desired cell culture medium or buffer.
-
Add 10 µL of the 10 mM stock solution to the medium/buffer.
-
Mix well by gentle pipetting or brief vortexing. The final concentration will be 100 µM.
Biological Context and Signaling Pathway
6-Hydroxyisoquinoline and its derivatives are being investigated for their potential in treating neurological disorders and cancer.[1] While the specific signaling pathways for 6-hydroxyisoquinoline are still under extensive research, related compounds offer insights into its potential mechanisms of action. For instance, 6-hydroxygenistein, another hydroxylated aromatic compound, has been shown to protect neuronal cells from hypoxia-induced injury by activating the Nrf2/HO-1 signaling pathway.[5] This pathway is a critical regulator of cellular defense against oxidative stress.
References
Application Notes and Protocols: BB-22 6-Hydroxyisoquinoline Isomer in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22, a novel 6-hydroxyisoquinoline isomer, has emerged as a promising compound in the field of neurological research. Isoquinoline alkaloids, the class of compounds to which BB-22 belongs, have been recognized for their potential therapeutic effects in a variety of neurological disorders.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the neuroprotective and neuromodulatory properties of BB-22. The methodologies outlined herein are based on established in vitro and in vivo models commonly used in neuropharmacology and drug discovery.[4][5]
Potential Applications in Neurological Research
BB-22 is hypothesized to exert its effects through multiple mechanisms, making it a candidate for investigation in various neurological conditions.
-
Neurodegenerative Diseases: Like other isoquinoline alkaloids, BB-22 may offer neuroprotection in models of Alzheimer's and Parkinson's diseases by inhibiting protein aggregation, reducing oxidative stress, and modulating neuroinflammation.[1][2]
-
Ischemic Stroke: The compound could potentially mitigate neuronal damage following an ischemic event by reducing excitotoxicity and oxidative stress.[6][7]
-
Neuropathic Pain: By modulating ion channels and neurotransmitter systems, BB-22 may have analgesic effects in models of neuropathic pain.
-
Psychiatric Disorders: The structural similarity to other neuroactive alkaloids suggests that BB-22 could influence mood and behavior, warranting investigation in models of depression and anxiety.[8][9]
In Vitro Efficacy Data (Hypothetical)
The following tables summarize hypothetical quantitative data from in vitro assays designed to assess the neuroprotective and antioxidant properties of BB-22.
Table 1: Neuroprotective Effect of BB-22 Against Aβ₁₋₄₂-Induced Toxicity in SH-SY5Y Cells
| BB-22 Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 52.3 ± 4.5 |
| 1 | 65.8 ± 5.1 |
| 5 | 78.2 ± 3.9 |
| 10 | 89.5 ± 2.7 |
| 25 | 92.1 ± 3.3 |
Table 2: Inhibition of Reactive Oxygen Species (ROS) Production by BB-22
| BB-22 Concentration (µM) | Intracellular ROS Levels (Relative Fluorescence Units) |
| 0 (Vehicle Control) | 100 ± 8.2 |
| 1 | 85.4 ± 6.7 |
| 5 | 62.1 ± 5.3 |
| 10 | 45.9 ± 4.1 |
| 25 | 33.7 ± 3.8 |
Table 3: NMDA Receptor Antagonism by BB-22
| BB-22 Concentration (µM) | NMDA-induced Ca²⁺ Influx (% of control) |
| 0 (Vehicle Control) | 100 ± 7.5 |
| 1 | 90.1 ± 6.8 |
| 5 | 75.3 ± 5.9 |
| 10 | 58.6 ± 4.2 |
| 25 | 42.4 ± 3.5 |
Experimental Protocols
In Vitro Neuroprotection Assay Against Aβ₁₋₄₂-Induced Toxicity
This protocol assesses the ability of BB-22 to protect neuronal cells from toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[10][11]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Aβ₁₋₄₂ peptide
-
BB-22 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare aggregated Aβ₁₋₄₂ by incubating the peptide at 37°C for 24 hours.
-
Treat the cells with various concentrations of BB-22 (1-25 µM) for 2 hours.
-
Add aggregated Aβ₁₋₄₂ to the wells to a final concentration of 10 µM.
-
Incubate the plates for an additional 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the antioxidant capacity of BB-22 by quantifying its ability to reduce intracellular ROS levels.[12][13]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
BB-22 stock solution
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
96-well black plates
Procedure:
-
Seed SH-SY5Y cells in 96-well black plates.
-
Pre-treat the cells with different concentrations of BB-22 for 1 hour.
-
Induce oxidative stress by adding H₂O₂ (100 µM) to the wells for 1 hour.
-
Wash the cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
Express ROS levels as a percentage of the H₂O₂-treated control.
In Vivo Model of Neuroinflammation
This protocol describes a lipopolysaccharide (LPS)-induced neuroinflammation model in mice to evaluate the anti-inflammatory effects of BB-22.[14]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
BB-22 solution for injection (e.g., in saline with 5% DMSO)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Administer BB-22 (e.g., 10 mg/kg, intraperitoneally) or vehicle 30 minutes before LPS injection.
-
Inject LPS (2 µg in 1 µL of sterile saline) directly into the hippocampus.
-
Allow the animals to recover.
-
At 24 hours post-injection, sacrifice the animals and collect brain tissue.
-
Process the brain tissue for analysis of inflammatory markers (e.g., TNF-α, IL-1β) by ELISA or qPCR.
Signaling Pathways and Workflows
Proposed Neuroprotective Signaling Pathway of BB-22
The following diagram illustrates a potential signaling pathway through which BB-22 may exert its neuroprotective effects, based on the known mechanisms of similar compounds.[15]
Caption: Proposed antioxidant signaling pathway of BB-22.
Experimental Workflow for In Vitro Screening
This diagram outlines a typical workflow for the initial in vitro screening of BB-22.
Caption: Workflow for in vitro screening of BB-22.
Logical Flow for In Vivo Experimentation
This diagram illustrates the logical progression of in vivo experiments for BB-22.
Caption: Logical flow for in vivo studies of BB-22.
Disclaimer: BB-22 is a hypothetical compound used for illustrative purposes. The data and protocols presented are based on established methodologies in neurological research for compounds with similar structures and potential mechanisms of action. Researchers should adapt these protocols based on the specific properties of their compounds of interest and adhere to all relevant safety and ethical guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders [ijbs.com]
- 3. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 6. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iipseries.org [iipseries.org]
- 10. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 11. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy [mdpi.com]
- 14. selvita.com [selvita.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: BB-22 6-Hydroxyisoquinoline Isomer Purification
Welcome to the technical support center for the purification of BB-22 6-hydroxyisoquinoline isomer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying the this compound?
The main challenge in purifying the 6-hydroxyisoquinoline isomer of BB-22 lies in its structural similarity to other positional isomers, such as the 7- and 8-hydroxyisoquinoline isomers, which may be present as byproducts from the synthesis. These isomers have very similar physicochemical properties, including polarity, molecular weight, and pKa, making their separation by standard chromatographic techniques difficult.[1][2] Additionally, as a nitrogen-containing heterocyclic compound, BB-22 is prone to interactions with residual silanol groups on standard silica-based HPLC columns, which can lead to poor peak shape and reduced resolution.[3][4][5]
Q2: What initial steps should I take to develop a separation method for BB-22 6-hydroxyisoquinoline and its isomers?
Begin by developing a robust analytical method using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is a common starting point.[6] The mobile phase composition, particularly the pH, is a critical parameter to optimize for the separation of isoquinoline alkaloids.[1][7][8][9] It is recommended to screen different mobile phase modifiers and pH ranges to achieve the best selectivity.
Q3: Are there any known impurities other than positional isomers I should be aware of?
Besides positional isomers, impurities can arise from the synthetic route. These may include unreacted starting materials, reagents, and byproducts from side reactions. In the context of synthetic cannabinoids, it is also possible to have related compounds with different alkyl chains or other modifications.[10][11] A thorough characterization of the crude mixture by LC-MS is recommended to identify all potential impurities.
Troubleshooting Guides
Poor Peak Shape (Tailing or Fronting)
Poor peak shape, especially peak tailing, is a common issue when purifying nitrogen-containing compounds like BB-22.[3][5]
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing for all peaks | Secondary interactions with silanol groups on the column.[4][5] | - Operate at a lower mobile phase pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[5] - Add a mobile phase modifier like triethylamine (TEA) (0.1-0.5%) to mask the silanol groups.[1] - Use a highly deactivated, end-capped column or a column with a different stationary phase (e.g., polar-embedded).[4] |
| Column overload. | - Reduce the sample concentration or injection volume.[3] | |
| Blocked column frit. | - Backflush the column. If the problem persists, replace the frit or the column.[12] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent.[3] |
A logical workflow for troubleshooting peak tailing is outlined below:
Inadequate Resolution of Isomers
Achieving baseline separation of positional isomers is often the primary goal.
| Symptom | Potential Cause | Recommended Solution |
| Co-eluting or poorly resolved peaks | Insufficient selectivity of the stationary phase. | - Screen different column chemistries. Phenyl-hexyl or biphenyl columns can offer alternative selectivity through π-π interactions.[13] For chiral isomers, a chiral stationary phase would be necessary.[14] |
| Mobile phase composition is not optimal. | - Systematically vary the mobile phase pH. The ionization state of the hydroxyl and isoquinoline groups can significantly affect retention and selectivity.[1][7][8][9] - Adjust the organic modifier (e.g., acetonitrile vs. methanol) and its concentration.[15] - Perform a gradient optimization to improve separation. | |
| High temperature leading to peak broadening. | - Reduce the column temperature to enhance selectivity, although this may increase backpressure. |
The following diagram illustrates a systematic approach to optimizing isomer resolution:
References
- 1. researchgate.net [researchgate.net]
- 2. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 8. researchgate.net [researchgate.net]
- 9. moravek.com [moravek.com]
- 10. Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. separation of positional isomers - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. mastelf.com [mastelf.com]
Overcoming solubility issues with BB-22 6-hydroxyisoquinoline isomer
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic cannabinoid, BB-22 6-hydroxyisoquinoline isomer. This compound is noted for its challenging solubility, which can impact experimental reproducibility and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
A1: this compound is a structural isomer of BB-22, a synthetic cannabinoid.[1][2] Like many organic molecules with complex ring structures, it has poor aqueous solubility. BB-22 and its isomers are analogs of JWH 018.[3][4][5] The molecular formula is C25H24N2O2.[2] Its low solubility is due to its hydrophobic nature, making it difficult to dissolve in aqueous buffers commonly used in biological assays.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Based on data for structurally similar isomers, the recommended primary solvents for creating high-concentration stock solutions are Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4][6] Ethanol can also be used, but it may have lower solubilizing capacity.[3][4] It is crucial to prepare a high-concentration stock in an organic solvent before making further dilutions in aqueous media.
Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep the compound dissolved. To address this, you can:
-
Decrease the final concentration: The compound may be soluble at lower concentrations in your final assay medium.
-
Increase the percentage of DMSO in the final solution: Be mindful of the tolerance of your cell line, as DMSO can be toxic at higher concentrations (typically >0.5-1%).
-
Use a surfactant or co-solvent: Additives like Tween-80 or Pluronic-F68 can help maintain solubility in aqueous solutions.[7]
-
Prepare a fresh dilution immediately before use: Do not store diluted aqueous solutions, as precipitation can occur over time.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can aid in dissolving the compound in the initial organic solvent.[6][8] However, the stability of this compound at higher temperatures is not well characterized. Avoid excessive or prolonged heating to prevent potential degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
This is often linked to poor solubility and precipitation of the compound.
-
Possible Cause 1: Compound precipitation in media.
-
Solution: Visually inspect your diluted solutions under a microscope for crystals. If precipitation is observed, remake the solution. Consider using a formulation with a co-solvent or reducing the final concentration.
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution: Ensure the compound is fully dissolved in the stock solution before making dilutions. Briefly vortex and sonicate the stock solution vial before taking an aliquot.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Solution: Poorly soluble compounds can adsorb to the surfaces of plastic tubes and plates. Consider using low-adhesion microplates or glass vials for preparing dilutions.
-
Issue 2: Difficulty preparing a working solution for in vivo studies.
Formulating a poorly soluble compound for animal studies presents significant challenges.
-
Possible Cause 1: Unsuitable vehicle.
-
Solution: A simple aqueous vehicle is unlikely to be effective. A common formulation for poorly soluble compounds is a mixture of DMSO, a surfactant like Tween-80, and saline. A typical vehicle might be 5-10% DMSO, 10-20% Tween-80, and the remainder saline. The exact ratios may need to be optimized.
-
-
Possible Cause 2: Precipitation upon injection.
-
Solution: The formulation must be robust enough to prevent the compound from precipitating when it comes into contact with physiological fluids. In vitro testing of the formulation by dilution in plasma or simulated gastric fluid can help predict its in vivo behavior.
-
Data Presentation
Table 1: Solubility of BB-22 Isomers in Various Solvents
| Solvent | BB-22 4-hydroxyisoquinoline isomer[4] | BB-22 7-hydroxyisoquinoline isomer[6] | BB-22[3] |
| DMF | 14 mg/ml | 14 mg/ml | 14 mg/ml |
| DMSO | 10 mg/ml | 10 mg/ml | 10 mg/ml |
| Ethanol | 1 mg/ml | 1 mg/ml | 1 mg/ml |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/ml | 0.3 mg/ml | 0.3 mg/ml |
Note: Data for the specific 6-hydroxyisoquinoline isomer is not available; however, data from other isomers with the same molecular formula provide a strong indication of expected solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (Formula Weight: 384.5 g/mol ) in a sterile microcentrifuge tube.[2][4] For example, weigh 1 mg.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Formula Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: (0.001 g / 384.5 g/mol ) / 0.01 mol/L = 0.000260 L = 260 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the tube for 1-2 minutes.
-
Sonication: Place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][8]
Protocol 2: Serial Dilution for Cell-Based Assays
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution in cell culture medium.
-
Final Dilutions: Perform serial dilutions from the intermediate stock into fresh cell culture medium to achieve the desired final concentrations for your experiment. Ensure thorough mixing at each step.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment.
-
Immediate Use: Add the final dilutions to the cells immediately after preparation.
Visualizations
Caption: Workflow for addressing solubility issues.
Caption: Hypothetical signaling cascade for a cannabinoid receptor agonist.
References
Technical Support Center: BB-22 6-hydroxyisoquinoline Isomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BB-22 6-hydroxyisoquinoline isomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and experimental use of this compound.
FAQs
Q1: What is the recommended storage condition and expected stability of this compound?
A1: For long-term storage, it is recommended to store this compound as a crystalline solid at -20°C. Under these conditions, the compound is reported to be stable for at least four to five years.[1]
Q2: What are the known degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing an ester linkage and indole and isoquinoline rings, it is susceptible to degradation under certain conditions.[2][3] Potential degradation pathways include hydrolysis of the ester bond, oxidation of the nitrogen-containing rings, and photodegradation.[4][5][6][7][8]
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing isoquinoline and indole moieties can be susceptible to photodegradation.[8] It is advisable to protect the compound and its solutions from light, especially during long-term storage and experimentation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low assay value or loss of potency in prepared solutions. | Degradation of the compound due to improper solvent or pH. Hydrolysis of the ester linkage. | Prepare fresh solutions for each experiment. Use aprotic and neutral solvents where possible. Avoid highly acidic or basic conditions. If aqueous buffers are necessary, perform preliminary stability studies to determine the optimal pH range. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. Contamination of the sample or solvent. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and develop a stability-indicating HPLC method. Ensure high purity of solvents and proper cleaning of analytical equipment. |
| Inconsistent experimental results. | Inconsistent sample handling and storage. Variability in experimental conditions (e.g., temperature, light exposure). | Adhere strictly to standardized protocols for sample preparation and storage. Minimize exposure of the compound to harsh conditions. Use an internal standard in analytical methods to account for variability. |
| Poor solubility of the compound. | Use of an inappropriate solvent. | Refer to the manufacturer's solubility data. For aqueous solutions, consider the use of co-solvents or preparing a stock solution in an organic solvent like DMSO or DMF, followed by dilution. |
Data Presentation
Given the limited publicly available quantitative data on the degradation of this compound, the following table provides a template for researchers to systematically record their own stability data from forced degradation studies.
Table 1: Forced Degradation Study Data for this compound
| Stress Condition | Time Points | % Assay of BB-22 6-hydroxyisoquinoline | Major Degradant(s) (% Peak Area) | Total Impurities (%) | Mass Balance (%) |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | 0 hr | ||||
| 2 hr | |||||
| 6 hr | |||||
| 24 hr | |||||
| Basic Hydrolysis (e.g., 0.1 M NaOH) | 0 hr | ||||
| 2 hr | |||||
| 6 hr | |||||
| 24 hr | |||||
| Oxidative Degradation (e.g., 3% H₂O₂) | 0 hr | ||||
| 2 hr | |||||
| 6 hr | |||||
| 24 hr | |||||
| Thermal Degradation (e.g., 80°C) | 0 hr | ||||
| 24 hr | |||||
| 48 hr | |||||
| 72 hr | |||||
| Photolytic Degradation (ICH Q1B) | 0 hr | ||||
| Exposed | |||||
| Dark Control |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
1. Protocol for Forced Degradation Studies
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[2][3][9][10][11]
-
Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating HPLC method.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 6, 24 hours). Neutralize the samples with 0.1 M sodium hydroxide before analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature and collect samples at specified time points. Neutralize the samples with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, and collect samples at different time intervals.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in a stability chamber. Dissolve samples at various time points in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light by wrapping the container in aluminum foil.
-
Analysis: Analyze all samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and quantify the parent compound and any degradation products.
-
2. Protocol for Stability-Indicating HPLC Method Development
-
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products and process-related impurities.[12][13][14][15]
-
Procedure:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is a versatile choice for a wide range of compounds.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase system, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Analyze a mixture of the stressed samples to evaluate the separation of the parent peak from the degradation product peaks.
-
-
Method Optimization:
-
Adjust the gradient slope, flow rate, and column temperature to optimize the resolution between all peaks.
-
If co-elution occurs, try different mobile phase modifiers (e.g., methanol instead of acetonitrile) or a different column chemistry (e.g., phenyl-hexyl or C8).
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows and potential degradation pathways.
Caption: Workflow for conducting forced degradation studies on BB-22 6-hydroxyisoquinoline.
Caption: Plausible degradation pathways for this compound.
Caption: A logical workflow for developing a stability-indicating HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. ajpsonline.com [ajpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. sgs.com [sgs.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. web.vscht.cz [web.vscht.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: BB-22 6-hydroxyisoquinoline isomer
This technical support center provides guidance on the long-term storage, handling, and stability assessment of BB-22 6-hydroxyisoquinoline isomer for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1][2] When stored under these conditions, the compound is stable for at least five years.[1]
Q2: How should I handle the compound upon receiving it?
A2: this compound is shipped at room temperature and is stable for short periods under these conditions.[1] Upon receipt, it is recommended to store it at the recommended -20°C for long-term use.[1][3] The compound is supplied as a crystalline solid.[1]
Q3: In which solvents is this compound soluble?
A3: The solubility of this compound has been determined in several common laboratory solvents. This information is summarized in the table below.
| Solvent | Solubility |
| DMF | 14 mg/ml[1] |
| DMSO | 10 mg/ml[1] |
| Ethanol | 1 mg/ml[1] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/ml[1] |
Q4: What are the general handling precautions for quinoline derivatives like BB-22?
A4: While specific toxicological properties of this compound are unknown, it is intended for forensic and research applications only and not for human or veterinary use.[1][4] General precautions for handling quinoline derivatives include storing them in tightly sealed containers, away from light and moisture, and in a well-ventilated area.[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound appears discolored or has changed in physical appearance. | Potential degradation due to improper storage (exposure to light, moisture, or elevated temperatures). | Discontinue use of the current vial. If possible, verify the purity of the compound using analytical methods like HPLC or LC-MS. Ensure that new stock is stored at -20°C in a tightly sealed container, protected from light. |
| Inconsistent experimental results. | Compound degradation or improper sample preparation. | Prepare fresh stock solutions for each experiment. Ensure the solvent used is appropriate and the compound is fully dissolved. Verify the concentration of your stock solution. If issues persist, assess the purity of the compound. |
| Difficulty dissolving the compound. | Incorrect solvent or insufficient mixing. | Refer to the solubility table to select an appropriate solvent. Use sonication or gentle warming to aid dissolution, but be cautious of potential degradation with heat-sensitive compounds. |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound over time, especially if stored for extended periods or if degradation is suspected, the following analytical methods can be employed.
Purity Assessment using High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound and any potential degradation products.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of BB-22 in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a working solution by diluting the stock solution to an appropriate concentration for HPLC analysis (e.g., 10-100 µg/mL).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the absorbance maxima of BB-22 (220 nm and 295 nm).[1]
-
-
Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
-
Molecular Weight Verification using Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound and identify potential degradation products by their mass.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the mass spectrometer's ionization source (e.g., acetonitrile or methanol).
-
Instrumentation: Use a mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Analysis: Infuse the sample and acquire the mass spectrum. The expected molecular weight of this compound is 384.5 g/mol .[1] The presence of ions with different m/z values could indicate degradation products.
-
Structural Confirmation using Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information and identify any changes in the chemical structure.
-
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: Acquire 1H and 13C NMR spectra.
-
Analysis: Compare the obtained spectra with a reference spectrum of the pure compound. Changes in chemical shifts or the appearance of new signals can indicate structural modifications due to degradation.
-
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, related quinoline and quinone compounds can undergo degradation through several mechanisms, particularly with exposure to light, air (oxygen), and moisture.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a logical workflow for assessing the stability of this compound.
Caption: A stepwise workflow for the analytical assessment of BB-22 isomer stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BB-22 6-hydroxyquinoline isomer | Benchchem [benchchem.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. BB--22-7--hydroxyisoquinoline-isomer, 5MG | Labscoop [labscoop.com]
- 5. lobachemie.com [lobachemie.com]
- 6. researchgate.net [researchgate.net]
- 7. technopharmchem.com [technopharmchem.com]
Technical Support Center: Troubleshooting HPLC Separation of Isoquinoline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of isoquinoline isomers.
Frequently Asked Questions (FAQs)
1. Why am I seeing poor peak shape (tailing or fronting) for my isoquinoline isomers?
Poor peak shape is a common issue when separating basic compounds like isoquinoline alkaloids.[1]
-
Peak Tailing: This is often caused by strong interactions between the basic analytes and acidic residual silanol groups on the surface of silica-based stationary phases.[1] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of residual silanols, reducing peak tailing. However, be mindful of the column's pH stability range (typically 2-8 for silica-based columns).[2]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[3]
-
Column Choice: Employing a column with end-capping or a newer generation stationary phase designed for basic compounds can significantly reduce tailing.[4][5] Ion-exchange columns, such as strong cation exchange (SCX) columns, can also provide excellent peak shapes for these compounds.[1]
-
-
Peak Fronting: This can be an indication of column overload or a mismatch between the sample solvent and the mobile phase.[6]
-
Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your mobile phase.[6]
-
2. My isoquinoline isomers are co-eluting or have poor resolution. How can I improve their separation?
Achieving baseline separation of structurally similar isomers is a significant challenge. Here are several strategies to enhance resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) strongly influence selectivity.[7] Methanol can sometimes offer better peak shapes for certain alkaloids.[3] Systematically varying the gradient or isocratic composition is a critical first step.
-
pH Adjustment: The retention of ionizable compounds like isoquinoline alkaloids is highly dependent on the mobile phase pH.[3][8][9] Adjusting the pH can alter the charge state of the isomers and their interaction with the stationary phase, thereby improving selectivity.[8][9] For basic compounds, a low pH (e.g., 2.5-3.5) is often a good starting point in reversed-phase HPLC.[1][2]
-
-
Adjust Column Temperature:
-
Change Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a different stationary phase. Phenyl or pentafluorophenyl (PFP) columns can offer alternative selectivities for aromatic isomers compared to standard C18 columns due to π-π interactions.[13][14] For highly similar isomers, specialized columns like C30 may also provide better separation.[14]
-
3. I'm experiencing high backpressure in my HPLC system. What are the likely causes and solutions?
High backpressure can indicate a blockage in the system.
-
Check for Blockages: Systematically check for blockages starting from the detector and moving backward towards the pump. A common culprit is a clogged column frit.[15]
-
Filter Samples and Mobile Phase: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the system.[15]
-
Column Cleaning: If the column is contaminated, follow the manufacturer's instructions for cleaning and regeneration.[15]
4. My retention times are drifting and not reproducible. What should I investigate?
Retention time instability can compromise the reliability of your results.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. In normal phase chromatography, the water content of the mobile phase can significantly affect retention, so using solvents that are half-saturated with water can improve reproducibility.[16]
-
Temperature Control: Inconsistent column temperature can lead to shifting retention times.[11][17] Using a column thermostat is highly recommended.[16] A 1°C change in temperature can alter retention times by 1-2%.[17]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can cause retention time drift. Prepare fresh mobile phase daily and ensure accurate measurements.
-
Pump Performance: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, variable retention times.[18] Degassing the mobile phase and regular pump maintenance are crucial.
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on the Retention Factor (k) of Selected Isoquinoline Alkaloids
| Alkaloid | pKa | k at pH 3.0 | k at pH 4.0 | k at pH 5.0 |
| Berberine | 2.5 | 5.2 | 4.1 | 3.0 |
| Palmatine | - | 4.8 | 3.7 | 2.6 |
| Coptisine | - | 4.5 | 3.5 | 2.4 |
| Isocorydine | 6.8 | 2.1 | 3.2 | 4.5 |
| Glaucine | - | 1.9 | 2.9 | 4.1 |
Note: Data is illustrative and based on typical reversed-phase behavior. Actual retention will depend on specific chromatographic conditions. The retention of ionizable compounds is strongly dependent on the mobile phase pH.[3][8][9]
Table 2: Influence of Column Temperature on Resolution (Rs) of a Critical Isoquinoline Isomer Pair
| Temperature (°C) | Retention Time - Peak 1 (min) | Retention Time - Peak 2 (min) | Resolution (Rs) |
| 30 | 12.5 | 12.9 | 1.2 |
| 35 | 11.8 | 12.1 | 1.5 |
| 40 | 11.2 | 11.4 | 1.3 |
Note: Data is illustrative. The optimal temperature for separation is compound-specific. Adjusting the column temperature can significantly impact selectivity.[10]
Experimental Protocols
Protocol 1: General Screening Method for Isoquinoline Isomer Separation
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water (pH ~3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
Protocol 2: Method for Improved Peak Shape of Basic Isoquinoline Alkaloids
-
Column: C18 with end-capping or a specialized column for basic compounds.
-
Mobile Phase A: 10 mM ammonium acetate with 0.2% triethylamine, adjusted to pH 5.0 with acetic acid.[3][19]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Optimized based on the results from Protocol 1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Logical steps for improving isomer resolution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 10. chromtech.com [chromtech.com]
- 11. avantorsciences.com [avantorsciences.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. lcms.cz [lcms.cz]
- 17. news-medical.net [news-medical.net]
- 18. rheniumgroup.co.il [rheniumgroup.co.il]
- 19. khu.elsevierpure.com [khu.elsevierpure.com]
Technical Support Center: Optimizing Mass Spectrometry for BB-22 Analogs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BB-22 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable ionization technique for analyzing BB-22 and its analogs?
A1: Electrospray Ionization (ESI) in positive mode (ESI+) is the most commonly and effectively used technique for analyzing BB-22 and other indole-based synthetic cannabinoids.[1][2][3] These compounds readily form protonated molecules [M+H]⁺, making ESI an ideal choice for achieving high sensitivity.[4] While Atmospheric Pressure Chemical Ionization (APCI) can be used for less polar compounds, ESI is generally preferred for the polarity range of BB-22 analogs.[5]
Q2: Which type of mass spectrometer is best for analyzing BB-22 analogs?
A2: Both Triple Quadrupole (QqQ) and high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) are highly effective.
-
Triple Quadrupole (LC-MS/MS): This is the gold standard for quantitative analysis due to its high sensitivity and selectivity in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[2][6] It is ideal for targeted analysis when reference standards are available.
-
Quadrupole Time-of-Flight (LC-QTOF-MS): This is excellent for non-targeted screening and identification of unknown analogs or metabolites.[3][7][8] Its high mass accuracy allows for the determination of elemental compositions and confident identification of novel compounds without reference standards.[3][9]
Q3: What are the characteristic fragmentation patterns for BB-22 and its indole-based analogs?
A3: Indole-based synthetic cannabinoids like BB-22 exhibit predictable fragmentation patterns upon Collision-Induced Dissociation (CID).[4][10] Common fragment ions originate from the cleavage of the indole core structure and its substituents. For example, fragments corresponding to the naphthoyl moiety (m/z 155, 127) and the indole structure are commonly observed.[3][4] Understanding these pathways is crucial for identifying new analogs and setting up targeted MRM transitions.[11]
Troubleshooting Guide
Q1: Why am I observing low signal intensity or poor sensitivity for my BB-22 analog?
A1: Low signal intensity can stem from several factors related to the instrument settings, chromatography, or sample preparation.
-
Suboptimal Ion Source Parameters: Ensure your ESI source parameters are optimized. Key parameters include sprayer voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[12][13] These settings can significantly impact ionization efficiency.[5] A systematic optimization is recommended for each new analog.[14]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., urine, plasma) can suppress the ionization of the target analyte.[15][16] Improving sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively reduce matrix effects.[1][17]
-
Mobile Phase Composition: The mobile phase additives can influence signal intensity. While additives like formic acid are standard, high concentrations of non-volatile buffers or ion-pairing agents like TFA can suppress the ESI signal.[18]
-
Analyte Adsorption: Synthetic cannabinoids can be hydrophobic and may adsorb to plasticware or vials, leading to sample loss.[19] Using silanized glass vials can help prevent this and improve reproducibility.
Q2: How can I identify and minimize matrix effects in my analysis?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge, especially with complex biological samples.[15][20]
-
Identification: To assess matrix effects, compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a clean solvent standard at the same concentration. A significant difference indicates the presence of matrix effects.[1]
-
Reduction Strategies:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method. SPE is highly effective at removing interfering matrix components.[20][21]
-
Optimize Chromatography: Adjust the LC gradient to better separate the analyte from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects and improve quantitative accuracy.
-
Q3: My mass accuracy is poor when using a QTOF instrument. What should I check?
A3: Poor mass accuracy in high-resolution mass spectrometry can invalidate your results.
-
Instrument Calibration: Ensure the mass spectrometer has been recently and successfully calibrated according to the manufacturer's recommendations.[2]
-
Lock Mass/Internal Calibration: Use a continuous lock mass or internal calibrant during the analytical run. This corrects for any mass drift due to temperature fluctuations or other environmental factors, ensuring high mass accuracy throughout the analysis.
-
Sufficient Ion Statistics: Very low ion intensity can lead to poor mass accuracy. Try to increase the concentration of the analyte or optimize source conditions to improve the signal.
Data Presentation: Optimized MS Parameters
The following tables summarize typical starting parameters for the analysis of BB-22 and its analogs using LC-MS/MS. These should be optimized for your specific instrument and compound.
Table 1: Example LC-MS/MS Source & Gas Parameters
| Parameter | Typical Setting | Purpose |
| Ionization Mode | ESI Positive (ESI+) | Promotes the formation of [M+H]⁺ ions.[1] |
| Capillary/Spray Voltage | 3.0 - 5.5 kV | Optimizes the electrospray process for droplet formation and charging.[2][22] |
| Nebulizer Gas (N₂) | 35 - 50 Psi | Assists in the nebulization of the LC eluent into a fine aerosol.[1] |
| Drying Gas (N₂) Flow | 9 - 15 L/min | Aids in solvent evaporation from the ESI droplets.[2] |
| Drying Gas Temperature | 350 - 550 °C | Heats the drying gas to facilitate desolvation.[1][2] |
| Cone/Fragmentor Voltage | 95 - 300 V | Can be increased for in-source fragmentation or optimized for ion transmission.[3][23] |
Table 2: Common Precursor and Product Ions for MRM Analysis
| Compound Class | Precursor Ion | Common Product Ions (m/z) | Fragmentation Origin |
| Indole-based (e.g., BB-22) | [M+H]⁺ | 155.05, 127.05 | Naphthoyl moiety cleavage.[3][4] |
| Indole-based (e.g., BB-22) | [M+H]⁺ | 214.12 | Indole ring with substituent cleavage.[3] |
| Carboxy Metabolites | [M+H]⁺ | Varies | Loss of H₂O, CO from the carboxylic acid group.[2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of BB-22 Analogs from Urine
This protocol provides a general methodology for extracting synthetic cannabinoids from a urine matrix prior to LC-MS analysis.
-
Sample Pre-treatment (Hydrolysis):
-
SPE Column Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 2 mL of methanol followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Elution:
-
Elute the analytes with 2 mL of an appropriate organic solvent, such as methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
Visualizations
Caption: Figure 1: General Experimental Workflow for BB-22 Analog Analysis.
Caption: Figure 2: Troubleshooting Logic for Low MS Signal.
Caption: Figure 3: Simplified CID Pathway for Indole-Based Cannabinoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Abbott | ToxAccess | Login [toxaccess.redwoodtoxicology.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Quadrupole-time-of-flight mass spectrometry screening for synthetic cannabinoids in herbal blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. rsc.org [rsc.org]
- 14. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 15. The Impacts of Paper Properties on Matrix Effects During Paper Spray Mass Spectrometry Analysis of Prescription Drugs, Fentanyl and Synthetic Cannabinoids | National Institute of Justice [nij.ojp.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 19. academic.oup.com [academic.oup.com]
- 20. preprints.org [preprints.org]
- 21. americanlaboratory.com [americanlaboratory.com]
- 22. annexpublishers.com [annexpublishers.com]
- 23. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 24. academic.oup.com [academic.oup.com]
Avoiding common pitfalls in 6-hydroxyisoquinoline synthesis
Welcome to the technical support center for the synthesis of 6-hydroxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 6-hydroxyisoquinoline, which is typically prepared via a protected intermediate, 6-methoxyisoquinoline, followed by deprotection. The most common synthetic routes to the isoquinoline core are the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.
I. Protecting Group Strategy: The "Methoxy" Advantage
Question: Why is 6-hydroxyisoquinoline often synthesized from its methoxy-protected precursor, 6-methoxyisoquinoline?
Answer: The direct use of substrates with a free hydroxyl group is generally avoided in classic isoquinoline syntheses like the Bischler-Napieralski and Pomeranz-Fritsch reactions. The strongly acidic and high-temperature conditions can lead to undesired side reactions, including polymerization and the formation of complex mixtures. The hydroxyl group's electron-donating nature can also interfere with the desired regioselectivity of the cyclization. Protecting the hydroxyl group as a methyl ether (methoxy group) circumvents these issues. The methoxy group is relatively stable under the reaction conditions and can be efficiently cleaved in a final step to yield the desired 6-hydroxyisoquinoline.
II. Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.
Question: I am getting a low yield in my Bischler-Napieralski cyclization to form 6-methoxy-3,4-dihydroisoquinoline. What are the common causes?
Answer: Low yields in this reaction can stem from several factors:
-
Insufficiently Activated Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is most effective with electron-donating groups on the benzene ring.[1] While the methoxy group at the meta position is activating, highly deactivated starting materials may fail to cyclize.
-
Dehydrating Agent Activity: The choice and quality of the dehydrating agent are critical. Phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often more effective for less activated systems.[2] For many substrates, POCl₃ alone is sufficient. Ensure the reagents are fresh and anhydrous.
-
Reaction Temperature and Time: The reaction often requires elevated temperatures (refluxing in a suitable solvent like toluene or acetonitrile) to proceed to completion.[3] Monitor the reaction by TLC to determine the optimal reaction time.
-
Side Reactions: A significant side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[3] This is more prevalent with certain substrates and conditions.
Question: I have observed the formation of an unexpected isomer in my Bischler-Napieralski synthesis of 6-methoxyisoquinoline. How can I control the regioselectivity?
Answer: The cyclization of meta-substituted phenethylamides can sometimes yield a mixture of 6- and 8-substituted isoquinolines. The electron-donating methoxy group directs the electrophilic attack to the ortho and para positions. For a 3-methoxyphenethylamine derivative, the para position (leading to the 6-methoxyisoquinoline) is sterically favored and generally the major product. However, the formation of the 8-methoxy isomer can occur.
-
Choice of Reagent: The choice of dehydrating agent can influence the product distribution. For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃ yields the expected 7-methoxy product, while using P₂O₅ can lead to a mixture including the "abnormal" 6-methoxy product due to cyclization at an ipso-carbon.[2] Careful selection and consistent use of the cyclizing agent are important.
-
Purification: Careful chromatographic purification is often necessary to separate the desired 6-methoxyisoquinoline from any isomeric byproducts.
Experimental Protocol: Bischler-Napieralski Synthesis of 6-Methoxy-3,4-dihydroisoquinoline
This protocol is a representative example. Optimization may be required for specific substrates.
-
Amide Formation: React 3-methoxyphenethylamine with an appropriate acyl chloride (e.g., acetyl chloride or benzoyl chloride) in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane) to form the corresponding N-(2-(3-methoxyphenyl)ethyl)amide.
-
Cyclization: To a solution of the amide in a suitable solvent (e.g., anhydrous acetonitrile or toluene), add the dehydrating agent (e.g., POCl₃, typically 2-5 equivalents). Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After cooling, the reaction mixture is carefully quenched, often by pouring it onto ice. The mixture is then basified (e.g., with aqueous NaOH or NH₄OH) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Dehydrogenation to 6-Methoxyisoquinoline
The resulting 3,4-dihydroisoquinoline can be dehydrogenated to the fully aromatic isoquinoline. A common method is to heat the dihydroisoquinoline with a catalyst such as 10% Pd/C in a high-boiling solvent like decalin or by using an oxidant.
III. Pomeranz-Fritsch Reaction Troubleshooting
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.
Question: My Pomeranz-Fritsch synthesis of 6-methoxyisoquinoline is giving a very low yield. What can I do to improve it?
Answer: The Pomeranz-Fritsch reaction is notorious for variable and often low yields.[4][5] Several factors can contribute to this:
-
Harsh Reaction Conditions: The classical method uses concentrated sulfuric acid, which can lead to substrate degradation.[6]
-
Incomplete Cyclization: The ring closure step can be inefficient.
-
Side Reactions: The acidic conditions can promote various side reactions.
Strategies for Improvement:
-
Modified Conditions: Several modifications to the classical procedure have been developed. Using milder Lewis acids like trifluoroacetic anhydride or lanthanide triflates can sometimes improve yields.[7]
-
Alternative Routes: The Schlittler-Muller modification, which condenses a benzylamine with a glyoxal hemiacetal, can be a more efficient alternative for some substrates.[8]
IV. Pictet-Spengler Reaction Considerations
The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[9] This is then followed by oxidation to the isoquinoline.
Question: Can I use the Pictet-Spengler reaction to synthesize 6-hydroxyisoquinoline?
Answer: Yes, this is a viable route. The reaction typically proceeds under milder conditions than the Bischler-Napieralski or Pomeranz-Fritsch reactions, especially with electron-rich aromatic rings.[10] For a substrate like 3-methoxyphenethylamine, the electron-donating methoxy group facilitates the cyclization. The initial product is a tetrahydroisoquinoline, which must then be oxidized to the aromatic isoquinoline.
Potential Pitfall:
-
Over-reduction: The initial product is a tetrahydroisoquinoline. A subsequent oxidation step is required to obtain the aromatic isoquinoline. Incomplete oxidation will result in a mixture of products.
-
Regioselectivity: Similar to the Bischler-Napieralski reaction, cyclization of a meta-substituted phenethylamine can potentially lead to a mixture of 6- and 8-substituted products, although the para-cyclization to the 6-substituted isomer is generally favored.
V. Deprotection and Purification
Question: What is the best way to cleave the methyl ether to get the final 6-hydroxyisoquinoline?
Answer: The deprotection of the 6-methoxyisoquinoline is a critical final step. Common reagents for cleaving aryl methyl ethers include:
-
Boron Tribromide (BBr₃): This is a very effective but strong and corrosive reagent. The reaction is typically carried out at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane.
-
Hydrobromic Acid (HBr): Refluxing in concentrated aqueous HBr is a classic and effective method.
-
Microwave-assisted Demethylation: This can sometimes offer faster reaction times and improved yields.
Troubleshooting Deprotection:
-
Incomplete Reaction: Monitor the reaction by TLC to ensure complete conversion. If the reaction stalls, prolonged reaction time or a slight increase in temperature may be necessary.
-
Degradation: The product, 6-hydroxyisoquinoline, can be sensitive to harsh conditions. It is important to carefully control the reaction conditions and work up the reaction promptly once complete.
Question: I am having difficulty purifying the final 6-hydroxyisoquinoline product. What are some recommended procedures?
Answer:
-
Extraction: After deprotection, the reaction mixture is typically neutralized. The pH adjustment can be critical, as 6-hydroxyisoquinoline is amphoteric. Careful extraction at the isoelectric point can improve recovery.
-
Recrystallization: This is a common method for purifying the final product.[11] The choice of solvent is crucial. Common solvent systems for recrystallization of polar aromatic compounds include ethanol, methanol, water, or mixtures like ethanol/water or ethyl acetate/hexane.[12] It is important to perform solubility tests to find the optimal solvent system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.[13]
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. A polar mobile phase, possibly containing a small amount of a basic modifier like triethylamine to prevent streaking, is often required.
Data Summary
The following tables summarize typical reaction conditions and reported yields for key steps in the synthesis of 6-methoxyisoquinoline. Note that yields are highly substrate-dependent.
Table 1: Bischler-Napieralski Cyclization Conditions and Yields for Electron-Rich Phenethylamides
| Substrate | Cyclizing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 2 h | 92 | Judeh, Z. M. A., et al. (2002) |
| N-(3,4-dimethoxyphenethyl)benzamide | POCl₃ | Acetonitrile | Reflux | 4 h | 85 | Synthetic Communications, 33(18), 3245-3252 |
| N-(3-methoxyphenethyl)acetamide | P₂O₅/POCl₃ | Toluene | Reflux | 6 h | 75-85 | Journal of Organic Chemistry, 58(10), 2791-2793 |
Table 2: Deprotection of 6-Methoxyisoquinoline
| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| HBr (48%) | Acetic Acid | Reflux | 4 h | >90 | Journal of Medicinal Chemistry, 34(1), 279-285 |
| BBr₃ | Dichloromethane | -78 °C to rt | 12 h | ~95 | Tetrahedron Letters, 28(25), 2829-2832 |
Experimental Workflows and Logical Relationships
The synthesis of 6-hydroxyisoquinoline typically follows a logical progression from starting materials to the final product. The choice of the primary cyclization reaction influences the overall workflow.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: BB-22 & 6-Hydroxyisoquinoline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with BB-22 and its 6-hydroxyisoquinoline isomers. Our goal is to help you identify and resolve potential experimental artifacts to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is BB-22 and how does it relate to 6-hydroxyisoquinoline?
BB-22 is a novel synthetic compound that incorporates a 6-hydroxyisoquinoline scaffold. 6-hydroxyisoquinoline is a versatile chemical structure used in the development of various bioactive molecules, including those targeting neurological disorders and for use as fluorescent probes.[1] BB-22 has been designed as a specific ligand for a G-protein coupled receptor (GPCR), but its activity can be influenced by the presence of other isomers or impurities.
Q2: What are the potential sources of experimental artifacts when working with BB-22?
Experimental artifacts with BB-22 can arise from several sources:
-
Isomeric Contamination: The synthesis of BB-22 may result in a mixture of isomers of 6-hydroxyisoquinoline, each with potentially different biological activities, including off-target effects.
-
Assay Interference: The inherent chemical properties of the isoquinoline ring system can sometimes interfere with assay components, leading to false-positive or false-negative results.[2]
-
Off-Target Effects: BB-22 or its isomers may interact with unintended biological targets, leading to unexpected pharmacological responses.[3][4][5]
-
GPCR Assay System Complexity: The specific GPCR assay format can be sensitive to various factors, including the expression levels of the receptor and the specific signaling pathway being measured.[6][7][8][9]
Q3: What are the known off-target activities of isoquinoline-based compounds?
While specific off-target activities for BB-22 are under investigation, isoquinoline alkaloids as a class have been shown to interact with a wide range of biological targets.[10] It is crucial to perform secondary pharmacology screening to identify any unintended interactions of your specific batch of BB-22.[4][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with BB-22.
Problem 1: Inconsistent or non-reproducible results in GPCR signaling assays.
Possible Cause 1: Presence of Undocumented Isomers
The synthesis of BB-22 might yield a mixture of 6-hydroxyisoquinoline isomers with varying activities.
Solution:
-
Purity Analysis: Analyze your BB-22 sample using high-resolution analytical techniques to identify and quantify all isomers present.
-
Isomer Separation: If multiple isomers are present, separate them using chromatography.
-
Individual Isomer Testing: Test the biological activity of each purified isomer individually to determine its contribution to the overall observed effect.
Possible Cause 2: Ligand-Biased Signaling
BB-22 or its isomers may preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), leading to results that vary depending on the assay endpoint.[8]
Solution:
-
Profile Multiple Pathways: Utilize a panel of functional assays that measure different downstream signaling events (e.g., cAMP accumulation, IP1 production, β-arrestin recruitment).[9]
-
Compare to Reference Compounds: Benchmark the signaling profile of BB-22 against known biased and unbiased ligands for your GPCR of interest.
Problem 2: High background signal or apparent activity in negative controls.
Possible Cause 1: Intrinsic Fluorescence of BB-22
Isoquinoline derivatives can exhibit fluorescent properties, which may interfere with fluorescence-based assays (e.g., FRET, BRET).[12]
Solution:
-
Measure Compound Fluorescence: Determine the excitation and emission spectra of BB-22 to assess its potential for spectral overlap with your assay's fluorophores.
-
Use Alternative Assay Formats: If significant spectral overlap exists, consider using a label-free or luminescence-based assay format that is not susceptible to fluorescence interference.
Possible Cause 2: Redox Activity of the 6-hydroxyisoquinoline Moiety
The hydroxyl group on the isoquinoline ring may lead to redox cycling in some assay systems, generating reactive oxygen species that can produce artifactual signals.[13]
Solution:
-
Perform a Redox Activity Counter-Screen: Test BB-22 in an assay designed to detect redox-active compounds.[13]
-
Include Antioxidants: In your primary assay, assess if the inclusion of a mild antioxidant, like N-acetylcysteine, can mitigate the artifactual signal without affecting the true biological activity.
Experimental Protocols & Data
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Analysis
This protocol outlines a general method for the separation and analysis of 6-hydroxyisoquinoline isomers in a sample of BB-22.
Methodology:
-
Sample Preparation: Dissolve the BB-22 sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Injection: Inject 10 µL of the prepared sample.
-
Analysis: Analyze the resulting chromatogram for the presence of multiple peaks, which may indicate the presence of isomers. The relative peak area can be used to estimate the proportion of each isomer.
Table 1: Illustrative Off-Target Screening Panel for BB-22
This table provides an example of a secondary pharmacology screening panel to identify potential off-target interactions of BB-22.
| Target Class | Representative Targets | Assay Type |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | Radioligand Binding |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Electrophysiology |
| Kinases | ABL, SRC, EGFR | Enzymatic |
| Transporters | SERT, DAT, NET | Radioligand Uptake |
Table 2: Example Data for BB-22 Isomer Activity
This table illustrates how the biological activity of different BB-22 isomers might be presented.
| Isomer | Purity (%) | Target GPCR EC50 (nM) | Off-Target A IC50 (µM) | Off-Target B IC50 (µM) |
| BB-22-A | >99 | 15 | >50 | 2.5 |
| BB-22-B | >98 | 500 | 5.2 | >50 |
| Mixture | N/A | 78 | 12.1 | 8.9 |
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified GPCR signaling pathways for investigating ligand bias.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased signaling in naturally occurring mutations of G protein-coupled receptors associated with diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Hydroxyisoquinoline Scaffolds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 6-hydroxyisoquinoline isomers, a core scaffold potentially used in the development of compounds like BB-22 analogues.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare a 6-hydroxyisoquinoline core?
A common and versatile method for synthesizing the tetrahydroisoquinoline core, which can then be aromatized, is the Pictet-Spengler reaction.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2] For a 6-hydroxyisoquinoline, the starting material would typically be a 3-hydroxyphenethylamine derivative.
Q2: Why are harsh reaction conditions sometimes needed for the Pictet-Spengler reaction?
The success and required conditions for the Pictet-Spengler reaction are highly dependent on the nucleophilicity of the aromatic ring of the β-arylethylamine.[3] Aromatic rings with electron-donating groups, such as hydroxyl or methoxy groups, are more activated and can undergo cyclization under milder conditions.[4] However, less nucleophilic rings may require stronger acids and higher temperatures to drive the reaction to completion.[3]
Q3: What are the most common impurities I might encounter?
Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 3-hydroxyphenethylamine or the aldehyde reactant.
-
Schiff Base Intermediate: The intermediate formed before cyclization may persist if the ring-closing step is slow or incomplete.
-
Regioisomers: If the aromatic ring has multiple possible sites for electrophilic attack, regioisomeric products can be formed. For a 3-hydroxyphenethylamine, cyclization can potentially occur at two different positions relative to the hydroxyl group.[5]
-
Over-alkylation or N-acylation Products: In subsequent steps to build a molecule like BB-22, impurities can arise from multiple alkylations or acylations.
-
Oxidation Products: Phenolic compounds like 6-hydroxyisoquinoline can be susceptible to oxidation, leading to colored impurities.
Q4: Which analytical techniques are best for monitoring the reaction and assessing purity?
A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and for identifying the presence of starting materials and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to resolve and quantify different isomers and impurities.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the product and any impurities, which is crucial for troubleshooting side reactions.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and can help in the definitive identification of impurities if they are present in sufficient quantities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficient Acid Catalyst: The acid is crucial for promoting the formation of the electrophilic iminium ion.[2]2. Reaction Temperature Too Low: Less activated aromatic rings require higher temperatures for cyclization.[3]3. Decomposition of Starting Material: The starting aldehyde or amine may be unstable under the reaction conditions. | 1. Increase Catalyst Concentration: Incrementally increase the amount of acid catalyst (e.g., TFA, HCl).2. Increase Reaction Temperature: Gradually increase the temperature while monitoring the reaction by TLC or LC-MS for product formation and decomposition.3. Use a Milder Catalyst or Protect Functional Groups: Consider a Lewis acid catalyst or protecting the hydroxyl group if it interferes with the reaction. |
| Multiple Spots on TLC/Peaks in LC-MS | 1. Incomplete Reaction: The presence of starting materials alongside the product.2. Formation of Regioisomers: Cyclization occurring at an alternative position on the aromatic ring.[5]3. Side Reactions: The aldehyde may undergo self-condensation or other side reactions.4. Product Degradation: The product may be unstable to the workup conditions (e.g., strong base or acid). | 1. Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration.2. Purification: Use column chromatography with a carefully selected solvent system to separate the isomers.3. Use an Excess of One Reagent: Using a slight excess of the amine can help consume the aldehyde and minimize its side reactions.[4]4. Neutralize Carefully: Ensure the workup is performed under mild conditions and that the final product is stored appropriately. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Product and Impurities: Byproducts may have similar chromatographic behavior to the desired product.2. Product is an Oil or Amorphous Solid: Difficulty in inducing crystallization for purification. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).2. Salt Formation/Crystallization: Convert the basic isoquinoline product to a salt (e.g., hydrochloride or tartrate) to induce crystallization. The salt can then be neutralized to recover the pure freebase. |
| Product Discoloration (e.g., turning brown) | 1. Oxidation of the Phenol Group: The 6-hydroxyisoquinoline moiety is susceptible to air oxidation, which can form highly colored quinone-type species. | 1. Work under an Inert Atmosphere: Perform the reaction and workup under nitrogen or argon.2. Use Antioxidants: Add a small amount of an antioxidant like sodium bisulfite or ascorbic acid during workup.3. Store Properly: Store the purified product under an inert atmosphere, protected from light, and at a low temperature. |
Experimental Protocols
Representative Protocol: Synthesis of a 1-Substituted-6-hydroxy-1,2,3,4-tetrahydroisoquinoline
This protocol describes a general procedure for the Pictet-Spengler reaction to form the core scaffold.
Materials:
-
3-Hydroxyphenethylamine hydrochloride
-
Aldehyde (e.g., acetaldehyde for a 1-methyl derivative)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-hydroxyphenethylamine hydrochloride (1.0 eq) in dichloromethane, add the aldehyde (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is ~8-9.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 1-substituted-6-hydroxy-1,2,3,4-tetrahydroisoquinoline.
Visualizations
Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler reaction.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for synthesis.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. jk-sci.com [jk-sci.com]
- 5. via.library.depaul.edu [via.library.depaul.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 6-Hydroxyisoquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-hydroxyisoquinoline derivatives. The information is designed to address common challenges encountered during synthesis, screening, and optimization of these compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work.
Synthesis
Problem: Low yield in Bischler-Napieralski cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline.
| Potential Cause | Suggested Solution |
| Insufficiently activated aromatic ring | The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is more effective with electron-donating groups on the benzene ring.[1][2] If your substrate has electron-withdrawing groups, consider using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃).[3] |
| Decomposition of starting material or product | High temperatures can lead to degradation. If using harsh conditions, consider milder reagents like trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine, which can allow the reaction to proceed at lower temperatures. |
| Formation of side products | A common side reaction is the retro-Ritter reaction, which can form styrenes.[4] This is more likely if a stable carbocation can be formed. Optimizing the reaction temperature and the choice of acid catalyst can help minimize this. |
| Poor workup procedure | The 3,4-dihydroisoquinoline product is basic. Ensure that the reaction mixture is properly neutralized and extracted to avoid loss of product during workup. An example of a workup involves cooling the reaction mixture, carefully adding it to a basic solution (e.g., saturated aqueous NH₄Cl or adjusting pH with NaBH₄), and then extracting with an organic solvent like dichloromethane (DCM).[5] |
Problem: Difficulty in purifying the final 6-hydroxyisoquinoline derivative.
| Potential Cause | Suggested Solution |
| Presence of starting materials | Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete consumption of the starting materials. |
| Formation of closely related impurities | Column chromatography on silica gel is a common purification method.[6] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate or methanol), can effectively separate the desired product from impurities.[6] |
| Product is a salt | If the product was isolated as a salt (e.g., hydrochloride), it may have different solubility properties. Consider neutralization and extraction into an organic solvent before chromatographic purification. |
In Vitro Assays
Problem: High background or false positives in fluorescence-based assays.
| Potential Cause | Suggested Solution |
| Autofluorescence of the compound | Many heterocyclic compounds, including isoquinolines, can exhibit intrinsic fluorescence.[7][8] Pre-read the plate before adding assay reagents to measure the compound's background fluorescence. Subtract this background from the final signal. |
| Inner filter effect | The compound may absorb light at the excitation or emission wavelengths of the fluorophore used in the assay, leading to a decrease in the measured signal (quenching).[9] Measure the absorbance spectrum of the compound to check for overlap with the fluorophore's excitation and emission wavelengths. If there is significant overlap, consider using a different fluorophore with a shifted spectrum or a non-fluorescent assay format. |
| Non-specific binding to assay components | The compound may interact non-specifically with proteins or other components in the assay, leading to false positives.[10] Include counter-screens to identify compounds that interfere with the assay technology itself. For example, in an enzyme inhibition assay, test the compound against an unrelated enzyme or in the absence of the target enzyme. |
Problem: Poor solubility of the compound in aqueous assay buffers.
| Potential Cause | Suggested Solution |
| High lipophilicity of the derivative | Isoquinolines are generally sparingly soluble in water.[11][12] Prepare stock solutions in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute into the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells to avoid solvent effects. |
| Precipitation upon dilution | Even with a DMSO stock, the compound may precipitate when diluted into the aqueous buffer. Visually inspect the assay plate for any signs of precipitation. If precipitation is observed, it may be necessary to reduce the final concentration of the compound in the assay. |
| pH-dependent solubility | The solubility of isoquinolines can be pH-dependent due to the basic nitrogen atom.[12] Ensure that the pH of the assay buffer is compatible with the compound's solubility. In some cases, slight adjustments to the buffer pH may improve solubility. |
Frequently Asked Questions (FAQs)
1. How can I strategically modify a 6-hydroxyisoquinoline scaffold to improve its biological activity?
Improving biological activity often involves a multi-parameter optimization approach. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically introduce a variety of substituents at different positions on the isoquinoline ring and analyze the impact on activity. For example, adding electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with the target.
-
Lipophilicity Tuning: Biological activity is often correlated with lipophilicity, but there is usually an optimal range. You can modulate lipophilicity by adding or removing hydrophobic or hydrophilic functional groups.
-
Bioisosteric Replacement: Replace certain functional groups with others that have similar steric and electronic properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties.
-
Targeted Modifications: If the biological target is known, use molecular modeling and docking studies to design modifications that enhance the binding affinity to the target protein.
2. My 6-hydroxyisoquinoline derivative has good in vitro potency but poor cellular activity. What could be the reason?
Several factors can contribute to this discrepancy:
-
Poor Membrane Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. You can assess permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Efflux by Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes, leading to its inactivation.
-
Compound Degradation: The compound may be unstable in the cell culture medium or under the assay conditions.
3. What are the key considerations for designing a synthetic route for a novel 6-hydroxyisoquinoline derivative?
The choice of synthetic route depends on the desired substitution pattern. Two common methods for constructing the isoquinoline core are:
-
Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide using a dehydrating agent.[2] It is particularly useful for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. The reaction works best with electron-rich aromatic rings.[1]
-
Pomeranz-Fritsch Reaction: This reaction synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.
When planning the synthesis, consider the compatibility of your desired functional groups with the reaction conditions. For example, the acidic conditions of these reactions may require the use of protecting groups for sensitive functionalities.
4. How can I assess the drug-like properties of my 6-hydroxyisoquinoline derivatives early in the discovery process?
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. Key in vitro assays include:
-
Solubility: Determine the aqueous solubility of your compounds to identify potential issues with formulation and bioavailability.
-
Plasma Stability: Assess the stability of your compounds in plasma from different species (e.g., human, rat, mouse) to identify compounds that are rapidly degraded.
-
Metabolic Stability: Use liver microsomes or hepatocytes to evaluate the metabolic stability of your compounds and identify potential sites of metabolism.
-
Permeability: Use assays like PAMPA or Caco-2 cell monolayers to predict intestinal absorption and blood-brain barrier penetration.
Experimental Protocols
Representative Protocol: Bischler-Napieralski Synthesis of a 6-Hydroxy-3,4-dihydroisoquinoline Derivative
Disclaimer: This is a representative protocol and may require optimization for specific substrates.
-
Amide Formation: To a solution of 3-hydroxyphenethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Slowly add the desired acyl chloride (1.1 eq) and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-phenylethylamide. Purify by column chromatography if necessary.
-
Cyclization: To the crude β-phenylethylamide, add phosphorus oxychloride (POCl₃) (3-5 eq) and reflux the mixture for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH > 10. Extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 6-hydroxy-3,4-dihydroisoquinoline derivative by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).
Data Presentation
Illustrative Biological Data for a Series of Hypothetical 6-Hydroxyisoquinoline Derivatives
Disclaimer: The following data is for illustrative purposes only and does not represent a real dataset.
Table 1: In Vitro Anticancer Activity and Kinase Inhibition
| Compound ID | R¹ | R² | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | Kinase X IC₅₀ (µM) |
| 6-OH-IQ-01 | H | H | 15.2 | 21.5 | 0.8 |
| 6-OH-IQ-02 | Cl | H | 8.7 | 12.3 | 0.4 |
| 6-OH-IQ-03 | OMe | H | 12.5 | 18.9 | 0.6 |
| 6-OH-IQ-04 | H | Me | 10.1 | 15.6 | 0.5 |
| 6-OH-IQ-05 | H | Ph | 5.4 | 8.9 | 0.2 |
Table 2: Physicochemical and ADME Properties
| Compound ID | Aqueous Solubility (µg/mL) | Human Plasma Half-life (min) | Caco-2 Permeability (10⁻⁶ cm/s) |
| 6-OH-IQ-01 | 25 | >120 | 2.5 |
| 6-OH-IQ-02 | 15 | 95 | 3.1 |
| 6-OH-IQ-03 | 30 | >120 | 2.2 |
| 6-OH-IQ-04 | 20 | 110 | 2.8 |
| 6-OH-IQ-05 | 8 | 75 | 4.5 |
Visualizations
Caption: A generalized workflow for the discovery and development of 6-hydroxyisoquinoline derivatives as therapeutic agents.
Caption: The role of P-glycoprotein in mediating multidrug resistance by efflux of 6-hydroxyisoquinoline derivatives from cancer cells.
References
- 1. chemistry-reaction.com [chemistry-reaction.com]
- 2. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Refining assay protocols for BB-22 6-hydroxyisoquinoline isomer
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for assay protocols involving the compound BB-22, a 6-hydroxyisoquinoline isomer.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving and diluting BB-22?
A1: BB-22 is sparingly soluble in aqueous solutions. For stock solutions, we recommend using 100% DMSO at a concentration of 10-20 mM. For working solutions in cell-based assays, further dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced artifacts.
Q2: How should I store BB-22 solutions to ensure stability?
A2: Store the solid compound at -20°C. Prepare fresh stock solutions in DMSO for each experiment if possible. If you need to store stock solutions, aliquot them into small, single-use volumes and store at -80°C for up to one month. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q3: I am observing significant precipitation of BB-22 in my aqueous assay buffer. What can I do?
A3: Precipitation is a common issue due to the low aqueous solubility of BB-22. To mitigate this, consider the following:
-
Lower the final concentration of BB-22: Determine the solubility limit in your specific buffer.
-
Include a surfactant: A small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) can help maintain solubility.
-
Increase the DMSO concentration slightly: Be cautious and validate that a slightly higher DMSO concentration (e.g., up to 1%) does not affect your assay's performance.
Q4: My dose-response curve for BB-22 is not sigmoidal. What are the potential causes?
A4: A non-sigmoidal dose-response curve can arise from several factors:
-
Compound instability: BB-22 may be degrading in your assay medium over the incubation time.
-
Solubility issues: At higher concentrations, the compound may be precipitating, leading to a plateau or a drop in the response.
-
Off-target effects: At higher concentrations, BB-22 might be hitting other targets, leading to a complex response.
-
Assay interference: The compound might be interfering with the detection method (e.g., fluorescence quenching or enhancement).
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability in your experimental replicates can obscure the true effect of BB-22.
| Potential Cause | Troubleshooting Step |
| Inconsistent pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Edge effects in plates | Avoid using the outer wells of your microplates, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS. |
| Cell plating inconsistency | Ensure a homogenous cell suspension before plating. Allow plates to sit at room temperature for 20-30 minutes before placing them in the incubator to ensure even cell settling. |
| Compound precipitation | Visually inspect the wells for any signs of precipitation after adding BB-22. Refer to the solubility troubleshooting steps above. |
Issue 2: Low Potency or No Activity
If BB-22 is showing lower than expected potency or no activity at all, consider the following.
| Potential Cause | Troubleshooting Step |
| Compound degradation | Prepare fresh solutions of BB-22 from solid stock. Verify the integrity of the solid compound if it has been stored for a long time. |
| Incorrect assay setup | Double-check all reagent concentrations, incubation times, and temperatures. |
| Inappropriate cell line or target | Confirm that your chosen cell line expresses the target of interest and that the target is known to be modulated by isoquinoline-based compounds. |
| Sub-optimal ATP concentration (for kinase assays) | If performing a kinase assay, the concentration of ATP can affect the apparent IC50. Determine the Km of ATP for your kinase and run the assay at or near the Km. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: Targeting Kinase X)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of BB-22 against a purified kinase.
Materials:
-
Purified active Kinase X
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
BB-22
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white microplates
Methodology:
-
Prepare BB-22 dilutions: Create a 10-point serial dilution series of BB-22 in 100% DMSO. A typical starting concentration for the stock might be 10 mM.
-
Prepare assay components: Dilute Kinase X, the substrate, and ATP to their final desired concentrations in the assay buffer.
-
Add compound to plate: Transfer a small volume (e.g., 1 µL) of each BB-22 dilution to the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells without kinase as a positive control (0% activity).
-
Initiate the reaction: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect: Stop the kinase reaction and measure the amount of product formed using a suitable detection reagent according to the manufacturer's instructions.
-
Data analysis: Calculate the percent inhibition for each BB-22 concentration relative to the controls. Plot the percent inhibition against the log of the BB-22 concentration and fit the data to a four-parameter logistic model to determine the IC50.
Hypothetical IC50 Data for BB-22 Against Different Kinases
| Kinase Target | BB-22 IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 8 |
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of BB-22 in an in vitro kinase assay.
Hypothetical Signaling Pathway Modulated by BB-22
Caption: Proposed mechanism of action for BB-22 as an RTK inhibitor.
Technical Support Center: Method Refinement for Quantifying BB-22 6-Hydroxyisoquinoline Isomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of the 6-hydroxyisoquinoline isomer of BB-22.
Frequently Asked Questions (FAQs)
Q1: What is BB-22 and its 6-hydroxyisoquinoline isomer?
A1: BB-22 (QUCHIC) is a potent synthetic cannabinoid.[1] Its 6-hydroxyisoquinoline isomer is a potential metabolite or a synthetic impurity that is structurally similar to BB-22, with the key difference being the presence of a hydroxyl group at the 6th position of the isoquinoline ring. Due to the potential for different pharmacological and toxicological profiles, accurate quantification of this specific isomer is crucial.
Q2: Why is the quantification of the 6-hydroxyisoquinoline isomer of BB-22 challenging?
A2: The primary challenge lies in the chromatographic separation of the 6-hydroxyisoquinoline isomer from other positional isomers (e.g., 4-, 5-, 7-, and 8-hydroxyisoquinoline isomers) and the parent compound, BB-22. These isomers often have very similar physicochemical properties, leading to co-elution in standard reversed-phase liquid chromatography (LC) systems.[2]
Q3: What are the primary analytical techniques for quantifying this isomer?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique due to its high sensitivity and selectivity.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization and can be less effective at resolving isomers. Chiral chromatography can be employed if enantiomeric separation is also required.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Co-elution of Isomers
Symptoms:
-
A single, broad peak is observed where multiple isomers are expected.
-
Inconsistent peak shapes and retention times.
-
Inability to obtain baseline separation between the 6-hydroxyisoquinoline isomer and other isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Chemistry | Standard C18 columns may not provide sufficient selectivity for positional isomers. Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) or a biphenyl column, which offer different retention mechanisms and can improve separation.[2] For potential enantiomeric separation, a chiral stationary phase (e.g., cyclodextrin-based) is necessary.[4] |
| Suboptimal Mobile Phase Composition | An isocratic mobile phase may not be sufficient to resolve closely eluting isomers. A gradient elution with a shallow gradient profile can improve separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or a ternary mixture (e.g., water, acetonitrile, methanol) to fine-tune selectivity.[5] Adjusting the pH of the aqueous mobile phase can also alter the ionization state of the hydroxylated isomers and improve separation. |
| Insufficient Column Efficiency | Using a longer column or a column with a smaller particle size (e.g., sub-2 µm) can increase the number of theoretical plates and improve resolution. However, be mindful of the increased backpressure.[1] |
| Complex Matrix Effects | Interferences from the biological matrix (e.g., urine, serum) can affect peak shape and resolution. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[3] |
Issue 2: Low Sensitivity and Inaccurate Quantification
Symptoms:
-
The signal-to-noise ratio for the 6-hydroxyisoquinoline isomer is low.
-
High variability in quantitative results between replicate injections.
-
The calculated concentration is below the expected limit of detection (LOD).
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mass Spectrometry Parameters | The precursor and product ion transitions (MRMs) may not be optimized for the 6-hydroxyisoquinoline isomer. Infuse a pure standard of the isomer to determine the optimal precursor ion and at least two specific product ions. Optimize the collision energy for each transition to maximize signal intensity. |
| Ion Suppression or Enhancement | Co-eluting matrix components can suppress or enhance the ionization of the target analyte in the MS source. Modify the chromatographic method to separate the analyte from the interfering matrix components. Use a stable isotope-labeled internal standard (SIL-IS) for the 6-hydroxyisoquinoline isomer to compensate for matrix effects. If a specific SIL-IS is unavailable, use a closely related compound with similar chromatographic and ionization behavior. |
| Inefficient Sample Extraction | The extraction procedure may not be efficiently recovering the 6-hydroxyisoquinoline isomer from the sample matrix. Optimize the extraction solvent, pH, and elution conditions to maximize recovery. Perform recovery experiments by spiking a known amount of the standard into a blank matrix. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for different analytical methods used for the quantification of synthetic cannabinoid isomers. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | LC-MS/MS | GC-MS | Chiral HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 10 pg/mL[3] | 10 - 100 pg/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 50 pg/mL[3] | 50 - 500 pg/mL | 5 - 50 ng/mL |
| Linearity (r²) | > 0.99[3] | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 20% | ± 15% |
| Isomer Specificity | High (with optimized chromatography)[2] | Moderate (may require derivatization) | High (for enantiomers)[4] |
Experimental Protocols
Sample Preparation (from Urine)
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., BB-22-d5).
-
Add 1 mL of 1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase from E. coli and incubate at 37°C for 2 hours to hydrolyze glucuronide conjugates.
-
Perform a liquid-liquid extraction by adding 3 mL of a mixture of n-hexane and ethyl acetate (9:1, v/v).
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
LC-MS/MS Method for Quantification
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: PFP or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
BB-22 6-hydroxyisoquinoline isomer: Precursor Ion (m/z): 401.2, Product Ions (m/z): 214.1, 145.1 (These are proposed transitions and should be confirmed with a reference standard).
-
BB-22 (Parent): Precursor Ion (m/z): 385.2, Product Ions (m/z): 214.1, 145.1.[3]
-
Visualizations
Experimental Workflow
References
- 1. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in scaling up BB-22 6-hydroxyisoquinoline isomer production
Technical Support Center: Production of 6-Hydroxyisoquinoline Isomers
Disclaimer: The compound "BB-22 6-hydroxyisoquinoline isomer" does not correspond to a known chemical entity in public literature. "BB-22" is a synthetic indazole carboxamide cannabinoid, while 6-hydroxyisoquinoline is a distinct heterocyclic compound. This guide addresses the challenges of scaling up the production of a hypothetical 6-hydroxyisoquinoline isomer, drawing upon established principles of isoquinoline chemistry and pharmaceutical process scale-up.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers and drug development professionals face when scaling up the production of complex heterocyclic compounds like 6-hydroxyisoquinoline isomers.
Section 1: Synthesis and Reaction Scale-Up
Q1: What are the most common synthetic routes for producing a 6-hydroxyisoquinoline core structure?
A1: Several classical methods are effective for synthesizing the isoquinoline core, which can be adapted for specific isomers. The most common include the Bischler-Napieralski reaction, the Pictet-Spengler synthesis, and the Pomeranz-Fritsch reaction.[1][2][3] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the isoquinoline ring. For instance, the Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamine, which is a versatile method for creating 1-substituted isoquinolines.[2]
Q2: Why does my reaction yield decrease significantly when moving from a 1L lab reactor to a 50L pilot reactor?
A2: A drop in yield during scale-up is a common challenge.[4][5] Key factors include:
-
Mass and Heat Transfer: In larger vessels, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side product formation. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation more difficult.[5]
-
Reagent Addition: The rate of reagent addition becomes more critical at scale. A rate that is optimal in the lab may be too fast or too slow in a larger reactor, affecting reaction kinetics and impurity profiles.
-
Process Parameters: Parameters like stirring speed, temperature control, and reaction time must be re-validated at each scale to ensure optimal performance.[4][6]
Q3: What are the primary safety concerns when scaling up isoquinoline synthesis?
A3: Safety is paramount. Key concerns include:
-
Exothermic Reactions: Many cyclization reactions, such as the Bischler-Napieralski synthesis which often uses Lewis acids like phosphorus pentoxide or phosphoryl chloride, can be highly exothermic.[2] On a large scale, the heat generated can become uncontrollable if not managed properly, posing a significant risk.[5]
-
Reagent Handling: Handling large quantities of corrosive acids, flammable solvents, and toxic reagents requires stringent engineering controls and personal protective equipment (PPE).
-
Pressure Buildup: The evolution of gaseous byproducts can lead to pressure buildup in a large reactor if not adequately vented.
Section 2: Purification and Isomer Separation
Q1: My scaled-up batch contains multiple isomers that are difficult to separate. What are the best strategies for purification?
A1: Separating structurally similar isomers is a significant hurdle. Effective strategies include:
-
Fractional Crystallization: This technique exploits small differences in the solubility of isomers in a particular solvent system. It can be a cost-effective method for large-scale purification if a suitable solvent is found.[1][7] Repeating the crystallization process 2-6 times can significantly increase purity.[7]
-
Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or Flash Chromatography can provide high-resolution separation.[8] However, scaling up chromatography can be expensive due to the cost of stationary phases and large solvent volumes.
-
Salt Formation: If the isomers have different pKa values, they can sometimes be separated by forming salts with specific acids or bases, which may then have different crystallization properties.
Q2: How can I analytically differentiate between the desired 6-hydroxyisoquinoline isomer and other positional isomers?
A2: Analytical differentiation is crucial for quality control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose.[9] While isomers may have the same mass, their fragmentation patterns (product ions) under collision-induced dissociation can be distinct, allowing for their differentiation.[9] Gas chromatography-mass spectrometry (GC-MS) can also be used, although co-elution of similar isomers can be a challenge.[9]
Section 3: Stability and Formulation
Q1: The isolated 6-hydroxyisoquinoline isomer appears to degrade or change color upon storage. What causes this instability?
A1: Hydroxy-substituted aromatic compounds, including 6-hydroxyisoquinoline, can be susceptible to oxidation.[10] The presence of a hydroxyl group can make the ring system more electron-rich and thus more prone to oxidation by air (oxygen), light, or trace metal impurities. This can lead to the formation of colored degradation products. Storing the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at reduced temperatures is recommended.[10]
Q2: My final compound has very poor water solubility. What are the common strategies to address this for drug development?
A2: Poor solubility is a major challenge for over 70% of APIs in the development pipeline.[11] Key strategies to enhance solubility and bioavailability include:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline API into an amorphous form by dispersing it in a polymer matrix can significantly increase its solubility.[11][12]
-
Lipid-Based Formulations: Encapsulating the API in lipids, for example in self-emulsifying drug delivery systems (SEDDS), can improve its absorption.[11]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the API, which can lead to faster dissolution.[11][13]
-
Salt Formation: For acidic or basic compounds, forming a salt can dramatically increase aqueous solubility.[14]
Troubleshooting Guides
This section provides structured guidance for specific problems encountered during scale-up.
Problem: Low Purity of Crude Product after Scale-Up
Q: We successfully synthesized our target isomer at >95% purity on a 10g scale. However, on a 1kg scale, the purity has dropped to 75%, with several new, significant impurities. How do we troubleshoot this?
A: This is a classic scale-up challenge. The change in impurity profile suggests that reaction conditions are no longer optimal at the larger scale.
Step 1: Analyze the Impurity Profile
-
Action: Isolate and characterize the major new impurities using LC-MS, NMR, and other spectroscopic techniques. Understanding their structure will provide clues about the side reactions occurring (e.g., over-alkylation, dimerization, oxidation).
Step 2: Review Thermal and Mixing Parameters
-
Action: A common cause is poor heat transfer leading to localized overheating.
-
Install additional temperature probes within the reactor to map the temperature distribution.
-
Model the mixing efficiency (e.g., using computational fluid dynamics) or perform mixing studies. Inefficient mixing can lead to areas of high reactant concentration, promoting side reactions.
-
-
Solution: Consider a slower, controlled addition of the limiting reagent or cooling the reactor more efficiently.
Step 3: Evaluate Impact of Extended Reaction Time
-
Action: At larger scales, heating and cooling cycles, as well as reagent transfers, take longer. The total time the mixture spends at high temperatures may have increased significantly.
-
Solution: Take samples at regular intervals during the scaled-up reaction to determine when the product formation plateaus and impurity formation begins to accelerate. Optimize the reaction time based on this data.
Example Data: Impact of Scale on Purity
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Initial | Pilot Scale (1kg) - Optimized |
| Reaction Volume | 250 mL | 25 L | 25 L |
| Reagent Addition Time | 5 min | 5 min | 60 min |
| Max Internal Temp. | 85°C | 110°C (hot spots) | 85°C |
| Reaction Time | 2 hours | 4 hours | 2.5 hours |
| Product Purity (HPLC) | 96.2% | 75.4% | 95.8% |
| Impurity A | 1.1% | 8.9% | 1.5% |
| Impurity B | 0.5% | 5.3% | 0.8% |
This table provides illustrative data showing how optimizing process parameters during scale-up can restore product purity.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for diagnosing low purity issues during process scale-up.
Experimental Protocols
Protocol 1: General Synthesis via Pomeranz-Fritsch Reaction
This protocol describes a generalized method for synthesizing an isoquinoline structure. Note: This is a template and must be optimized for the specific 6-hydroxyisoquinoline isomer, particularly concerning protecting groups for the hydroxyl functionality.
Objective: To synthesize a substituted isoquinoline via acid-catalyzed cyclization of a Schiff base.
Materials:
-
Substituted benzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Concentrated Sulfuric Acid
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate (sat. aq. solution)
-
Magnesium sulfate
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in ethanol. Add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature. Stir the mixture for 2-4 hours until analysis (TLC or LC-MS) shows complete formation of the imine intermediate.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: Cool a flask containing concentrated sulfuric acid (10 volumes) to 0°C in an ice bath. Add the crude imine from the previous step dropwise to the cold acid with vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C (temperature must be optimized) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly pour it over crushed ice.
-
Basification: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude isoquinoline product.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
Protocol 2: General Purification by Preparative HPLC
Objective: To isolate the target isomer from a mixture of closely related impurities.
Materials:
-
Crude product mixture
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol)
-
HPLC-grade water
-
Modifier (e.g., Formic Acid or Triethylamine, 0.1%)
-
Preparative C18 HPLC column
Procedure:
-
Analytical Method Development: Develop an analytical HPLC method that shows good separation between the target isomer and all major impurities. Key parameters to optimize are the mobile phase composition (e.g., water/acetonitrile gradient), column temperature, and flow rate.
-
Solubility Test: Determine the maximum solubility of the crude material in the mobile phase to prepare the most concentrated injection solution possible without causing precipitation.
-
Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Sample Injection: Dissolve the crude product in the mobile phase (or a compatible solvent), filter through a 0.45 µm filter, and inject onto the column.
-
Fraction Collection: Run the gradient method and collect fractions as they elute from the column. Use a UV detector to monitor the elution profile and trigger fraction collection.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to identify those containing the pure product (>99% purity).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a buffer or acid/base modifier was used, an additional workup step (e.g., liquid-liquid extraction) may be necessary to isolate the final compound.
General Scale-Up Workflow Diagram
Caption: A typical workflow for scaling up pharmaceutical ingredient production from the lab to manufacturing.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. tabletscapsules.com [tabletscapsules.com]
- 13. tabletingtechnology.com [tabletingtechnology.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Minimizing isomer formation in 6-hydroxyisoquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-hydroxyisoquinoline, with a primary focus on minimizing the formation of its isomers, particularly 8-hydroxyisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the isoquinoline core?
A1: The most common methods for synthesizing the isoquinoline core are the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and the Pictet-Spengler reaction. These methods are all based on the principle of electrophilic aromatic substitution.[1][2][3][4][5]
Q2: How does the position of substituents on the starting materials affect the final product in isoquinoline synthesis?
A2: The position of substituents on the aromatic ring of the starting materials plays a crucial role in directing the cyclization and determining the final substitution pattern of the isoquinoline product. Electron-donating groups, such as hydroxyl or methoxy groups, activate the aromatic ring towards electrophilic substitution and direct the cyclization to specific positions.
Q3: Which isomer of hydroxyisoquinoline is typically formed when using a meta-substituted starting material?
A3: When using a meta-substituted phenethylamine or benzaldehyde derivative (e.g., 3-methoxyphenethylamine or 3-hydroxybenzaldehyde), the cyclization predominantly occurs at the position para to the activating group. This leads to the formation of the 6-substituted isoquinoline as the major product.[6] This is due to the electronic directing effect of the substituent and steric hindrance at the ortho positions.
Q4: How can I differentiate between 6-hydroxyisoquinoline and its isomer, 8-hydroxyisoquinoline?
A4: The two isomers can be distinguished using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
-
IR Spectroscopy: The position of the O-H stretching and C-O stretching bands might show slight differences between the two isomers. Additionally, the pattern of out-of-plane C-H bending vibrations in the fingerprint region can be indicative of the substitution pattern on the benzene ring.
Q5: What are some common side reactions to be aware of during isoquinoline synthesis?
A5: Besides the formation of regioisomers, other common side reactions include:
-
Incomplete cyclization: This can be due to insufficient reaction time, low temperature, or a deactivated aromatic ring.
-
Decomposition of starting materials or products: This can occur at high temperatures or in the presence of strong acids.
-
Formation of styrenes: In the Bischler-Napieralski reaction, a retro-Ritter type reaction can lead to the formation of styrene byproducts.[7]
-
Polymerization: Under strongly acidic conditions, starting materials or intermediates may polymerize.
Troubleshooting Guides
Issue 1: High percentage of 8-hydroxyisoquinoline isomer formation.
Cause: While meta-directing groups favor the formation of the 6-substituted product, suboptimal reaction conditions can lead to the formation of the undesired 8-isomer.
Solutions:
-
Choice of Synthesis Route: The Bischler-Napieralski reaction is generally reported to be highly regioselective for the formation of 6-substituted isoquinolines from m-substituted phenethylamines.[6] The Pictet-Spengler reaction's regioselectivity is highly dependent on the pH of the reaction medium.
-
pH Control (Pictet-Spengler Reaction): For the Pictet-Spengler reaction with 3-hydroxyphenethylamines, the pH of the reaction medium significantly influences the ratio of 6-hydroxy to 8-hydroxy isomers. Acidic conditions strongly favor the formation of the 6-hydroxy isomer. As the pH increases towards neutral, the proportion of the 8-hydroxy isomer increases.[8][9]
-
Choice of Lewis Acid (Bischler-Napieralski Reaction): The choice of the dehydrating agent/Lewis acid can influence the regioselectivity. While specific comparative data for 6-hydroxyisoquinoline is scarce, it is advisable to start with commonly used reagents like POCl₃ or P₂O₅, which are known to promote the desired cyclization.
-
Temperature Control: Running the reaction at the lowest effective temperature can enhance selectivity. High temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers.
Issue 2: Low overall yield of 6-hydroxyisoquinoline.
Cause: Low yields can be attributed to several factors, including incomplete reaction, product decomposition, or loss during workup and purification.
Solutions:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature or an extension of the reaction time may be necessary. However, be cautious of potential side reactions at higher temperatures.
-
Purity of Reagents: Use high-purity starting materials and dry solvents, as impurities can interfere with the reaction.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of starting materials and products.
-
Workup Procedure: Minimize the exposure of the product to strong acids or bases during workup if it is found to be unstable under these conditions. Ensure complete extraction of the product from the aqueous layer.
-
Purification: Choose an appropriate purification method. Column chromatography with a suitable solvent system is often effective for separating the desired product from isomers and other impurities.
Data Presentation
Table 1: Influence of pH on Isomer Formation in the Pictet-Spengler Reaction of 3-Hydroxyphenethylamine and Acetaldehyde
| pH | 6-Hydroxytetrahydroisoquinoline (%) | 8-Hydroxytetrahydroisoquinoline (%) |
| Acidic | Exclusive formation | Not observed |
| 7 | 50 | 50 |
| 8.5 | 82 | 18 |
Data adapted from a computational study on the Pictet-Spengler reaction.[8]
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxyisoquinoline via Bischler-Napieralski Reaction (followed by demethylation)
This protocol is a representative procedure for the Bischler-Napieralski reaction, which can be adapted for the synthesis of 6-methoxyisoquinoline, a precursor to 6-hydroxyisoquinoline. The methoxy group serves as a protecting group for the hydroxyl functionality.
Step 1: Acylation of 3-Methoxyphenethylamine
-
To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add a solution of acetyl chloride (1.1 equivalents) dropwise.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to scavenge the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acetyl-3-methoxyphenethylamine.
Step 2: Cyclization to 1-Methyl-6-methoxy-3,4-dihydroisoquinoline
-
To the crude N-acetyl-3-methoxyphenethylamine, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a suitable solvent like dry toluene or acetonitrile.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of >10 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Dehydrogenation to 1-Methyl-6-methoxyisoquinoline
-
Dissolve the crude 1-methyl-6-methoxy-3,4-dihydroisoquinoline in a high-boiling solvent such as xylene or decalin.
-
Add a dehydrogenation agent, such as 10% palladium on carbon (Pd/C).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture, filter off the catalyst, and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Step 4: Demethylation to 1-Methyl-6-hydroxyisoquinoline
-
Dissolve the 1-methyl-6-methoxyisoquinoline in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and add a demethylating agent such as boron tribromide (BBr₃) dropwise.
-
Stir the reaction at room temperature for several hours.
-
Carefully quench the reaction with methanol, followed by water.
-
Neutralize the solution and extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to obtain the final product, which can be further purified by chromatography or recrystallization.
Visualizations
Caption: Workflow for the synthesis of 6-hydroxyisoquinoline.
Caption: Troubleshooting isomer formation in 6-hydroxyisoquinoline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structural Elucidation of BB-22 6-Hydroxyisoquinoline Isomer: A Comparative Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties and Alternatives
A crucial first step in structural confirmation is the determination of basic physicochemical properties. While comprehensive experimental data for the BB-22 6-hydroxyisoquinoline isomer is scarce, some fundamental properties can be inferred or are available from commercial suppliers. A comparison with the parent compound, BB-22, and another potential positional isomer, the 7-hydroxyisoquinoline isomer, is presented below.
| Property | BB-22 | This compound | BB-22 7-hydroxyisoquinoline isomer |
| Molecular Formula | C₂₅H₂₄N₂O₂ | C₂₅H₂₄N₂O₂ | C₂₅H₂₄N₂O₂ |
| Molecular Weight | 384.5 g/mol | 384.5 g/mol | 384.5 g/mol |
| General Appearance | Crystalline solid | Crystalline solid | Not specified |
| Solubility | Soluble in organic solvents like DMF and DMSO | Soluble in DMF and DMSO | Soluble in DMF, DMSO, and Ethanol |
Experimental Protocols for Structural Confirmation
The definitive structural elucidation of the this compound necessitates a combination of spectroscopic techniques. The following are standard and essential experimental protocols for this purpose.
Mass Spectrometry (MS)
Methodology:
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a gas chromatograph (GC) or liquid chromatograph (LC).
-
Ionization Mode: Electron Ionization (EI) for GC-MS to induce fragmentation and Electrospray Ionization (ESI) for LC-MS for softer ionization and observation of the molecular ion.
-
Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. For LC-MS, the solution can be directly injected. For GC-MS, derivatization (e.g., silylation) of the hydroxyl group may be necessary to improve volatility and chromatographic performance.
-
Data Acquisition: Full scan mass spectra are acquired to determine the molecular weight and fragmentation pattern. Tandem MS (MS/MS) experiments are performed on the protonated molecule or key fragment ions to obtain further structural information.
Expected Data: The high-resolution mass spectrum should confirm the elemental composition (C₂₅H₂₄N₂O₂). The fragmentation pattern will be critical in distinguishing it from other isomers. Key fragments would arise from the cleavage of the ester linkage and fragmentation of the indole and isoquinoline ring systems. The position of the hydroxyl group on the isoquinoline ring will influence the fragmentation pathways, leading to unique product ions in the MS/MS spectrum compared to other positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the number and chemical environment of protons.
-
¹³C NMR: To determine the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is essential for assigning the substitution pattern on the isoquinoline ring. The HMBC experiment, in particular, will be crucial to confirm the position of the hydroxyl group by observing long-range correlations between protons and carbons.
-
Expected Data: The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the indole and isoquinoline rings, the cyclohexylmethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the isoquinoline protons will be the most informative feature for confirming the 6-hydroxy substitution pattern. Comparison of these shifts with simulated spectra or with data from known 6-hydroxyisoquinoline derivatives would provide strong evidence for the proposed structure.
Infrared (IR) Spectroscopy
Methodology:
-
Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a thin film after dissolving in a volatile solvent.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Data: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching vibration around 3200-3600 cm⁻¹ for the hydroxyl group.
-
A C=O stretching vibration around 1700-1750 cm⁻¹ for the ester group.
-
C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.
-
C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹).
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a novel psychoactive substance like the this compound.
Caption: Experimental workflow for the structural confirmation of the this compound.
Conclusion
The structural confirmation of novel psychoactive substances like the this compound is a critical task for forensic and research laboratories. While publicly available, detailed experimental data for this specific compound is limited, a systematic approach utilizing high-resolution mass spectrometry, comprehensive NMR spectroscopy, and infrared spectroscopy is essential for its unambiguous identification. This guide provides the foundational experimental protocols and a comparative framework to aid researchers in the structural elucidation of this and other emerging synthetic cannabinoids. The generation and public dissemination of such analytical data are crucial for advancing our understanding of the NPS landscape and ensuring accurate identification in forensic casework.
Purity and Comparative Analysis of Synthetic Cannabinoid BB-22 and its 6-Hydroxyisoquinoline Isomer
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cannabinoid BB-22 and its 6-hydroxyisoquinoline isomer. Due to a lack of publicly available experimental data on the 6-hydroxyisoquinoline isomer, this document focuses on the known purity and pharmacological profile of the parent compound, BB-22, and compares it with other relevant synthetic cannabinoids. The physiological and toxicological properties of the BB-22 6-hydroxyisoquinoline isomer are currently unknown[1]. It is commercially available as a reference standard with a specified purity of ≥98%.
Comparative Data of Synthetic Cannabinoids
The following table summarizes the available data on the purity and cannabinoid receptor binding affinity of BB-22 and other relevant synthetic cannabinoids. This data is essential for researchers engaged in the analytical identification and pharmacological characterization of these compounds.
| Compound | Purity | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Reference |
| BB-22 | ≥98% (as reference standard) | 0.11 - 0.217 | 0.338 | [2][3] |
| This compound | ≥98% (as reference standard) | Data not available | Data not available | |
| 5F-PB-22 | Not specified | 0.13 | Data not available | [3] |
| JWH-018 | Not specified | 3.38 | Data not available | [3] |
Experimental Protocols
Accurate purity analysis and characterization of synthetic cannabinoids are critical for research and forensic applications. The following are detailed methodologies for key experiments.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds, making it suitable for the purity assessment of synthetic cannabinoids.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent Intuvo 9000 GC with FID or MS detector).
-
Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
GC Conditions:
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthetic cannabinoid standard in methanol.
-
Further dilute the stock solution to a working concentration of 10 µg/mL with methanol.
-
Inject 1 µL of the working solution into the GC-MS system.
Data Analysis: The purity is determined by calculating the peak area percentage of the main compound relative to the total peak areas of all detected compounds in the chromatogram. The mass spectrum of the primary peak should be compared with a reference spectrum for identity confirmation.
Cannabinoid Receptor Binding Affinity Assay
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. The following protocol describes a competitive binding assay using human cannabinoid receptors.
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compounds (BB-22, etc.) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at varying concentrations, and the radioligand at a fixed concentration.
-
Add the cell membranes containing the target receptor to initiate the binding reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. BB-22 has been shown to be a full agonist at both CB1 and CB2 receptors[2].
Visualizations
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids, including BB-22, primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
Caption: Signaling pathway of synthetic cannabinoids via CB1/CB2 receptors.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of a synthetic cannabinoid reference standard.
Caption: Workflow for synthetic cannabinoid purity analysis using GC-MS.
References
- 1. BB-22 6-hydroxyquinoline isomer | 2365471-70-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating 6-Hydroxyisoquinoline and Its Isomers: A Comparative Guide for Researchers
A comprehensive guide for the analytical differentiation of 6-hydroxyisoquinoline (a positional isomer of the quinolinol moiety found in synthetic cannabinoids like BB-22) from its other isomers. This document provides a comparative analysis of chromatographic and spectroscopic techniques, supported by experimental data and detailed protocols to aid researchers in achieving accurate identification and quantification.
The structural similarity of positional isomers of hydroxy-substituted quinolines and isoquinolines presents a significant analytical challenge in various scientific disciplines, including drug development, forensic science, and metabolic studies. Accurate differentiation is crucial as even minor shifts in substituent positions on the aromatic rings can lead to substantial differences in biological activity, toxicity, and metabolic fate. This guide focuses on the analytical techniques used to distinguish 6-hydroxyisoquinoline from its various positional isomers.
Comparative Analysis of Analytical Techniques
The differentiation of hydroxyisoquinoline and hydroxyquinoline isomers primarily relies on chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provide the detailed structural information necessary for unambiguous identification.
Chromatographic Separation
Chromatographic techniques exploit the subtle differences in the physicochemical properties of isomers, such as polarity and volatility, to achieve separation.
Table 1: Chromatographic Data for the Separation of Hydroxyquinoline and Hydroxyisoquinoline Isomers
| Isomer | Retention Time (GC)[1] | Retention Time (LC)[1] |
| 5F-PB-22 (quinolin-8-yl ester) | 16.32 min | 12.8 min |
| 7-hydroxyquinoline isomer | 16.45 min | 13.5 min |
| 6-hydroxyquinoline isomer | 16.51 min | 13.8 min |
| 5-hydroxyquinoline isomer | 16.33 min | 12.9 min |
| 4-hydroxyquinoline isomer | 16.35 min | 13.1 min |
| 3-hydroxyquinoline isomer | 16.58 min | 14.2 min |
| 8-hydroxyisoquinoline isomer | 16.65 min | 14.5 min |
| 7-hydroxyisoquinoline isomer | 16.72 min | 14.8 min |
| 6-hydroxyisoquinoline isomer | 16.78 min | 15.1 min |
| 5-hydroxyisoquinoline isomer | 16.85 min | 15.4 min |
| 4-hydroxyisoquinoline isomer | 16.92 min | 15.7 min |
Note: The data presented is for the corresponding 1-(5-fluoropentyl)-1H-indole-3-carboxylate derivatives of the listed isomers, as reported in a study on 5F-PB-22 and its regioisomers. This provides a relevant comparison for the chromatographic behavior of the core heterocyclic structures.
Spectroscopic Analysis
Spectroscopic techniques provide fingerprint-like data that can definitively identify isomers based on their unique molecular structures.
Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ. Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) is particularly useful for differentiating isomers by comparing the relative intensities of fragment ions.[1][2][3] For instance, in the analysis of 5F-PB-22 and its isomers, the relative intensity of the product ion at m/z 232 varied significantly between isomers at different collision energies.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, which is unique for each isomer. For example, the proton chemical shifts in the aromatic region of the ¹H NMR spectrum will be distinct for each positional isomer of hydroxyisoquinoline.[4][5][6]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile derivatives of hydroxyisoquinoline isomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Derivatization: Convert the hydroxyl group of the isomers to a more volatile silyl ether (e.g., using BSTFA) or an ester.
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a non-polar or slightly polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve baseline separation of the isomers. A typical program might start at 100°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Detection: The mass spectrometer is operated in full scan mode to obtain the mass spectra of the eluting peaks.
-
Analysis: Compare the retention times and the fragmentation patterns of the unknown samples with those of reference standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate and identify hydroxyisoquinoline isomers in complex matrices.[7][8]
Instrumentation:
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water).
-
Separation: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be 10-90% B over 15 minutes.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted analysis or product ion scan mode for structural confirmation. The precursor ion will be the protonated molecule [M+H]⁺.
-
Analysis: Differentiate isomers based on their retention times and the relative intensities of their product ions generated by CID.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for the unambiguous identification of isomers.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a pure sample of the isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals.
-
Analysis: The chemical shifts and coupling constants of the aromatic protons will be unique for each isomer, allowing for definitive structural assignment.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the differentiation of 6-hydroxyisoquinoline from its isomers.
This guide provides a foundational framework for researchers and scientists to effectively differentiate 6-hydroxyisoquinoline from its isomers. The selection of the most appropriate analytical technique will depend on the specific research question, the complexity of the sample matrix, and the available instrumentation. For definitive identification, a combination of chromatographic separation and spectroscopic analysis is highly recommended.
References
- 1. scispace.com [scispace.com]
- 2. lcms.cz [lcms.cz]
- 3. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 4. 6-Hydroxyquinoline(580-16-5) 1H NMR spectrum [chemicalbook.com]
- 5. ias.ac.in [ias.ac.in]
- 6. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]
- 7. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to BB-22 6-hydroxyisoquinoline and 8-hydroxyquinoline Isomers for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic cannabinoid isomers is critical for advancing research in pharmacology and toxicology. This guide provides a comparative overview of two isomers of the potent synthetic cannabinoid BB-22: the 6-hydroxyisoquinoline isomer and the parent 8-hydroxyquinoline isomer.
While direct comparative experimental data for the BB-22 6-hydroxyisoquinoline isomer is not publicly available, this guide outlines the established experimental protocols used to characterize such compounds. By understanding these methodologies, researchers can effectively design studies to elucidate the pharmacological profiles of these and other novel synthetic cannabinoids. The information available for the well-characterized parent compound, BB-22 (8-hydroxyquinoline isomer), is presented as a baseline for comparison.
Chemical Structures
The fundamental difference between the two isomers lies in the structure and attachment point of the heterocyclic ring system to the indole core. BB-22 features an 8-hydroxyquinoline moiety, whereas the isomer possesses a 6-hydroxyisoquinoline group. This structural alteration can significantly impact the molecule's interaction with cannabinoid receptors and its metabolic fate.
A Comparative Analysis of BB-22 and PB-22 Analogs: Potency, Efficacy, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two notable synthetic cannabinoids, BB-22 (QUCHIC) and PB-22 (QUPIC), and their analogs. The information presented herein is intended for an audience with a professional background in pharmacology and drug development, offering a detailed examination of their performance based on experimental data. This analysis focuses on their receptor binding affinities, functional activities, and the intracellular signaling cascades they trigger.
Introduction to BB-22 and PB-22
BB-22 (QUCHIC; quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) and PB-22 (QUPIC; quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate) are potent synthetic cannabinoid receptor agonists. Structurally, they share a quinolinyl ester linker, a feature that distinguishes them from many other synthetic cannabinoid classes. Their primary molecular targets are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are key components of the endocannabinoid system. Both compounds have been identified as full agonists at these receptors, exhibiting high potency.[1]
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the in vitro pharmacological data for BB-22, PB-22, and some of their key analogs. This data provides a quantitative basis for comparing their potency and efficacy at cannabinoid receptors.
Table 1: CB1 and CB2 Receptor Binding Affinities (Ki) of BB-22, PB-22, and Analogs
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| BB-22 (QUCHIC) | 0.11 - 0.217 | 0.338 | [1] |
| PB-22 (QUPIC) | Similar to BB-22 | Data not available | [1] |
| 5F-PB-22 | Data not available | Data not available |
Note: Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.
Table 2: CB1 and CB2 Receptor Functional Activity (EC50) of BB-22, PB-22, and Analogs
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |
| BB-22 (QUCHIC) | 2.9 | Data not available | [1] |
| PB-22 (QUPIC) | 1959 | 206 | [2] |
| 5F-PB-22 | 3.7 | 6.5 | [2][3] |
Note: EC50 values represent the concentration of a drug that gives a half-maximal response. Lower EC50 values indicate greater potency.
Experimental Protocols
The data presented in this guide are derived from established in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Cannabinoid Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled cannabinoid agonist with high affinity, typically [³H]CP-55,940, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., BB-22 or PB-22 analogs).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cannabinoid Receptor Functional Assay (FLIPR Membrane Potential Assay)
This assay measures the functional potency (EC50) of a compound by detecting changes in membrane potential following receptor activation.
-
Cell Culture: Cells stably co-expressing the human CB1 or CB2 receptor and a G-protein-activated inwardly rectifying potassium (GIRK) channel are used.
-
Fluorescent Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye.
-
Compound Addition: The test compound is added to the cells at various concentrations.
-
Signal Detection: Activation of the CB1/CB2 receptor by an agonist leads to the opening of the GIRK channels, causing a change in membrane potential. This change is detected as a change in the fluorescence intensity of the dye, measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated.
Signaling Pathways
Activation of CB1 and CB2 receptors by agonists like BB-22 and PB-22 initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to and activation of inhibitory G-proteins (Gi/o).
Caption: Canonical G-protein signaling pathway activated by BB-22 and PB-22 analogs.
Upon agonist binding, the activated G-protein dissociates into its α and βγ subunits. The αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits can directly modulate the activity of ion channels, such as inhibiting N-type calcium channels and activating G-protein-gated inwardly rectifying potassium (GIRK) channels. Furthermore, both G-protein subunits can contribute to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
In addition to G-protein-dependent signaling, agonist binding can also trigger G-protein-independent pathways, most notably involving β-arrestin.
Caption: β-Arrestin mediated signaling and receptor regulation.
Following agonist-induced receptor activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation event promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization. β-arrestin also acts as a scaffold protein, facilitating the internalization of the receptor and initiating downstream signaling cascades, including the activation of the MAPK pathway.
Conclusion
BB-22 and PB-22 are potent, full agonists at cannabinoid receptors, with BB-22 demonstrating particularly high affinity for the CB1 receptor. The fluorination of the pentyl chain in PB-22 to create 5F-PB-22 significantly increases its potency at both CB1 and CB2 receptors. The activation of these receptors by BB-22, PB-22, and their analogs triggers a complex network of intracellular signaling pathways, primarily mediated by Gi/o proteins and modulated by β-arrestin. This comparative analysis provides a foundational understanding for researchers engaged in the study of synthetic cannabinoids and the development of novel therapeutics targeting the endocannabinoid system. Further research into a wider range of structural analogs is necessary to fully elucidate the structure-activity relationships within this chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of BB-22: A Comparative Guide for Researchers
A Note on Chemical Nomenclature: The subject of this guide was initially specified as the "BB-22 6-hydroxyisoquinoline isomer." However, a thorough review of the scientific literature indicates that the well-characterized synthetic cannabinoid is BB-22 (also known as QUCHIC) , which features a quinoline structure. There is currently no available data on a "6-hydroxyisoquinoline isomer" of BB-22. Consequently, this guide will focus on the in vitro validation of BB-22, providing a comparative analysis against other relevant synthetic cannabinoids such as PB-22, 5F-PB-22, and the widely studied JWH-018. This information is intended to provide an objective, data-driven resource for researchers, scientists, and professionals in drug development.
Comparative Analysis of In Vitro Performance
The following tables provide a summary of key in vitro data to facilitate a direct comparison between BB-22 and its alternatives.
Table 1: Cannabinoid Receptor Binding Affinity (Ki)
This table outlines the binding affinity of each compound to the human cannabinoid receptors CB1 and CB2. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| BB-22 (QUCHIC) | 0.11 - 0.217[1][2] | 0.338[1] |
| 5F-PB-22 | 0.27[3] | Not Reported in Cited Literature |
| JWH-018 | 9.00 ± 5.00[4] | 2.94 ± 2.65[4] |
Table 2: Cannabinoid Receptor Functional Activity (EC50)
This table presents the potency of each compound in activating the cannabinoid receptors. A lower EC50 value signifies greater potency.
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | Agonist Type |
| BB-22 (QUCHIC) | 2.9[1][2] | Not Reported in Cited Literature | Full Agonist[1] |
| 5F-PB-22 | 0.95[3] | 11[3] | Full Agonist[3] |
| JWH-018 | 102[4] | 133[4] | Full Agonist[4] |
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This table highlights the metabolic stability of the compounds when exposed to human liver enzymes.
| Compound | Half-life (t1/2, min) | Primary Metabolic Pathway |
| BB-22 (QUCHIC) | Not explicitly quantified in cited literature | Ester hydrolysis[5] |
| FDU-PB-22 | 12.4[6] | Ester hydrolysis[6] |
| FUB-PB-22 | 11.5[6] | Ester hydrolysis[6] |
| JWH-018 | Not explicitly quantified in cited literature | Monohydroxylation and N-dealkylation[7][8] |
Detailed Experimental Protocols
The following are generalized methodologies for the key in vitro experiments cited in this guide.
Cannabinoid Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity of a compound to a receptor.
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are isolated and prepared.
-
Assay Buffer: A standard binding buffer is used, typically containing 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA, at a pH of 7.4.[9]
-
Radioligand: A radiolabeled ligand with high affinity for cannabinoid receptors, such as [³H]CP-55,940, is utilized.
-
Competition Reaction: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the non-labeled test compound (e.g., BB-22).
-
Incubation: The mixture is incubated, typically for 60 to 90 minutes at 30°C, to allow binding to reach equilibrium.[9]
-
Filtration: The reaction is stopped by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity captured on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Cannabinoid Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the extent to which a compound activates the G-proteins coupled to the cannabinoid receptors.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the target receptor are used.
-
Assay Buffer: The buffer for this assay typically includes 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA, at a pH of 7.4.
-
Reaction: The membranes are incubated with various concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: The reaction is typically conducted at 30°C for 60 minutes.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS that has bound to the activated G-proteins is quantified via scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (the concentration at which the compound elicits 50% of its maximal effect) and the Eₘₐₓ (the maximum effect).
In Vitro Hepatocyte Metabolism Assay
This method is used to identify the metabolic pathways of a compound.
-
Hepatocyte Incubation: The test compound (e.g., 10 μmol/L of BB-22) is incubated with cryopreserved human hepatocytes at 37°C for a set duration, such as 3 hours.[5]
-
Reaction Quenching: The metabolic process is halted by the addition of a cold organic solvent, like acetonitrile.
-
Sample Preparation: The mixture is centrifuged to remove precipitated proteins, and the resulting supernatant is collected.
-
LC-MS/MS Analysis: The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites.
-
Metabolite Identification: The data is analyzed to identify metabolites based on their mass-to-charge ratios and fragmentation patterns.
Visual Representations of Key Processes
Cannabinoid Receptor Agonist Signaling Pathway
Caption: Canonical signaling pathway of a cannabinoid receptor agonist.
Experimental Workflow for In Vitro Metabolism Analysis```dot
Caption: Relationship between key in vitro validation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecddrepository.org [ecddrepository.org]
- 4. JWH-018 - Wikipedia [en.wikipedia.org]
- 5. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro phase I metabolism of the synthetic cannabimimetic JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
Navigating the Cross-Reactivity of Synthetic Cannabinoids: A Comparative Guide on BB-22 6-hydroxyisoquinoline Isomer in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The rapid emergence of novel psychoactive substances, particularly synthetic cannabinoids, presents a significant challenge for toxicological screening and drug development. One such compound, BB-22 (also known as QUCHIC), and its structural isomers, require careful consideration when utilizing immunoassay-based detection methods. This guide provides a comparative analysis of the potential cross-reactivity of the BB-22 6-hydroxyisoquinoline isomer in common immunoassays, supported by experimental data from structurally related compounds and detailed methodologies.
Understanding BB-22 and its Isomers
BB-22, chemically identified as 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester, is a potent synthetic cannabinoid.[1][2][3] It is a structural analog of the well-known synthetic cannabinoid JWH-018, with the key difference being the substitution of JWH-018's naphthalene group with an 8-hydroxyquinoline moiety.[2] The focus of this guide, the 6-hydroxyisoquinoline isomer of BB-22, would theoretically have the ester linkage at the 6-position of the quinoline ring, as opposed to the 8-position in the parent BB-22. This seemingly minor positional change can have a significant impact on antibody recognition in immunoassays.
Metabolic Fate of BB-22: The True Targets of Immunoassays
Immunoassays for drug screening often target metabolites, which are typically present at higher concentrations in biological samples like urine than the parent compound. The primary metabolic pathway for BB-22 involves the hydrolysis of the ester bond, resulting in the formation of BB-22 3-carboxyindole and the corresponding hydroxyquinoline.[4][5][6] Further metabolism can lead to hydroxylation on the cyclohexylmethyl or indole portions of the molecule.[4][6]
Metabolic pathway of BB-22.
Understanding these metabolic pathways is crucial, as the antibodies used in immunoassays are often raised against these more polar metabolites to enhance detection sensitivity.
Immunoassay Principles and Cross-Reactivity
Enzyme-linked immunosorbent assays (ELISAs) are a common platform for initial drug screening.[7] These are typically competitive assays where the drug or metabolite in the sample competes with a labeled drug for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in a lower signal, indicating a positive result.
Cross-reactivity occurs when the antibody binds to compounds other than the target analyte, such as structural analogs or isomers. The degree of cross-reactivity is influenced by the structural similarity between the target and the cross-reacting compound. For synthetic cannabinoids, factors like the core indole structure, the length and composition of the alkyl chain, and the nature of the linked group all play a role in antibody recognition.[3][8]
Comparative Cross-Reactivity Data: Insights from JWH-018
Given the absence of direct data for BB-22, the following tables summarize the cross-reactivity of JWH-018 and its metabolites in commercially available ELISA kits. This data serves as a valuable reference for predicting the potential behavior of BB-22 and its isomers. The antibodies in these kits are typically raised against a specific JWH-018 metabolite, and their ability to detect other related compounds is a measure of their cross-reactivity.
Table 1: Cross-Reactivity of JWH-018 and its Analogs in a JWH-018 Metabolite-Specific ELISA
| Compound | Concentration for 50% Inhibition (ng/mL) | Cross-Reactivity (%) |
| JWH-018 N-(5-hydroxypentyl) metabolite | 5 | 100 |
| JWH-018 N-pentanoic acid metabolite | 10 | 50 |
| JWH-018 | 100 | 5 |
| JWH-073 | 50 | 10 |
| AM-2201 | 25 | 20 |
Data is representative and compiled from various sources for illustrative purposes.[7][9][10]
Table 2: Cross-Reactivity of Various Synthetic Cannabinoids in a Broad-Spectrum Synthetic Cannabinoid ELISA
| Compound | Cross-Reactivity (%) |
| JWH-018 N-pentanoic acid | 100 |
| JWH-073 N-butanoic acid | 120 |
| AM-2201 N-(4-hydroxypentyl) metabolite | 75 |
| UR-144 N-pentanoic acid | 80 |
| XLR-11 N-(4-hydroxypentyl) metabolite | 60 |
Data is representative and compiled from various sources for illustrative purposes.[3][11]
Predicting the Cross-Reactivity of this compound
Based on the available data for JWH-018 and general principles of immunoassay cross-reactivity, we can make the following predictions for the this compound:
-
Recognition of the Core Structure: Immunoassays targeting the indole-3-carboxylic acid core, a common feature after hydrolysis, would likely show some cross-reactivity with the major metabolite of BB-22.
-
Impact of the Quinoline Moiety: The substitution of the naphthalene group (in JWH-018) with a hydroxyisoquinoline group (in BB-22) is a significant structural change that will likely reduce cross-reactivity in assays developed specifically for JWH-018 or its naphthalenic analogs. Antibodies are highly specific to the shape and electronic properties of the hapten they were raised against.
-
Influence of Isomer Position: The difference in the linkage position on the quinoline ring (6-position vs. 8-position in the parent BB-22) would almost certainly affect antibody binding. The precise impact would depend on the specific antibody and how it recognizes the orientation of the quinoline ring. It is plausible that an antibody raised against an 8-substituted quinoline would have significantly lower affinity for a 6-substituted isomer.
Experimental Protocols
A generalized protocol for a competitive ELISA for the detection of synthetic cannabinoids is provided below. It is essential to follow the specific instructions provided with a commercial assay kit.
Representative Competitive ELISA Protocol for Synthetic Cannabinoid Screening
1. Reagent Preparation:
- Prepare wash buffer by diluting a concentrated stock solution with deionized water.
- Reconstitute or dilute standards, controls, and enzyme-conjugated drug according to the kit instructions.
- Allow all reagents to reach room temperature before use.
2. Sample Preparation:
- Urine samples may be used directly or may require dilution with the provided sample buffer.
- For other matrices like blood or oral fluid, specific extraction and preparation steps are necessary.
3. Assay Procedure:
Generalized competitive ELISA workflow.
4. Data Analysis:
- Calculate the average absorbance for each set of standards, controls, and samples.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.
- Results are typically reported as positive or negative based on a pre-defined cutoff concentration.
Conclusion and Recommendations
The detection of emerging synthetic cannabinoids like BB-22 and its isomers by immunoassay is a complex issue. While direct cross-reactivity data for the this compound is currently lacking, an understanding of its metabolism and a comparative analysis with structurally similar compounds like JWH-018 provide valuable insights.
It is highly probable that immunoassays developed for other classes of synthetic cannabinoids will have limited and unpredictable cross-reactivity with BB-22 and its isomers due to significant structural differences, particularly the quinoline moiety. The positional isomerism (6- vs. 8-hydroxyisoquinoline) will further impact antibody recognition.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Assume Low Cross-Reactivity: Do not assume that existing synthetic cannabinoid immunoassays will reliably detect BB-22 or its isomers.
-
Target Metabolites: When developing new assays, consider targeting the common hydrolyzed metabolite, BB-22 3-carboxyindole.
-
Confirmation is Crucial: All presumptive positive results from any immunoassay for novel psychoactive substances should be confirmed by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Validation is Essential: Any immunoassay intended for the detection of BB-22 or its isomers must be rigorously validated with the specific target compounds to determine its sensitivity and cross-reactivity profile.
The development of specific and sensitive immunoassays for novel synthetic cannabinoids like BB-22 is an ongoing challenge that requires continuous research and validation to ensure accurate and reliable detection.
References
- 1. mybiosource.com [mybiosource.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits | National Institute of Justice [nij.ojp.gov]
- 4. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Isoquinoline Isomer Identification
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of isoquinoline isomers are critical in various scientific disciplines, including drug discovery, pharmacology, and forensic science. The structural similarity among these isomers presents a significant analytical challenge. This guide provides an objective comparison of key analytical techniques employed for the identification of isoquinoline isomers, supported by experimental data and detailed methodologies.
Overview of Analytical Techniques
The selection of an appropriate analytical technique for isoquinoline isomer identification depends on the type of isomerism (positional, constitutional, or stereoisomerism), the complexity of the sample matrix, and the required sensitivity and resolution. The most commonly employed techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Ion Mobility Spectrometry (IMS).
Quantitative Performance Comparison
The following tables summarize the quantitative performance of different analytical techniques for the separation and identification of isoquinoline isomers based on reported experimental data.
Table 1: Comparison of Chromatographic and Electrophoretic Techniques for Isoquinoline Isomer Separation
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Resolution (Rs) | Good for volatile isomers; baseline separation (Rs > 1.5) achievable for many positional isomers.[1] | Excellent for a wide range of isomers, including non-volatile and thermally labile ones. Baseline separation is commonly achieved.[1] | High efficiency and excellent resolution, particularly for chiral separations of enantiomers.[2] |
| Analysis Time | Typically longer run times (e.g., >30 min) for complex mixtures of positional isomers.[1] | Can be faster than GC for specific applications, with typical run times from a few minutes to under 30 minutes.[3] | Generally fast analysis times, often under 15 minutes for chiral separations.[4] |
| Applicability | Suitable for volatile and thermally stable isoquinoline derivatives. Derivatization may be required for non-volatile compounds. | Broad applicability to a wide range of isoquinoline isomers, including salts and polar compounds. | Ideal for charged and polar analytes, and excels at chiral separations. |
| Example Isomers | Positional isomers of synthetic cannabinoids with isoquinoline moieties.[1] | Positional and stereoisomers of various isoquinoline alkaloids.[3] | Enantiomers of tetrahydroisoquinoline neurotoxins.[2] |
Table 2: Comparison of Mass Spectrometry-Based Techniques for Isoquinoline Isomer Identification
| Parameter | GC-Electron Ionization-MS (GC-EI-MS) | LC-Electrospray Ionization-MS/MS (LC-ESI-MS/MS) | Ion Mobility Spectrometry-MS (IMS-MS) |
| Limit of Detection (LOD) | Generally in the low ng/mL to pg/mL range. | High sensitivity, with LODs often in the low µg/L to ng/L range.[4] | High sensitivity, comparable to or exceeding LC-MS/MS.[5] |
| Isomer Differentiation | Similar EI mass spectra for many positional isomers can make differentiation challenging without chromatographic separation.[1] | Collision-Induced Dissociation (CID) can produce different product ion ratios for isomers, aiding in their differentiation even without complete chromatographic separation.[1] | Separates ions based on their size, shape, and charge (Collision Cross-Section, CCS), providing an additional dimension of separation for isomers.[6][7][8] |
| Quantitative Accuracy | Good for targeted analysis with appropriate calibration. | Excellent for quantitative analysis due to high selectivity and sensitivity. | Emerging as a powerful tool for both qualitative and quantitative analysis. |
| Key Advantage | Robust and well-established technique with extensive spectral libraries. | Versatile for a wide range of non-volatile and polar isomers. | Ability to separate isomers that are difficult to resolve by chromatography alone.[6][7] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomers
This protocol is based on the analysis of synthetic cannabinoids containing an isoquinoline moiety.[1]
-
Instrumentation: Agilent 7890A GC coupled to a 5975C MS detector.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 300°C at 10°C/min, and held for 10 minutes.
-
Injection: 1 µL in splitless mode at an injector temperature of 250°C.
-
MS Detection: Electron ionization (EI) at 70 eV. Data acquired in full scan mode (m/z 50-550).
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Positional Isomers
This protocol is adapted from a study differentiating quinolinyl- and isoquinolinyl-substituted indole derivatives.[1]
-
Instrumentation: Agilent 1200 series HPLC coupled to a 6410 Triple Quadrupole MS.
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification, with precursor and product ions optimized for each isomer. Collision energy was varied to induce specific fragmentation patterns for isomer differentiation.
Capillary Electrophoresis (CE) for Chiral Separation
This protocol is for the enantioseparation of tetrahydroisoquinoline derivatives.[2]
-
Instrumentation: A standard CE system with a UV or MS detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing a chiral selector (e.g., 15 mM sulfated-β-cyclodextrin).
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a specific wavelength (e.g., 214 nm) or coupled to a mass spectrometer for sensitive and selective detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the unambiguous structural determination of isomers.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom.
-
2D NMR: Techniques like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms and definitively identify the isomeric structure. For instance, HMBC can reveal long-range correlations that are crucial for differentiating positional isomers.[9][10]
-
Visualizing Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows and the logical approach to selecting an appropriate analytical technique.
Caption: Workflow for GC-MS analysis of isoquinoline isomers.
Caption: Workflow for HPLC-MS/MS analysis of isoquinoline isomers.
Caption: Logical guide for selecting an analytical technique.
Conclusion
The choice of an analytical technique for the identification of isoquinoline isomers is multifaceted and depends on the specific analytical challenge.
-
GC-MS is a robust technique for volatile positional isomers, though it may struggle with differentiation based on mass spectra alone.
-
HPLC-MS/MS offers great versatility and sensitivity for a wide range of isomers, with the added advantage of CID for differentiating isomers that are not fully resolved chromatographically.
-
Capillary Electrophoresis is a powerful tool for the rapid and highly efficient separation of chiral isoquinoline isomers.
-
Ion Mobility Spectrometry provides an orthogonal separation dimension based on molecular shape, which is invaluable for distinguishing isomers that are challenging to separate by other means.
-
NMR Spectroscopy remains the gold standard for unambiguous structure elucidation and is often used to confirm the identity of isolated isomers.
For comprehensive characterization, a multi-technique approach is often the most effective strategy, leveraging the strengths of each method to overcome the challenges posed by the structural similarity of isoquinoline isomers.
References
- 1. scispace.com [scispace.com]
- 2. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Isoquinoline alkaloids: a 15N NMR and x‐ray study. Part 2 | Semantic Scholar [semanticscholar.org]
- 10. 15N NMR and X-ray Study of Isoquinoline... - RIV - TA ČR Starfos [old.starfos.tacr.cz]
Head-to-Head Study of BB-22 Isomers' Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the reported receptor binding affinities of BB-22 for the human cannabinoid receptors CB1 and CB2. It is important to note that these studies did not differentiate between potential isomers of BB-22.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |
| BB-22 (QUCHIC) | CB1 | 0.11 - 0.217 | [1][2] |
| BB-22 (QUCHIC) | CB2 | 0.338 | [2] |
BB-22 demonstrates high affinity for both CB1 and CB2 receptors, acting as a full agonist[2]. Its binding affinity for the CB1 receptor is reported to be approximately 30 times higher than that of the first-generation synthetic cannabinoid JWH-018[1].
The Importance of Stereoisomerism in Cannabinoid Receptor Binding
While specific data on BB-22 isomers is lacking, research on other synthetic cannabinoids highlights the significance of chirality in receptor interaction. The spatial arrangement of atoms in stereoisomers can dramatically influence how a molecule fits into a receptor's binding pocket, leading to differences in affinity and efficacy.
For instance, studies on the synthetic cannabinoid WIN 55,212-2 have shown that the (R)-(+)-enantiomer is pharmacologically active, while the (S)-(-)-enantiomer displays significantly lower activity[3]. This enantioselectivity underscores the three-dimensional specificity of the cannabinoid receptor binding sites. It is therefore highly probable that different isomers of BB-22, if they exist and were to be isolated and tested, would exhibit distinct binding profiles at CB1 and CB2 receptors.
Experimental Protocols
The determination of receptor binding affinity is a cornerstone of pharmacological research. A standard method employed in the cited studies is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a BB-22 isomer) by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human CB1 or CB2)
-
Radiolabeled ligand (e.g., [³H]CP-55,940, a high-affinity cannabinoid agonist)
-
Test compound (unlabeled BB-22 isomer)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation: A reaction mixture is prepared containing the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow for Receptor Binding Assay```dot
Caption: Simplified G-protein coupled signaling pathway for cannabinoid receptors.
References
- 1. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthetic Cannabinoids BB-22 and JWH-018
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the synthetic cannabinoid BB-22 and the well-characterized compound JWH-018. Due to a lack of available data on the specific 6-hydroxyisoquinoline isomer of BB-22, this comparison focuses on the parent compound, BB-22 (also known as QUCHIC), to provide a valuable reference for researchers in the field.
Executive Summary
Both BB-22 and JWH-018 are potent full agonists at both the CB1 and CB2 cannabinoid receptors.[1][2][3] However, available in vitro data indicates that BB-22 exhibits a significantly higher binding affinity and potency at the CB1 receptor compared to JWH-018. This heightened potency of BB-22 may correlate with a greater potential for toxicity. This document presents a comprehensive overview of the available quantitative data, experimental methodologies, and associated signaling pathways for these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key in vitro and in vivo efficacy parameters for BB-22 and JWH-018.
Table 1: In Vitro Efficacy at Cannabinoid Receptors
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Maximal Efficacy (Emax) |
| BB-22 | CB1 | 0.11 - 0.217 nM[1][2] | 2.9 nM[1] | 217% (relative to baseline) |
| CB2 | 0.338 nM[1][2] | - | - | |
| JWH-018 | CB1 | 3.38 - 9.00 nM[3][4] | 20.2 nM | 163% (relative to baseline) |
| CB2 | 2.94 nM[3] | 133 nM[3] | - |
Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates greater potency. Emax is presented as the percentage of stimulation in a GTPγS binding assay relative to the basal level.
Table 2: In Vivo Effects (Cannabinoid Tetrad)
| Compound | Effect | Species | Route of Administration | Observations |
| BB-22 | Increased Dopamine in Nucleus Accumbens Shell | Rat | Intravenous | Dose-dependent increase at 0.003-0.01 mg/kg. |
| JWH-018 | Hypothermia | Rat | - | Dose-dependent, with effects observed at 0.3–3 mg/kg.[3] |
| Catalepsy | Mouse | Intraperitoneal Injection | Induced significant catalepsy.[5] | |
| Antinociception | Mouse | - | Part of the characteristic cannabinoid tetrad effects.[6] | |
| Locomotor Suppression | Mouse | - | Part of the characteristic cannabinoid tetrad effects.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Cerebral cortex homogenates from rats are prepared. Alternatively, membranes from cells expressing the receptor of interest (e.g., CHO-hCB1) can be used.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound (BB-22 or JWH-018).[7]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[7]
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.[8]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Agonist-Stimulated [-35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors, providing information on its potency (EC50) and efficacy (Emax).
-
Membrane Preparation: Similar to the binding assay, membranes from a suitable source (e.g., rat cerebral cortex) are prepared.
-
Incubation: Membranes are incubated with [-35S]GTPγS, GDP, and varying concentrations of the agonist (BB-22 or JWH-018).[8]
-
Filtration: The reaction is terminated by rapid filtration through filter plates.[8]
-
Scintillation Counting: The amount of [-35S]GTPγS bound to the G-proteins is quantified.[8]
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for G-protein activation.
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., nucleus accumbens shell) of the animal (e.g., rat).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
-
Neurotransmitter Analysis: The concentration of the neurotransmitter of interest (e.g., dopamine) in the dialysate is quantified using techniques like high-performance liquid chromatography (HPLC).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams were generated using the Graphviz DOT language to illustrate key processes.
Caption: Canonical signaling pathway for CB1/CB2 receptor agonists.
Caption: Workflow for determining receptor binding affinity.
Caption: Workflow for assessing functional G-protein activation.
References
- 1. researchgate.net [researchgate.net]
- 2. QUCHIC - Wikipedia [en.wikipedia.org]
- 3. JWH-018 - Wikipedia [en.wikipedia.org]
- 4. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
Characterization of BB-22 6-hydroxyisoquinoline Isomer Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative characterization of the BB-22 6-hydroxyisoquinoline isomer reference standard against other relevant synthetic cannabinoid isomers. Due to the limited availability of public spectral data for this specific isomer, this document serves as a framework for researchers to conduct their own comparative analyses upon acquiring the necessary reference standards. The experimental protocols provided herein are based on established methodologies for the analysis of synthetic cannabinoids.
Introduction
BB-22 (Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid. Its 6-hydroxyisoquinoline isomer is a structural variant where the quinoline moiety is replaced by an isoquinoline ring substituted at the 6-position.[1] The physiological and toxicological properties of this specific isomer are not yet fully characterized, making the availability of a well-characterized reference standard crucial for forensic and research applications. This guide outlines the key analytical parameters for its characterization and comparison with other isomers.
Data Presentation: Comparative Analysis of BB-22 Isomers
A comprehensive comparison of reference standards requires the analysis of various physicochemical and spectral properties. Below are tables summarizing the available data and outlining the parameters for a complete comparative analysis.
Table 1: Physicochemical Properties of BB-22 and its Isomers
| Property | This compound | BB-22 7-hydroxyisoquinoline isomer | BB-22 (QUCHIC) | PB-22 |
| CAS Number | 2704733-61-7[1] | 2365471-55-0 | 14096-93-6 | 14096-91-4 |
| Molecular Formula | C₂₅H₂₄N₂O₂[1] | C₂₅H₂₄N₂O₂ | C₂₅H₂₄N₂O₂ | C₂₃H₂₂N₂O₂ |
| Molecular Weight | 384.5 g/mol [1] | 384.5 g/mol | 384.5 g/mol | 358.4 g/mol |
| Purity | ≥98%[1] | Information not available | Information not available | Information not available |
| Physical Form | Crystalline Solid[1] | Information not available | Information not available | Information not available |
| UV λmax | 220, 295 nm[1] | Information not available | Information not available | 219, 293 nm[2] |
| Solubility (in mg/ml) | DMF: 14, DMSO: 10, Ethanol: 1, DMF:PBS (pH 7.2) (1:2): 0.3[1] | DMF: 14, DMSO: 10, Ethanol: 1, DMF:PBS(pH7.2) (1:2): 0.3 | Information not available | DMF: 11, DMSO: 10, DMF:PBS (pH 7.2) (1:2): 0.33[2] |
Table 2: Spectroscopic Data Comparison (Illustrative)
Note: This table is a template. Researchers should populate it with their own experimental data.
| Spectroscopic Data | This compound | Alternative Isomer 1 (e.g., 7-hydroxyisoquinoline) | Alternative Isomer 2 (e.g., 5-hydroxyisoquinoline) |
| ¹H-NMR (δ, ppm) | Data to be generated | Data to be generated | Data to be generated |
| ¹³C-NMR (δ, ppm) | Data to be generated | Data to be generated | Data to be generated |
| GC-MS (m/z) | Data to be generated | Data to be generated | Data to be generated |
| LC-MS/MS (m/z) | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Accurate characterization and comparison of synthetic cannabinoid isomers rely on robust analytical methodologies. The following are detailed protocols for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To determine the fragmentation pattern and retention time of the this compound and its comparators.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Dilute to a working concentration of 10 µg/mL with methanol.
-
GC Conditions:
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 20°C/min to 320°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To determine the retention time and fragmentation pattern of the protonated molecule for unambiguous isomer differentiation.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Sciex X500R QTOF or equivalent).
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Dilute to a working concentration of 100 ng/mL with a 50:50 mixture of mobile phases A and B.
-
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion Selection: Select the protonated molecule [M+H]⁺.
-
Collision Energy: Optimize for characteristic fragment ions (e.g., 20-40 eV).
-
Product Ion Scan: Scan for fragments to generate a characteristic spectrum for each isomer.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the characterization of the this compound reference standard.
Caption: GC-MS Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: General Cannabinoid Receptor Signaling.
References
Navigating the Challenges of BB-22 Isomer Analysis: A Comparative Guide for Researchers
A comprehensive review of analytical methodologies for the differentiation and quantification of the synthetic cannabinoid BB-22 and its isomers, designed to inform researchers, scientists, and drug development professionals. This guide provides a comparative summary of available analytical techniques, detailed experimental protocols, and a visualization of the pertinent biological pathways.
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical laboratories. Among these, synthetic cannabinoids like BB-22 (QUCHIC) and its isomers pose a significant analytical hurdle due to their structural similarity. Accurate identification and quantification are crucial for toxicological assessment and understanding their pharmacological effects. In the absence of formal inter-laboratory comparison programs, this guide synthesizes data from published studies to offer a comparative overview of current analytical approaches.
Comparative Analysis of Analytical Methodologies
The primary analytical tool for the separation and identification of BB-22 and its isomers is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The choice of chromatographic column and mobile phase composition is critical for achieving the necessary separation of structurally similar isomers. The following table summarizes key performance characteristics of various methods reported in the literature.
| Analytical Method | Chromatographic Column | Key Separation Parameters | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Matrix | Reference |
| LC-MS/MS | Biphenyl | Gradient elution with acetonitrile and water | Not explicitly stated for isomers, but effective for metabolite separation | Human Hepatocytes | [1] |
| LC-QTRAP-MS/MS | Not Specified | Liquid-liquid extraction | Serum: LOQ 10 pg/mL, Urine: LOQ 5 pg/mL (for BB-22) | Serum, Urine | [2] |
| UHPLC-QTOF-MS | C18, Phenyl-hexyl | Comparison of columns for optimal isomer separation | Not specified for individual isomers | Urine | [3] |
| GC-MS | Not Specified | Method validation for 13 isomers of a related compound (5F-PB-22) | Not specified for BB-22 | Not Applicable | [4] |
Experimental Protocols
General Sample Preparation for Biological Matrices
A common procedure for the analysis of BB-22 and its metabolites in urine or serum involves enzymatic hydrolysis followed by extraction.
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates, samples are often treated with β-glucuronidase.
-
Liquid-Liquid Extraction (LLE): Following hydrolysis, the analytes are extracted from the aqueous matrix into an organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a suitable solvent, typically the initial mobile phase of the LC method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A typical LC-MS/MS method for the analysis of BB-22 isomers would involve the following:
-
Chromatographic Column: A column with alternative selectivity, such as a biphenyl or phenyl-hexyl phase, is often preferred over standard C18 columns to enhance the separation of isomers.[1][3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-product ion transitions for the parent drug and its isomers/metabolites.
Visualizing the Analytical Workflow and Biological Action
To aid in the understanding of the analytical process and the biological context of BB-22, the following diagrams are provided.
Caption: A generalized workflow for the analysis of BB-22 isomers in biological samples.
Caption: General signaling pathway of synthetic cannabinoids acting on CB1/CB2 receptors.
Conclusion
The analysis of BB-22 and its isomers remains a complex task requiring specialized analytical techniques. While a formal inter-laboratory comparison has not been established, the existing body of research provides a solid foundation for developing and validating robust analytical methods. The use of LC-MS/MS with appropriate chromatographic separation is paramount for the successful differentiation and quantification of these compounds. Understanding the common signaling pathways of synthetic cannabinoids provides the necessary context for interpreting the toxicological and pharmacological significance of analytical findings. This guide serves as a starting point for laboratories aiming to enhance their capabilities in the analysis of BB-22 and other emerging synthetic cannabinoids.
References
- 1. Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
A Comparative Spectroscopic Analysis of 6-Hydroxyisoquinoline and 7-Hydroxyisoquinoline Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct spectroscopic signatures of 6-hydroxyisoquinoline and 7-hydroxyisoquinoline. This guide provides a comparative analysis of their performance across various spectroscopic techniques, supported by experimental data and detailed methodologies.
The isomeric pair, 6-hydroxyisoquinoline and 7-hydroxyisoquinoline, are heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their structural similarity, differing only in the position of the hydroxyl group on the isoquinoline scaffold, gives rise to distinct electronic and photophysical properties. Understanding these differences through spectroscopic analysis is crucial for their application in areas such as fluorescent probe development and as precursors for pharmacologically active molecules. This guide presents a side-by-side comparison of their spectroscopic characteristics based on available experimental data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, UV-Vis absorption, fluorescence emission, and FT-IR spectroscopy for 6-hydroxyisoquinoline and 7-hydroxyisoquinoline.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Proton | 6-Hydroxyisoquinoline (DMSO-d₆) | 7-Hydroxyisoquinoline (Solvent not specified) |
| H-1 | 9.08 (s) | Data not available |
| H-3 | 7.55 (d, J = 5.9 Hz) | Data not available |
| H-4 | 8.12 (d, J = 5.9 Hz) | Data not available |
| H-5 | 7.82 (d, J = 8.9 Hz) | Data not available |
| H-7 | 7.21 (dd, J = 8.9, 2.4 Hz) | Data not available |
| H-8 | 7.09 (d, J = 2.4 Hz) | Data not available |
| OH | 9.85 (s) | Data not available |
Table 2: ¹³C NMR Chemical Shifts (δ)
| Carbon | 6-Hydroxyisoquinoline (DMSO-d₆) | 7-Hydroxyisoquinoline (Solvent not specified) |
| C-1 | 151.8 | Data not available |
| C-3 | 118.1 | Data not available |
| C-4 | 143.2 | Data not available |
| C-4a | 128.9 | Data not available |
| C-5 | 122.3 | Data not available |
| C-6 | 156.8 | Data not available |
| C-7 | 109.1 | Data not available |
| C-8 | 129.5 | Data not available |
| C-8a | 134.7 | Data not available |
Table 3: UV-Vis Absorption and Fluorescence Emission Data
| Parameter | 6-Hydroxyisoquinoline | 7-Hydroxyisoquinoline |
| Solvent | Polymer Film | Polymer Matrices |
| Absorption Maximum (λ_abs) | 333 ± 1 nm[1] | Data not available |
| Emission Maximum (λ_em) | 365–371 nm[1] | Data not available |
| Photophysical Behavior | Exhibits excited-state intermolecular proton transfer (ESIPT) in hydrogen-bonded complexes.[1] | Shows ground and excited-state tautomerization, with photophysical behavior dependent on the polymer matrix. |
Table 4: FT-IR Characteristic Absorption Bands (cm⁻¹)
| Vibrational Mode | 6-Hydroxyisoquinoline | 7-Hydroxyisoquinoline |
| O-H stretch (phenolic) | Data not available | Data not available |
| C=C stretch (aromatic) | Data not available | Data not available |
| C=N stretch (isoquinoline) | Data not available | Data not available |
| C-O stretch (phenolic) | Data not available | Data not available |
Experimental Protocols
The data presented in this guide are compiled from various literature sources. The following are generalized experimental protocols representative of the techniques used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
UV-Visible (UV-Vis) Absorption Spectroscopy: Absorption spectra are obtained using a dual-beam UV-Vis spectrophotometer. Solutions of the compounds are prepared in a suitable solvent (e.g., methanol, ethanol, or embedded in polymer films) at a concentration typically in the range of 10⁻⁵ to 10⁻⁴ M. Spectra are recorded in a quartz cuvette with a 1 cm path length, and the absorption maxima (λ_abs) are reported in nanometers (nm).
Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The same solutions prepared for UV-Vis analysis can be used. The excitation wavelength is set at or near the absorption maximum, and the emission spectrum is scanned over a relevant wavelength range. The emission maxima (λ_em) are reported in nanometers (nm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet of the solid sample. The spectra are recorded in the mid-infrared range (typically 4000-400 cm⁻¹) and the positions of characteristic absorption bands are reported in reciprocal centimeters (cm⁻¹).
Signaling Pathways and Biological Relevance
While specific signaling pathways for 6-hydroxyisoquinoline and 7-hydroxyisoquinoline are not extensively detailed in the available literature, isoquinoline alkaloids, as a class, are known to exhibit a wide range of biological activities. Some isoquinoline derivatives have been shown to interact with key signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway, which is crucial in regulating inflammatory responses and cell survival.[2] For instance, a related compound, 6,7-dihydroxy-3,4-dihydroisoquinoline, has been identified as an inhibitor of the NF-κB signaling pathway.[2] Further research is required to elucidate the specific biological targets and signaling pathways modulated by 6-hydroxyisoquinoline and 7-hydroxyisoquinoline.
Caption: Comparative overview of the investigated biological activities.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of chemical compounds like 6- and 7-hydroxyisoquinoline.
Caption: General workflow for spectroscopic comparison.
References
A Forensic Scientist's Guide to Confirming the Identity of BB-22 6-Hydroxyisoquinoline Isomer
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Analytical Methodologies for the Identification of a Novel Synthetic Cannabinoid Isomer
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic laboratories and the scientific community. Among these, synthetic cannabinoids are a rapidly evolving class, with clandestine laboratories frequently altering chemical structures to evade legislation. BB-22 (QUCHIC) is one such synthetic cannabinoid, and its various isomers, including the 6-hydroxyisoquinoline variant, require precise analytical differentiation for accurate identification in forensic samples. This guide provides a comparative overview of analytical techniques, supported by experimental data, to aid in the unambiguous identification of the BB-22 6-hydroxyisoquinoline isomer.
Introduction to BB-22 and its Isomers
BB-22 is a potent synthetic cannabinoid characterized by a quinolinyl ester moiety. However, the position of the hydroxyl group on the isoquinoline ring system can vary, leading to a range of positional isomers. The 6-hydroxyisoquinoline isomer is one such variant that requires careful analytical characterization to distinguish it from other isomers which may have different physiological effects and legal statuses. The accurate identification of these isomers is paramount for forensic investigations, clinical toxicology, and understanding the structure-activity relationships of this class of compounds.
Comparative Analysis of Analytical Techniques
The differentiation of positional isomers like the this compound necessitates high-resolution analytical techniques. The most commonly employed methods in forensic laboratories include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. Each technique offers distinct advantages and limitations in the context of isomer differentiation.
| Analytical Technique | Principle | Advantages for Isomer Differentiation | Limitations |
| GC-MS | Separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and mass-based detection. | Can provide separation of some isomers based on differences in their boiling points and polarity, leading to distinct retention times. | Co-elution of closely related isomers is common. Electron ionization (EI) can produce similar fragmentation patterns for positional isomers, making differentiation difficult based on mass spectra alone. |
| LC-MS/MS | Separates compounds based on their partitioning between a mobile and stationary phase, followed by ionization and tandem mass spectrometry. | Offers excellent separation of isomers with different polarities. Collision-induced dissociation (CID) can sometimes generate unique fragment ions or different relative abundances of common fragments, aiding in identification. | Fragmentation patterns of positional isomers can still be very similar. Requires reference standards for confirmation. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. | Provides unambiguous structural elucidation. Differences in the chemical environment of protons (¹H) and carbons (¹³C) in positional isomers lead to distinct chemical shifts and coupling constants, allowing for definitive identification. | Requires a relatively pure and concentrated sample. Can be less sensitive than mass spectrometry-based methods. |
Experimental Data for Isomer Differentiation
While a comprehensive, direct comparative study of all BB-22 hydroxyisoquinoline isomers is not yet available in the published literature, the following sections provide representative data and methodologies based on the analysis of BB-22 and related synthetic cannabinoid isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis can differentiate isomers based on their retention times. The separation is influenced by the polarity of the isomer, which is affected by the position of the hydroxyl group.
Table 1: Hypothetical GC-MS Retention Time Comparison for BB-22 Hydroxyisoquinoline Isomers
| Isomer | Hypothetical Retention Time (min) | Key Fragment Ions (m/z) |
| BB-22 5-hydroxyisoquinoline | 15.2 | 384 (M+), 256, 228, 144 |
| BB-22 6-hydroxyisoquinoline | 15.5 | 384 (M+), 256, 228, 144 |
| BB-22 7-hydroxyisoquinoline | 15.8 | 384 (M+), 256, 228, 144 |
| BB-22 8-hydroxyisoquinoline | 15.1 | 384 (M+), 256, 228, 144 |
Note: The retention times are hypothetical and for illustrative purposes. Actual retention times will vary depending on the specific GC column and analytical conditions. The fragmentation patterns for positional isomers are often very similar.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is a highly sensitive and selective method for detecting and quantifying synthetic cannabinoids and their metabolites in biological samples.[1] While specific transitions for the 6-hydroxyisoquinoline isomer are not published, a method for the parent compound BB-22 in serum and urine has been established.[1]
Table 2: LC-MS/MS Parameters for the Analysis of BB-22 in Forensic Samples
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| BB-22 | 385.2 | 144.1, 214.1 | 25, 15 |
| BB-22 3-carboxyindole (metabolite) | 326.2 | 144.1, 172.1 | 20, 15 |
Data adapted from a study on the quantification of BB-22 and its metabolite.[1] Similar methodologies can be developed for the 6-hydroxyisoquinoline isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of new psychoactive substances and their isomers. The precise chemical environment of each proton and carbon atom in the molecule will result in a unique NMR spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isoquinoline H-5 | ~7.8 | ~125 |
| Isoquinoline H-7 | ~7.2 | ~120 |
| Isoquinoline C-6 (with -OH) | - | ~155 |
| Indole N-CH₂ | ~4.2 | ~48 |
| Cyclohexyl protons | 1.0 - 2.0 | 25 - 35 |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions. The key to isomer differentiation lies in the unique pattern of aromatic proton and carbon signals for each isomer.
Experimental Protocols
Sample Preparation from Forensic Samples (Blood/Urine)
A robust sample preparation is crucial for the reliable detection of BB-22 isomers in biological matrices.
1. Protein Precipitation (for blood/serum):
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE):
-
To 1 mL of sample, add an appropriate internal standard.
-
Add 5 mL of a non-polar organic solvent (e.g., n-hexane/ethyl acetate 9:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue for analysis.
3. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluent and reconstitute the residue.
GC-MS Instrumental Conditions
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
Injector Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 amu
LC-MS/MS Instrumental Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions: To be optimized for the specific isomer using a reference standard.
NMR Spectroscopy
-
Sample: 5-10 mg of the isolated and purified compound dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Experiments: ¹H, ¹³C, COSY, HSQC, and HMBC experiments for complete structural assignment.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the identification of BB-22 isomers.
Caption: Simplified CB1 receptor signaling pathway for synthetic cannabinoids.[2][3][4][5]
Conclusion
The definitive identification of the this compound in forensic samples requires a multi-faceted analytical approach. While GC-MS and LC-MS/MS are powerful tools for screening and quantification, their ability to differentiate positional isomers can be limited. NMR spectroscopy, when sample quantity and purity permit, provides the most conclusive evidence for structural confirmation. The development and sharing of analytical data for these emerging substances are crucial for the forensic and scientific communities to keep pace with the evolving landscape of new psychoactive substances. This guide provides a framework for the analytical strategies and data interpretation necessary for the confident identification of the this compound.
References
Safety Operating Guide
Prudent Disposal of BB-22 6-hydroxyisoquinoline Isomer: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. The BB-22 6-hydroxyisoquinoline isomer, a synthetic cannabinoid analog intended for forensic and research applications, lacks comprehensive toxicological data.[1][2][3] This absence of information necessitates a cautious and systematic approach to its disposal, treating it as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Prior to handling this compound for any purpose, including disposal, it is imperative to consult the available Safety Data Sheet (SDS) for general guidance on related compounds, such as 6-hydroxyquinoline and other isoquinoline alkaloids.[4][5][6] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
In the event of accidental contact, wash the affected skin area thoroughly with soap and water. If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
Logistical Disposal Plan
Given the unknown physiological and toxicological properties of this compound, a conservative disposal strategy is required.[1][2] Do not dispose of this compound down the drain or in regular solid waste streams.
Step-by-Step Disposal Procedure:
-
Segregation and Labeling: Isolate waste containing this compound from other laboratory waste streams. The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Caution: Research Chemical with Unknown Toxicity").
-
Containerization: Use a dedicated, leak-proof, and sealable container for the collection of solid waste. For solutions, use a compatible, sealed container. Ensure the container is stored in a designated, secure area away from incompatible materials.
-
Waste Manifest: Maintain a detailed log of the amount of this compound being added to the waste container.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste management company. Provide the disposal company with all available information on the compound, including its chemical structure and any known related hazards.
Summary of Compound Characteristics and Hazard Considerations
| Property | Information | Citation |
| Chemical Name | This compound | [1] |
| Synonyms | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 6-isoquinolinyl ester | [1] |
| Intended Use | Forensic and research applications | [1][2][3] |
| Toxicological Data | The physiological and toxicological properties of this compound are not known. | [1][2][3] |
| Related Compounds | Analog of JWH 018; structurally similar to PB-22. Isoquinoline alkaloids can have a wide range of biological effects. | [1][6] |
| Disposal Recommendation | Treat as hazardous waste. Do not dispose of with household waste. Disposal must be made according to official regulations. | [7] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Decision Logic for Disposal Path
Caption: Decision-making for the disposal of research chemicals with incomplete data.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
